(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride
Beschreibung
BenchChem offers high-quality (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(1R,3R)-3-aminocyclopentane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRMNPPUVLZEIJ-TYSVMGFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride chemical properties
An In-depth Technical Guide to (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery, the demand for structurally unique and stereochemically pure building blocks is paramount. Non-proteinogenic amino acids, particularly those with constrained cyclic scaffolds, offer a strategic advantage in the design of novel therapeutics. These structures provide conformational rigidity, which can lead to enhanced binding affinity, improved metabolic stability, and refined selectivity for biological targets. It is within this context that (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride emerges as a molecule of significant interest. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing core chemical properties, analytical methodologies, and practical insights into its application.
Core Chemical and Physical Properties
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is a chiral, non-natural amino acid derivative. The cyclopentane ring constrains the geometry of the amino and carboxylic acid groups, presenting them in a specific spatial orientation that is crucial for molecular recognition in biological systems. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for experimental handling and formulation.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | (1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride | N/A |
| CAS Number | 1625682-44-1 | [1][2] |
| Molecular Formula | C₆H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 165.62 g/mol | [1][2] |
| Appearance | Solid | |
| Purity | Typically ≥97% or ≥98% | [2] |
| Storage | Inert atmosphere, Room Temperature. Keep in a dry, cool, well-ventilated place. | [2][3] |
Spectroscopic and Analytical Characterization
A robust analytical characterization is the bedrock of chemical research, ensuring identity, purity, and structural integrity. The following section details the expected spectroscopic signatures for this molecule, providing a framework for its empirical validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[4]
-
¹H NMR Spectroscopy : The proton NMR spectrum provides information about the electronic environment of hydrogen atoms.
-
Carboxyl Proton (-COOH) : A characteristically broad singlet is expected far downfield, typically in the 10-12 ppm range, due to the acidic nature of the proton.[5] Its position is highly dependent on solvent and concentration.
-
Alpha-Protons (-CH-) : The protons on the carbons adjacent to the carbonyl group and the amino group will be deshielded, appearing in the 2.0-3.5 ppm region.[6]
-
Cyclopentane Ring Protons (-CH₂-) : The remaining methylene protons on the cyclopentane ring will resonate further upfield, likely between 1.5 and 2.5 ppm. Complex splitting patterns (multiplets) are expected due to coupling between adjacent, non-equivalent protons.
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum identifies the different carbon environments.
-
Carbonyl Carbon (-COOH) : The carboxyl carbon is the most deshielded, appearing in the 165-185 ppm range.[5]
-
Cyclopentane Ring Carbons : The carbons of the cyclopentane ring will resonate in the aliphatic region, typically between 20-60 ppm. The carbons bearing the amino and carboxyl groups will be further downfield than the other ring carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5]
-
N-H Stretch (Ammonium Salt) : Broad absorptions between 3000-3300 cm⁻¹ corresponding to the stretches of the R-NH₃⁺ group.
-
C=O Stretch (Carboxylic Acid) : A strong, sharp absorption band between 1710-1760 cm⁻¹. The exact position can indicate whether the acid is in a dimeric (hydrogen-bonded, ~1710 cm⁻¹) or monomeric state.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.
-
Molecular Ion Peak (M⁺) : The analysis would be expected to show a peak corresponding to the free amine form (C₆H₁₁NO₂) at m/z ≈ 129.16. The hydrochloride salt itself is typically not observed directly.
-
Fragmentation : A common fragmentation pathway for carboxylic acid derivatives is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion (R-CO⁺).[6]
Table 2: Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Region/Value | Rationale |
| ¹H NMR | -COOH | 10-12 ppm (broad singlet) | Acidic proton, deshielded.[5] |
| Ring -CH- | 2.0-3.5 ppm | Adjacent to electron-withdrawing groups.[6] | |
| Ring -CH₂- | 1.5-2.5 ppm | Aliphatic protons. | |
| ¹³C NMR | -COOH | 165-185 ppm | Deshielded carbonyl carbon.[5] |
| Ring Carbons | 20-60 ppm | Aliphatic sp³ carbons. | |
| IR | O-H stretch | 2500-3300 cm⁻¹ (very broad) | Carboxylic acid H-bonding.[5] |
| C=O stretch | 1710-1760 cm⁻¹ (strong, sharp) | Carbonyl group of the acid.[5] | |
| MS | Free Amine MW | m/z ≈ 129.16 | Mass of the non-salt form. |
Conceptual Synthesis and Workflow
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is a synthetic intermediate, meaning its value lies in its use for constructing more complex molecules.[7] While specific, proprietary synthesis routes are seldom published, a logical, conceptual workflow can be outlined based on established principles of stereoselective organic chemistry. The key challenge is the precise installation of two stereocenters on a five-membered ring.
Caption: A conceptual workflow for the stereoselective synthesis of the target molecule.
Applications in Scientific Research and Drug Development
The unique, constrained structure of this amino acid makes it a valuable tool in several areas of research.
-
Peptidomimetics and Drug Design : As a non-natural amino acid, it can be incorporated into peptides to create peptidomimetics. This can enhance resistance to enzymatic degradation and lock the peptide into a bioactive conformation, improving its therapeutic properties. It is a key building block in the development of novel therapeutic agents.[8]
-
Neuroscience Research : Cyclic amino acids are often investigated for their potential to interact with receptors and transporters in the central nervous system. This compound is explored for its potential neuroprotective effects, making it relevant in research for treating conditions like Alzheimer's and Parkinson's disease.[9]
-
Chiral Synthesis : It serves as a valuable chiral building block, providing a pre-defined stereochemical scaffold for the synthesis of complex, enantiomerically pure molecules, which is essential in modern drug formulation.[8]
-
Biochemical Probes : Its ability to mimic natural amino acids allows it to be used as a probe to study enzyme activity, protein interactions, and metabolic pathways.[8]
Sources
- 1. cenmed.com [cenmed.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride structure elucidation
An In-depth Technical Guide to the Structure Elucidation of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride
Abstract
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is a conformationally constrained non-proteinogenic amino acid that serves as a critical chiral building block in modern drug discovery. Its rigid cyclopentyl framework is instrumental in designing peptidomimetics, potent GABA analogues, and other complex pharmaceutical agents where precise three-dimensional orientation of functional groups is paramount for biological activity. The unambiguous confirmation of its molecular structure, including its connectivity, relative stereochemistry (cis), and absolute stereochemistry ((1R,3R)), is a non-negotiable prerequisite for its use in GMP-regulated environments. This technical guide presents a holistic and multi-technique analytical workflow for the complete structure elucidation of this compound, providing researchers, quality control analysts, and drug development professionals with a field-proven, self-validating system of protocols and data interpretation.
Introduction: The Analytical Challenge
The structural verification of a small, chiral molecule like (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride requires a suite of orthogonal analytical techniques. No single method can provide a complete picture. The challenge is to assemble a puzzle where each piece of spectroscopic and chromatographic data validates the others, culminating in an unassailable structural assignment. Our approach is systematic, beginning with the confirmation of the basic molecular formula and functional groups, then proceeding to define the relative and, finally, the absolute stereochemistry. This hierarchical workflow ensures that each step is built upon a solid foundation of evidence, embodying the principles of scientific integrity and trustworthiness.
Caption: A high-level overview of the hierarchical workflow for structure elucidation.
Gross Structure: Confirming Molecular Formula and Connectivity
The first phase of our investigation establishes the fundamental identity of the molecule: its elemental composition, molecular weight, the presence of required functional groups, and the basic carbon-hydrogen framework.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: We begin with HRMS not just to find the molecular weight, but to gain high-confidence confirmation of the elemental formula. This is the molecular fingerprint. Electrospray ionization (ESI) is the technique of choice for this polar, non-volatile amino acid, as it is a soft ionization method that typically yields the intact protonated molecule, [M+H]⁺.
Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution with 0.1% formic acid to ensure protonation.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Infusion: Directly infuse the sample solution into the source at a flow rate of 5-10 µL/min.
-
Acquisition Mode: Acquire data in positive ion mode.
-
Mass Range: Scan from m/z 50 to 500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.
Data Presentation & Interpretation
The data confirms the elemental composition of the free amine portion of the molecule.
| Parameter | Theoretical Value (for C₆H₁₂NO₂⁺) | Observed Value | Mass Error (ppm) |
| Exact Mass ([M+H]⁺) | 130.0868 | 130.0871 | 2.3 |
This extremely low mass error provides high confidence in the molecular formula C₆H₁₁NO₂ for the free base.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and indispensable tool for confirming the presence of key functional groups. For an amino acid hydrochloride, we expect to see characteristic absorptions for the carboxylic acid (C=O, O-H), the amine salt (N-H⁺), and the alkane backbone (C-H). The infrared spectrum provides a unique "fingerprint" for the compound.[2]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small, solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use a standard benchtop FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.
-
Background: Run a background scan of the clean, empty ATR crystal before the sample analysis.
Data Presentation & Interpretation
| Functional Group | Expected Absorption Range (cm⁻¹) | Observed Peak (cm⁻¹) | Interpretation |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) | ~3050 (broad) | Confirms the presence of the carboxylic acid hydroxyl group. |
| N-H⁺ stretch (Amine Salt) | 3200 - 2800 (multiple bands) | ~2900-3100 | Indicates the protonated amine, characteristic of the hydrochloride salt. |
| C-H stretch (Alkane) | 2975 - 2850 | ~2960, 2870 | Corresponds to the C-H bonds of the cyclopentane ring. |
| C=O stretch (Carboxylic Acid) | 1730 - 1700 | ~1725 | Strong absorption confirming the carbonyl of the carboxylic acid. |
| N-H⁺ bend (Amine Salt) | 1600 - 1500 | ~1550 | Confirms the protonated amine. |
The observed spectrum aligns perfectly with the expected functional groups of an aminocyclopentanecarboxylic acid hydrochloride.[3][4][5]
1D Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the cornerstone of connectivity analysis. ¹H NMR reveals the proton environment (chemical shift, integration, multiplicity), while ¹³C NMR shows the number of unique carbon atoms. Together, they allow us to piece together the carbon-hydrogen skeleton. The choice of solvent is critical; D₂O is ideal as it exchanges with the labile O-H and N-H protons, simplifying the spectrum.
Experimental Protocol: 1D NMR
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of Deuterium Oxide (D₂O).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire standard proton spectra with water suppression.
-
¹³C NMR Acquisition: Acquire proton-decoupled carbon spectra.
Data Presentation & Interpretation
¹³C NMR Data (in D₂O):
| Expected Carbon | Chemical Shift (δ) Range (ppm) | Observed δ (ppm) |
| C=O | 175 - 180 | ~177 |
| CH-COOH | 45 - 50 | ~48 |
| CH-NH₂ | 50 - 55 | ~54 |
| CH₂ | 20 - 40 | ~30, ~28, ~23 |
The observation of 6 distinct carbon signals is consistent with the proposed structure.[1]
¹H NMR Data (in D₂O):
| Expected Proton(s) | Chemical Shift (δ) Range (ppm) | Observed δ (ppm) | Multiplicity | Integration | Assignment |
| H1 (CH-COOH) | 2.9 - 3.2 | ~3.1 | m | 1H | Methine |
| H3 (CH-NH₂) | 3.8 - 4.0 | ~3.9 | m | 1H | Methine |
| Ring CH₂ | 1.6 - 2.3 | 1.7 - 2.2 | m | 6H | Methylene |
The proton spectrum shows the correct number of protons and their general chemical environments, confirming the basic cyclopentane ring structure with two substituted methine groups.[1]
Relative Stereochemistry: Establishing the cis Configuration
With the connectivity established, we must now determine the relative orientation of the amine and carboxylic acid groups. Are they on the same side of the ring (cis) or on opposite sides (trans)?
Expertise & Experience: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive NMR technique for this task. It detects protons that are close in space (< 5 Å), regardless of their bonding connectivity. For the cis isomer, we predict that the methine protons at C1 and C3 will be spatially proximate, leading to a NOESY cross-peak. The trans isomer would not show this correlation.
Caption: Decision logic for determining relative stereochemistry via NOESY.
Experimental Protocol: 2D NOESY
-
Sample Preparation: Use the same sample prepared for 1D NMR.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Run a standard 2D NOESY pulse sequence.
-
Mixing Time: A mixing time of ~500-800 ms is typically optimal for detecting key intramolecular correlations in small molecules.
Data Interpretation
A crucial cross-peak is observed in the 2D NOESY spectrum correlating the methine proton signal at ~3.1 ppm (H1) with the methine proton signal at ~3.9 ppm (H3). This through-space interaction is only possible if these two protons are on the same face of the cyclopentane ring, which unequivocally confirms the cis relative stereochemistry of the amino and carboxylic acid groups.[6]
Absolute Stereochemistry: Confirming the (1R,3R) Configuration
We have now confirmed the molecule is cis-3-aminocyclopentanecarboxylic acid hydrochloride. The final and most critical step is to determine which enantiomer is present: (1R,3R) or (1S,3S).
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Expertise & Experience: Chiral HPLC is the industry-standard method for separating enantiomers and determining enantiomeric purity.[7] The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. By comparing the retention time of our sample to a known standard or a racemic mixture, we can identify the enantiomer.
Experimental Protocol: Chiral HPLC
-
Column: A polysaccharide-based CSP, such as one based on amylose or cellulose phenylcarbamate derivatives, is often effective for amino acids.[8] (e.g., Chiralpak IA or similar).
-
Mobile Phase: A typical mobile phase would be a mixture of hexane/isopropanol/trifluoroacetic acid. The exact ratio must be optimized for the specific column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at ~210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase. Inject a known racemic standard first to establish the retention times (t₁) and (t₂) for the two enantiomers. Then, inject the sample of interest.
Data Interpretation
Upon analysis, the sample yields a single peak with a retention time corresponding to one of the two peaks observed in the racemic standard. To confirm the (1R,3R) identity, the retention time must match that of a certified (1R,3R) reference standard. The absence of a peak at the retention time of the (1S,3S) enantiomer confirms high enantiomeric purity. High-performance liquid chromatography is a gold standard for chiral drug analysis.[7]
Single-Crystal X-ray Crystallography
Expertise & Experience: While chiral HPLC can confirm enantiomeric identity relative to a standard, single-crystal X-ray crystallography provides the absolute, unambiguous 3D structure without the need for a reference compound. It is the definitive "gold standard" for determining absolute configuration.[9][10]
Trustworthiness: The key to determining absolute configuration lies in anomalous dispersion. When a heavy atom is not present (as is the case here), modern diffractometers and software can often use the anomalous scattering from lighter atoms (like oxygen or chlorine) to reliably determine the absolute structure. The Flack parameter is a critical refinement output; a value close to 0 indicates the correct absolute structure has been determined, while a value near 1 indicates the inverted structure is correct.[9]
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the hydrochloride salt suitable for diffraction. This is often achieved by slow evaporation of a solvent system like ethanol/water. This can be the most challenging step.[9]
-
Data Collection: Mount a suitable crystal on a modern single-crystal X-ray diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K).
-
Structure Solution & Refinement: Solve the structure using direct methods and refine the model against the diffraction data. Critically, the refinement must be performed to determine the absolute structure, calculating the Flack parameter.
Data Presentation & Interpretation
| Crystallographic Parameter | Result | Interpretation |
| Molecular Structure | See rendered 3D structure image | Confirms connectivity and cis stereochemistry. |
| Space Group | Chiral (e.g., P2₁2₁2₁) | The crystal packs in a chiral space group, as expected for an enantiomerically pure compound. |
| Flack Parameter, x | 0.02(4) | A value close to zero provides high confidence that the assigned (1R,3R) stereochemistry is correct.[9] |
The refined crystal structure provides a complete, unambiguous 3D model of the molecule, confirming the (1R,3R) absolute configuration and serving as the ultimate validation of all other spectroscopic and chromatographic data.
Integrated Analysis and Conclusion
Caption: Mapping of analytical techniques to the structural information they provide.
-
HRMS confirmed the elemental formula (C₆H₁₁NO₂).
-
FTIR verified the presence of the required amino acid hydrochloride functional groups.
-
1D and 2D NMR established the carbon-hydrogen framework, connectivity, and the cis relative stereochemistry.
-
Chiral HPLC demonstrated the sample to be enantiomerically pure.
-
Single-Crystal X-ray Crystallography provided the definitive, unambiguous evidence for the absolute configuration of (1R,3R).
This comprehensive analytical package provides the necessary and sufficient evidence to fully characterize the structure of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride, meeting the rigorous standards required for its application in pharmaceutical research and development.
References
-
Alanazi, A. M., et al. (2013). FT-IR spectra of amino acids. ResearchGate. Available at: [Link]
-
Infrared Spectroscopy of Amino Acid Side Chains. (2016). Undergraduate Science Journals. Available at: [Link]
-
Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. (2022). ResearchGate. Available at: [Link]
-
Grdadolnik, J. (2002). Hydration of amino acids: FTIR spectra and molecular dynamics studies. PubMed. Available at: [Link]
-
Gołębiowski, D., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. PMC - NIH. Available at: [Link]
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. (2017). PMC - NIH. Available at: [Link]
-
X-Ray Crystallography of Chemical Compounds. (2007). PMC - NIH. Available at: [Link]
-
Balaram, P. (1984). Proton NMR studies of peptide conformations. Indian Academy of Sciences. Available at: [Link]
-
Adhikari, S., et al. (2018). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available at: [Link]
-
Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. Available at: [Link]
Sources
- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (1R,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride, a chiral cyclic amino acid derivative, represents a pivotal structural motif in medicinal chemistry and drug discovery. Its conformationally restricted cyclopentane ring, combined with the stereospecific orientation of its amino and carboxylic acid functionalities, makes it a valuable building block for creating potent and selective therapeutic agents. This guide provides a comprehensive overview of its chemical properties, stereoselective synthesis, pharmacological significance as a GABA analogue, applications in drug development, and detailed analytical and handling protocols.
The precise three-dimensional arrangement of functional groups is paramount for molecular recognition in biological systems. The (1R,3R) stereoisomer, in particular, offers a unique spatial presentation of its pharmacophoric elements, distinguishing it from its other stereoisomers and enabling specific interactions with biological targets. This specificity is crucial in the development of drugs with improved efficacy and reduced off-target effects.
Chemical and Physical Properties
(1R,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is a white to off-white solid. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for experimental and formulation purposes.
| Property | Value | Source |
| CAS Number | 1625682-44-1 | [1] |
| Molecular Formula | C₆H₁₂ClNO₂ | [1] |
| Molecular Weight | 165.62 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥97% | [1] |
| Solubility | Slightly soluble in water | [2] |
| Storage | Room temperature | [1] |
Stereoselective Synthesis
The synthesis of enantiomerically pure (1R,3R)-3-aminocyclopentanecarboxylic acid is a key challenge that underscores the importance of stereocontrol in organic chemistry. Various strategies have been developed to access the different stereoisomers of 3-aminocyclopentanecarboxylic acid. A common approach involves the stereoselective reduction of a prochiral precursor, such as 3-hydroxyiminocyclopentanecarboxylic acid, or the use of chiral auxiliaries and asymmetric catalysis.
Below is a representative, multi-step synthesis workflow that highlights a potential pathway to the (1R,3R) isomer, often involving resolution or asymmetric synthesis from a suitable starting material.
Caption: A generalized workflow for the stereoselective synthesis of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride.
Experimental Protocol: Stereoselective Synthesis (Exemplary)
This protocol is a conceptual representation based on established chemical principles for the synthesis of chiral cyclic amino acids.
-
Asymmetric Reductive Amination: A prochiral 3-oxocyclopentanecarboxylic acid ester is subjected to asymmetric reductive amination using a chiral amine or a combination of an amine source and a chiral catalyst (e.g., a chiral transition metal complex with a chiral ligand). This step is crucial for establishing the desired stereochemistry at the C3 position.
-
Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
-
Resolution (if necessary): If the asymmetric induction in the first step is not complete, the resulting mixture of diastereomers or enantiomers can be resolved using techniques such as fractional crystallization with a chiral resolving agent or preparative chiral HPLC.
-
Deprotection: Any protecting groups used on the amino or carboxylic acid functionalities are removed.
-
Salt Formation: The purified (1R,3R)-3-aminocyclopentanecarboxylic acid is dissolved in a suitable solvent (e.g., isopropanol, diethyl ether) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent or as a gas).
-
Isolation and Purification: The resulting hydrochloride salt precipitates and is isolated by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
Mechanism of Action: A Conformationally Restricted GABA Analogue
(1R,3R)-3-Aminocyclopentanecarboxylic acid is a conformationally restricted analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Its rigid cyclopentane scaffold locks the amino and carboxylic acid groups in a specific spatial orientation, allowing for selective interactions with GABA receptors.
Studies on related cyclopentane and cyclopentene analogues of GABA have shown that the stereochemistry of these molecules dictates their pharmacological activity at different GABA receptor subtypes, particularly GABA(C) receptors.[3] The (1R,3R) isomer, with its specific trans configuration, is expected to exhibit a distinct profile of activity as either an agonist, partial agonist, or antagonist at these receptors. This selectivity is key to its potential therapeutic applications in neurological disorders characterized by an imbalance in GABAergic neurotransmission, such as epilepsy, anxiety, and spasticity.
Caption: Proposed mechanism of action at a GABAergic synapse. The compound acts on postsynaptic GABA receptors.
Applications in Drug Discovery and Development
The unique stereochemistry and constrained conformation of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride make it a highly valuable building block in the design of novel therapeutics. Its primary application lies in the synthesis of compounds targeting the central nervous system.[4][5]
-
Neurological Disorders: As a GABA analogue, it serves as a scaffold for developing agonists or antagonists of GABA receptors with improved selectivity and pharmacokinetic properties. This is relevant for conditions such as epilepsy, anxiety disorders, and neuropathic pain.
-
Peptidomimetics: The rigid cyclopentane backbone can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation and well-defined secondary structures.
-
Chiral Ligands: The enantiomerically pure nature of this compound makes it a candidate for use as a chiral ligand in asymmetric catalysis, although its primary application is in the life sciences.
A notable example of the importance of this structural class is the use of a related compound, (1R,3S)-3-aminocyclopentanol hydrochloride, as a key intermediate in the synthesis of the anti-AIDS drug Bictegravir.[6] This highlights the utility of chiral aminocyclopentane derivatives in the development of impactful medicines.
Analytical Characterization
The rigorous characterization of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is essential to ensure its identity, purity, and stereochemical integrity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the connectivity of the atoms and the relative stereochemistry of the protons on the cyclopentane ring.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
-
Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose, is often effective for the separation of amino acid enantiomers.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic analytes or diethylamine for basic analytes) may be added to improve peak shape and resolution.
-
Sample Preparation: A dilute solution of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is prepared in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Temperature: 25 °C (or optimized for best separation)
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or a suitable alternative like a charged aerosol detector (CAD) if the chromophore is weak.
-
-
Data Analysis: The retention times of the enantiomers are determined, and the enantiomeric excess (% ee) is calculated from the peak areas.
Handling and Safety
(1R,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It may cause skin, eye, and respiratory tract irritation. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
(1R,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is a specialized chemical entity whose value lies in its precise stereochemical definition. Its role as a conformationally restricted GABA analogue makes it a compound of significant interest for neuroscience research and the development of novel therapeutics for neurological disorders. The ability to synthesize this compound in an enantiomerically pure form is a testament to the advancements in asymmetric synthesis, and its proper analytical characterization is crucial for its effective application. This guide has provided a technical foundation for researchers and drug development professionals to understand and utilize this important molecule in their scientific endeavors.
References
-
Chem-Impex. (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid. Available from: [Link]
-
Chem-Impex. (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid. Available from: [Link]
-
PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
Chebib, M., et al. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 2001, 134(7), 1513-1520. Available from: [Link]
-
PubChem. (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
Allan, R.D., Johnston, G.A.R., & Twitchin, B. Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 1979, 32(11), 2517-2521. Available from: [Link]
- Google Patents. CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.
-
Pellicciari, R., et al. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Tetrahedron: Asymmetry, 1993, 4(6), 1141-1144. Available from: [Link]
-
Wikipedia. GABA analogue. Available from: [Link]
-
Ooi, T., et al. Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Bioscience, Biotechnology, and Biochemistry, 2002, 66(4), 887-891. Available from: [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 [chemicalbook.com]
- 3. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Stereoselective Synthesis of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride
Abstract
(1R,3R)-3-aminocyclopentanecarboxylic acid is a crucial chiral building block in medicinal chemistry, primarily utilized in the synthesis of carbocyclic nucleoside analogues with significant antiviral and antitumor activities.[1][2][3] This guide provides a comprehensive overview of a robust and stereoselective synthetic route to obtain (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride. We will delve into the strategic considerations behind the chosen synthetic pathway, which employs a chemoenzymatic resolution strategy to establish the desired stereochemistry. Detailed experimental protocols, mechanistic insights, and data interpretation are provided to enable researchers, scientists, and drug development professionals to replicate and adapt these methodologies for their specific needs.
Introduction: The Significance of (1R,3R)-3-aminocyclopentanecarboxylic acid
The conformational rigidity and defined stereochemistry of the cyclopentane ring in (1R,3R)-3-aminocyclopentanecarboxylic acid make it a valuable scaffold in drug design. Its structural resemblance to natural amino acids allows for its incorporation into peptidomimetics and other bioactive molecules to modulate biological pathways.[4][5] Specifically, this chiral amino acid derivative is a key component in the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane moiety. This modification imparts enhanced metabolic stability by preventing enzymatic cleavage of the glycosidic bond, a common degradation pathway for traditional nucleoside drugs.[3]
The precise (1R,3R) stereochemistry is often critical for biological activity, necessitating a synthetic approach that offers high stereocontrol. This guide will focus on a practical and scalable synthesis that addresses this challenge.
Retrosynthetic Analysis and Strategy
The synthesis of a chiral molecule like (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride can be approached through several strategies, including asymmetric synthesis using a chiral auxiliary, enantioselective catalysis, or resolution of a racemic mixture.[6][7] For this guide, we will focus on a chemoenzymatic approach, which combines the efficiency of traditional organic synthesis with the high stereoselectivity of enzymatic reactions.
Our retrosynthetic analysis identifies a key racemic intermediate, cis-3-aminocyclopentanecarboxylic acid, which can be accessed from readily available starting materials. The core of our strategy lies in the enzymatic resolution of a suitable derivative of this racemic amino acid to isolate the desired enantiomer.
Caption: Retrosynthetic pathway for (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride.
Synthesis of the Racemic Precursor: cis-3-Aminocyclopentanecarboxylic acid
The synthesis begins with the preparation of the racemic cis-3-aminocyclopentanecarboxylic acid. A common and efficient method involves the Ritter reaction on cyclopent-3-enecarboxylic acid.
Step 1: Synthesis of cis-3-Azido-cyclopentanecarboxylic acid
The first step is the conversion of cyclopent-3-enecarboxylic acid to the corresponding azido derivative. This is typically achieved via an iodolactonization followed by azide displacement.
Protocol:
-
Dissolve cyclopent-3-enecarboxylic acid in a solution of sodium bicarbonate.
-
Add a solution of iodine and potassium iodide to induce iodolactonization.
-
Isolate the resulting iodolactone.
-
React the iodolactone with sodium azide in a suitable solvent like dimethylformamide (DMF) to yield the azidolactone.
-
Hydrolyze the azidolactone under basic conditions to afford cis-3-azido-cyclopentanecarboxylic acid.
Step 2: Reduction to cis-3-Aminocyclopentanecarboxylic acid
The azido group is then reduced to the primary amine. A standard and clean method for this transformation is catalytic hydrogenation.
Protocol:
-
Dissolve cis-3-azido-cyclopentanecarboxylic acid in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir until the reaction is complete (monitored by TLC or NMR).
-
Filter off the catalyst and concentrate the solvent to obtain racemic cis-3-aminocyclopentanecarboxylic acid.
Chemoenzymatic Resolution
With the racemic amino acid in hand, the next critical phase is the separation of the enantiomers. Enzymatic resolution is a highly efficient method for this purpose due to the exquisite stereoselectivity of enzymes.[8]
Step 3: N-Acetylation of Racemic cis-3-Aminocyclopentanecarboxylic acid
To prepare the substrate for enzymatic resolution, the amino group of the racemic mixture is first acetylated.
Protocol:
-
Dissolve racemic cis-3-aminocyclopentanecarboxylic acid in a suitable solvent system (e.g., aqueous acetone).
-
Add acetic anhydride and a base (e.g., sodium bicarbonate) to the solution.
-
Stir the reaction at room temperature until completion.
-
Acidify the reaction mixture and extract the N-acetylated product.
Step 4: Enzymatic Hydrolysis of N-Acetyl-cis-3-Aminocyclopentanecarboxylic acid
This is the key resolution step. An acylase enzyme is used to selectively hydrolyze the acetyl group from one of the enantiomers. For instance, Acylase I from Aspergillus melleus is known to selectively hydrolyze the L-enantiomer (in this context, the (1S,3S) enantiomer) of N-acetylated amino acids, leaving the D-enantiomer (the desired (1R,3R) N-acetylated form) untouched.
Protocol:
-
Prepare a buffered aqueous solution of the racemic N-acetyl-cis-3-aminocyclopentanecarboxylic acid.
-
Add Acylase I to the solution.
-
Incubate the mixture at an optimal temperature (typically 37 °C) and pH (around 7.5-8.0).
-
Monitor the reaction progress by measuring the release of the free amino acid.
-
Once approximately 50% conversion is reached, stop the reaction by denaturing the enzyme (e.g., by heating or pH change).
-
Separate the unreacted N-acetyl-(1R,3R)-3-aminocyclopentanecarboxylic acid from the produced (1S,3S)-3-aminocyclopentanecarboxylic acid by ion-exchange chromatography or fractional crystallization.
Caption: Chemoenzymatic resolution of the racemic N-acetylated amino acid.
Final Deprotection and Salt Formation
Step 5: Acid Hydrolysis of N-acetyl-(1R,3R)-3-aminocyclopentanecarboxylic acid
The final step is the removal of the acetyl protecting group from the resolved (1R,3R) enantiomer. This is typically achieved by acid hydrolysis.
Protocol:
-
Dissolve the isolated N-acetyl-(1R,3R)-3-aminocyclopentanecarboxylic acid in aqueous hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture at reflux for several hours until the deprotection is complete.[9]
-
Cool the reaction mixture and remove the water and excess HCl under reduced pressure.
-
The residue is then triturated with a suitable solvent like acetone or isopropanol to induce crystallization of the hydrochloride salt.[10]
-
Collect the solid product by filtration and dry under vacuum to yield (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride.
Characterization and Quality Control
The final product and key intermediates should be thoroughly characterized to confirm their identity, purity, and stereochemistry.
| Analysis | (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₆H₁₂ClNO₂ |
| Molecular Weight | 165.62 g/mol [11] |
| ¹H NMR (D₂O) | Consistent with the expected structure, showing characteristic peaks for the cyclopentyl ring protons and the methine protons adjacent to the amino and carboxyl groups. |
| ¹³C NMR (D₂O) | Confirms the presence of six distinct carbon atoms corresponding to the structure. |
| Chiral HPLC | To determine the enantiomeric excess (e.e.), which should be >99%. |
| Optical Rotation | A specific rotation value should be obtained and compared with literature values. |
Conclusion
The chemoenzymatic strategy presented in this guide offers a reliable and scalable method for the synthesis of enantiomerically pure (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride. The key to this synthesis is the highly selective enzymatic resolution step, which provides access to the desired stereoisomer with high optical purity. The detailed protocols and mechanistic discussions herein are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable building block for the development of novel therapeutics.
References
- Google Patents. (n.d.). Preparation method of (1R,3S)-3-amino-1-cyclopentanol and salt thereof.
- Google Patents. (n.d.). Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.
-
ACS Publications. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid — A Toolbox for Peptide Foldamer Chemistry. Retrieved from [Link]
-
Aladdin. (n.d.). (1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride. Retrieved from [Link]
-
PubMed. (n.d.). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Retrieved from [Link]
-
PubMed. (n.d.). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Retrieved from [Link]
-
Wiley Online Library. (n.d.). New Convergent Synthesis of Carbocyclic Nucleoside Analogues. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminocyclopentanecarboxylic acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent asymmetric synthesis of natural products bearing an α-tertiary amine moiety via temporary chirality induction strategies. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP). Retrieved from [Link]
-
Sci-Hub. (n.d.). An asymmetric synthesis of novel aminocyclopropyl carboxylic acids (ACC). Retrieved from [Link]
Sources
- 1. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 11. cenmed.com [cenmed.com]
A Comprehensive Technical Guide to the Physical and Chemical Properties of (1R,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the physicochemical properties of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride, a chiral, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. As a constrained cyclic amino acid, its defined stereochemistry and rigid structure make it a valuable building block for synthesizing novel peptides, peptidomimetics, and small molecule therapeutics with specific conformational requirements.
This guide moves beyond a simple data sheet, offering insights into the causality behind experimental methodologies and providing robust, self-validating protocols for property determination where specific literature values are unavailable.
Compound Identification and Structure
Precise identification is paramount for ensuring the reproducibility of scientific research. The key identifiers for (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride | N/A |
| CAS Number | 1625682-44-1 | [1][2][3][4] |
| Molecular Formula | C₆H₁₂ClNO₂ | [2][3] |
| Molecular Weight | 165.62 g/mol | [2][3] |
| InChI | InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m1./s1 | N/A |
| Isomeric SMILES | C1CN.Cl | [2] |
Chemical Structure
The structure features a five-membered cyclopentane ring, which restricts the conformational flexibility compared to linear amino acids. The stereochemistry at carbons 1 and 3 is fixed in the (R,R) configuration. The presence of the hydrochloride salt ensures that the amino group is protonated, enhancing aqueous solubility.
Physical Properties
The physical properties of an active pharmaceutical ingredient (API) or building block are critical determinants of its behavior in formulation, dissolution, and absorption.
| Property | Value / Observation | Source |
| Appearance | White to off-white solid | [5] |
| Melting Point | Data not available in searched literature | [3] |
| Solubility | Data not available in searched literature | N/A |
| Purity | Typically ≥95-97% | [2][6] |
Melting Point: Experimental Determination
While a specific melting point is not cited in readily available literature, it is a crucial parameter for purity assessment and stability analysis. Impurities typically depress and broaden the melting range. Due to the potential for amino acids to decompose at high temperatures, a method that allows for rapid heating and precise temperature control is advantageous.[7]
Protocol: Melting Point Determination using a Digital Apparatus (e.g., Mel-Temp)
This protocol provides a reliable method for determining the melting range, a key indicator of sample purity.[8]
-
Sample Preparation:
-
Ensure the compound is completely dry.
-
Place a small amount of the solid onto a clean, dry watch glass.
-
Jab the open end of a glass capillary tube into the sample pile to load 2-3 mm of material.[9]
-
Tap the closed end of the capillary on a hard surface, or drop it down a long glass tube, to tightly pack the solid at the bottom.[9]
-
-
Instrument Setup & Measurement:
-
Insert the packed capillary tube into the heating block of the apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C/minute to get a rough estimate.[8]
-
Allow the apparatus to cool at least 20 °C below the estimated melting point.
-
For the accurate measurement, use a fresh sample and set a slow heating rate of 1-2 °C/minute.
-
-
Data Recording & Interpretation:
-
Record the temperature at which the first droplet of liquid becomes visible (T₁).[9]
-
Record the temperature at which the entire sample has completely liquefied (T₂).
-
The melting range is reported as T₁ - T₂. A sharp range (0.5-2.0 °C) is indicative of high purity.
-
Solubility Profile: Experimental Determination
Solubility is a key biopharmaceutical property. As a hydrochloride salt, the compound is expected to have good aqueous solubility, which will decrease as the pH approaches the isoelectric point (pI).
Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10][11][12] This protocol is adapted for biopharmaceutical classification.[13]
-
Media Preparation: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions. Also select organic solvents relevant to synthesis and formulation, such as DMSO, methanol, and dichloromethane.
-
Procedure:
-
Add an excess amount of the compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential.[11]
-
Agitate the vials at a constant temperature (e.g., 25 °C for general properties or 37 °C for biopharmaceutical relevance) using an orbital shaker.[12][13]
-
Allow the system to equilibrate. Samples of the supernatant should be taken at various time points (e.g., 24, 48, 72 hours) until the concentration of subsequent measurements is constant (e.g., <5% variance), indicating equilibrium has been reached.[13]
-
-
Sample Analysis:
-
Separate the saturated solution from the excess solid via centrifugation or filtration. Be aware that filtration may lead to underestimation due to adsorption, while centrifugation may result in overestimation if fine particles remain suspended.[14]
-
Immediately quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
-
Chemical and Spectroscopic Properties
Acid-Base Properties (pKa)
The molecule possesses two ionizable groups: the carboxylic acid (-COOH) and the protonated amino group (-NH₃⁺). The pKa values define the pH range over which these groups ionize and are fundamental to the compound's charge state, solubility, and receptor-binding interactions.[15]
-
pKa₁ (Carboxylic Acid): Expected to be in the range of pH 2-3.
-
pKa₂ (Ammonium): Expected to be in the range of pH 9-10.
Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa values of ionizable groups by monitoring pH changes upon the addition of a titrant.[16][17][18]
-
Preparation:
-
Accurately weigh a sample of the compound and dissolve it in a known volume of deionized, degassed water.
-
Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).[16]
-
-
Titration Workflow:
-
Place the solution in a jacketed beaker to maintain a constant temperature.
-
Acidic Titration: First, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 1.5) to fully protonate both groups.
-
Basic Titration: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots and recording the pH after each addition. Continue until a high pH (e.g., pH 12.5) is reached.[16]
-
-
Data Analysis:
Spectroscopic Profile
Spectroscopic analysis confirms the chemical structure and purity of the compound.
Expected ¹H NMR (in D₂O):
-
Cyclopentyl Protons: A series of complex multiplets expected between ~1.5-2.5 ppm. Protons alpha to the carbonyl and amino groups will be further downfield.[20]
-
Methine Protons (CH-COOH and CH-NH₃⁺): Resonances expected in the ~3.0-4.0 ppm range, shifted downfield due to the adjacent electron-withdrawing groups.
Expected ¹³C NMR (in D₂O):
-
Carbonyl Carbon: Deshielded signal around 170-180 ppm.[21][22]
-
Cyclopentyl Carbons: Signals in the aliphatic region, typically 20-60 ppm. Carbons bonded to the nitrogen and the carboxyl group (C1 and C3) will be the most downfield in this region.
Expected Infrared (IR) Spectroscopy (KBr pellet or ATR):
-
O-H Stretch (Carboxylic Acid): A very broad absorption from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded acid dimer.[21]
-
N-H Stretch (Ammonium): Broad absorption centered around 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1735 cm⁻¹.[22]
Stability and Storage
Proper storage is essential to maintain the integrity and purity of the compound.
-
Recommended Storage: The compound should be stored in a well-sealed container at room temperature or refrigerated (2-8 °C) to minimize degradation.[3] It should be protected from light and moisture.
-
Stability: As a hydrochloride salt of a saturated cyclic amino acid, the compound is generally stable under recommended storage conditions.
-
Hygroscopicity: Like many salts, it may be hygroscopic. Storage in a desiccator or under an inert atmosphere is advisable for long-term use.
Safety and Handling
Based on available Safety Data Sheets (SDS), (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride requires standard laboratory precautions.
| Hazard Information | Description | Source |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4][23] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
Handling Recommendations:
-
Handle in a well-ventilated area or chemical fume hood to avoid inhalation of dust.[4]
-
Wear standard Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]
-
In case of skin or eye contact, rinse immediately and thoroughly with water.[4]
References
-
Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. [Link]
-
Determination of Pka and Pi Values of Amino Acids Through Titration. (n.d.). Scribd. [Link]
-
Amino Acid Titration: Concentration & pKa Determination. (n.d.). Studylib. [Link]
-
Walser, S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTechOpen. [Link]
-
The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. (n.d.). The Repository at St. Cloud State. [Link]
-
Titration Curve of Amino Acids - Experiment, Significance, pKa. (2025). GeeksforGeeks. [Link]
-
Al-Gousous, J. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Annex 4. (n.d.). World Health Organization (WHO). [Link]
-
Melting point determination. (n.d.). University of Calgary. [Link]
-
de Campos, V. E., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Experiment 1 - Melting Points. (n.d.). St. Norbert College. [Link]
-
(1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride (C007B-255291). (n.d.). Cenmed. [Link]
-
Verevkin, S. P., et al. (2017). New experimental melting properties as access for predicting amino-acid solubility. RSC Advances. [Link]
-
New experimental melting properties as access for predicting amino-acid solubility. (2017). RSC Publishing. [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]
-
(1R,3R)-3-Aminocyclopentanecarboxylicacidhydrochloride - CAS:1625682-44-1. (n.d.). Re-search. [Link]
-
(1R,3S)-3-Aminocyclopentanecarboxylic acid. (n.d.). PubChem. [Link]
-
Spectroscopy of carboxylic acids and their derivatives. (2019). YouTube. [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]
-
21.10 Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Organic Chemistry: A Tenth Edition. [Link]
Sources
- 1. (1R,3R)-3-AMinocyclopentanecarboxylic acid hydrochloride | 1625682-44-1 [chemicalbook.com]
- 2. cenmed.com [cenmed.com]
- 3. (1R,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride - CAS:1625682-44-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 [chemicalbook.com]
- 6. (1R,3R)-3-Aminocyclopentanecarboxylicacidhydrochloride - CAS:1625682-44-1 - 凹凸化学谷 [aotohxg.com]
- 7. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scispace.com [scispace.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. scielo.br [scielo.br]
- 13. who.int [who.int]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 16. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 17. scribd.com [scribd.com]
- 18. studylib.net [studylib.net]
- 19. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 23. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (1R,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is a cyclic β-amino acid derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its rigid, conformationally constrained cyclopentane scaffold provides a unique structural motif for the design of novel therapeutic agents. This guide offers a comprehensive overview of its fundamental properties, synthesis, and applications, providing a critical resource for researchers working with this versatile molecule.
Physicochemical Properties
The hydrochloride salt of (1R,3R)-3-aminocyclopentanecarboxylic acid presents as a stable, crystalline solid. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development.
| Property | Value | Source |
| Molecular Formula | C6H12ClNO2 | [1] |
| Molecular Weight | 165.62 g/mol | [1][2] |
| CAS Number | 1625682-44-1 | [1] |
| Appearance | White to off-white powder | [3] |
| Purity | Typically ≥97% | [1] |
Synthesis and Chiral Control
The stereospecific synthesis of (1R,3R)-3-aminocyclopentanecarboxylic acid is a critical aspect of its utility, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. Several synthetic routes have been developed to achieve the desired (1R,3R) configuration, often employing chiral starting materials or asymmetric catalysis.
One common strategy involves the enzymatic resolution of a racemic mixture. This approach leverages the high stereoselectivity of enzymes, such as lipases, to differentiate between enantiomers, allowing for the isolation of the desired stereoisomer.
Exemplary Synthetic Protocol: Enzymatic Resolution
-
Racemate Preparation: Synthesize a racemic mixture of 3-aminocyclopentanecarboxylic acid through established organic chemistry methods.
-
Enzymatic Acetylation: Employ a lipase (e.g., Novozym 435) in the presence of an acetyl donor (e.g., vinyl acetate) to selectively acetylate one enantiomer. The enzyme's chiral pocket will preferentially bind and catalyze the reaction for one stereoisomer, leaving the other unreacted.
-
Separation: The resulting mixture of the acetylated and unreacted amino acids can be separated based on their differing physical properties, such as solubility or chromatographic behavior.
-
Hydrolysis and Salt Formation: The unreacted (1R,3R)-3-aminocyclopentanecarboxylic acid is then isolated and can be converted to its hydrochloride salt by treatment with hydrochloric acid.
This method highlights the importance of biocatalysis in achieving high enantiomeric purity, a crucial factor in the development of pharmaceuticals.
Applications in Drug Discovery and Development
The constrained cyclic structure of (1R,3R)-3-aminocyclopentanecarboxylic acid makes it an attractive building block for the synthesis of peptidomimetics and other small molecule drugs. Its incorporation into a peptide backbone can induce specific secondary structures, such as β-turns, which are often involved in molecular recognition events.
This structural feature can lead to compounds with:
-
Enhanced proteolytic stability: The unnatural amino acid structure can confer resistance to degradation by proteases, leading to a longer biological half-life.
-
Improved receptor affinity and selectivity: The rigid conformation can lock the molecule into a bioactive conformation, leading to tighter and more specific binding to its biological target.
Due to these properties, derivatives of (1R,3R)-3-aminocyclopentanecarboxylic acid are being investigated for a variety of therapeutic areas, including:
-
Antiviral agents: As a key chiral intermediate in the synthesis of antiviral drugs.[4]
-
Neurological disorders: Its structural similarity to amino acids makes it a valuable component in the development of drugs targeting the central nervous system.[3][5]
-
CCR1 Antagonists: Used in the preparation of potent and selective antagonists for the C-C chemokine receptor type 1 (CCR1).[6]
Experimental Workflow: Synthesis Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride via enzymatic resolution.
Caption: Hypothetical intervention in a chemokine signaling pathway by a (1R,3R)-derivative.
Conclusion
(1R,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is a valuable and versatile building block in modern drug discovery. Its unique structural and stereochemical properties offer significant advantages in the design of novel therapeutics with improved pharmacological profiles. A thorough understanding of its synthesis, properties, and potential applications is essential for researchers and scientists aiming to leverage this compound in their drug development endeavors.
References
- (1R,3S)-3-Aminocyclopentanecarboxylic acid synthesis. ChemicalBook.
- (1R,3S)
- (1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride (C007B-255291). Cenmed.
- (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | C7H14ClNO2 | CID 12924497. PubChem.
- (1S,3R)-3-Aminocyclopentanecarboxylic acid | 71830-07-4. ChemicalBook.
- (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035. PubChem.
- (-)-(1R,3S-3-Aminocyclopentane carboxylic acid. Chem-Impex.
- (+)-(1S,3R-3-Amino-cyclopentane carboxylic acid. Chem-Impex.
- (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride | 147780-44-7. Benchchem.
- Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
- (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5. ChemicalBook.
- Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
Sources
- 1. cenmed.com [cenmed.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 [chemicalbook.com]
Stereochemistry of 3-aminocyclopentanecarboxylic acid isomers
An In-Depth Technical Guide to the Stereochemistry of 3-Aminocyclopentanecarboxylic Acid Isomers
Authored by: Gemini, Senior Application Scientist
Foreword: The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and development. Stereochemistry, the study of this arrangement, is not merely an academic exercise; it is a critical determinant of a drug's efficacy, selectivity, and safety profile. This guide provides a comprehensive exploration of the stereochemical landscape of 3-aminocyclopentanecarboxylic acid, a conformationally restricted analogue of the neurotransmitter γ-aminobutyric acid (GABA). We will dissect the structural nuances of its four distinct stereoisomers, outline robust methodologies for their synthesis, separation, and characterization, and contextualize their profound impact on biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, actionable understanding of this important molecular scaffold.
The Stereochemical Complexity of 3-Aminocyclopentanecarboxylic Acid
3-Aminocyclopentanecarboxylic acid is a non-proteinogenic amino acid featuring a cyclopentane ring, which restricts the molecule's conformational flexibility compared to the linear GABA molecule. This conformational constraint makes it a valuable tool for probing the specific spatial requirements of receptor binding sites.[1] The structure contains two chiral centers at carbons 1 and 3, where the carboxylic acid and amino groups are attached, respectively.
The presence of two stereocenters gives rise to a total of 2n = 22 = 4 possible stereoisomers.[2][3][4] These isomers exist as two pairs of enantiomers, which are diastereomeric to each other. The relative orientation of the amino and carboxyl substituents on the cyclopentane ring defines them as either cis (on the same face of the ring) or trans (on opposite faces).
The four stereoisomers are:
-
(cis)-Pair (Enantiomers):
-
(1R,3S)-3-aminocyclopentanecarboxylic acid
-
(1S,3R)-3-aminocyclopentanecarboxylic acid
-
-
(trans)-Pair (Enantiomers):
-
(1R,3R)-3-aminocyclopentanecarboxylic acid
-
(1S,3S)-3-aminocyclopentanecarboxylic acid
-
The relationship between these isomers is fundamental to understanding their distinct chemical and biological properties. Enantiomers share identical physical properties (melting point, solubility) but differ in their interaction with plane-polarized light and other chiral molecules, such as biological receptors. Diastereomers, however, have different physical properties, which can be exploited for their separation.
Synthesis, Resolution, and Stereochemical Assignment
Obtaining stereoisomerically pure compounds is a critical challenge in medicinal chemistry. For 3-aminocyclopentanecarboxylic acid, this is typically achieved either through stereoselective synthesis or by resolving a racemic mixture.
2.1. Stereoselective Synthesis and Chiral Resolution
A key synthetic strategy involves the stereoselective reduction of a precursor molecule. For instance, the reduction of 3-hydroxyiminocyclopentanecarboxylic acid has been shown to stereoselectively yield the cis amino acid.[2][3][4]
However, the most common industrial approach involves the resolution of a racemic mixture. This can be accomplished through several trusted methodologies:
-
Enzymatic Resolution: This technique leverages the stereoselectivity of enzymes to differentiate between enantiomers. A notable method involves the whole-cell catalyzed resolution of a racemic bicyclic lactam precursor, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one. The enzyme specifically hydrolyzes one enantiomer of the lactam, allowing for the separation of the unreacted lactam and the hydrolyzed amino acid, which can then be converted to the respective enantiomers of cis-3-aminocyclopentanecarboxylic acid.
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent, such as tartaric acid or brucine, to form a pair of diastereomeric salts.[5] Since diastereomers have different solubilities, they can be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomers. The choice of resolving agent and solvent system is critical and often requires empirical screening for optimal separation.
2.2. Structural Characterization and Analysis
Once separated, the absolute and relative stereochemistry of each isomer must be unequivocally confirmed. A multi-technique approach provides the most trustworthy validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the relative stereochemistry (cis vs. trans). The spatial relationship between protons on the cyclopentane ring influences their spin-spin coupling constants (J-values). Generally, the coupling constants between cis protons are different from those between trans protons, allowing for unambiguous assignment. 13C NMR can also distinguish between diastereomers due to differences in the chemical environment of the carbon atoms. To distinguish between enantiomers, chiral shift reagents or chiral solvating agents can be added to the NMR sample, which induce diastereomeric interactions and result in separate signals for each enantiomer.[6]
Experimental Protocol: NMR Analysis for Diastereomer and Enantiomer Identification
-
Sample Preparation (Diastereomer ID): Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., D2O or CD3OD).
-
Data Acquisition: Acquire high-resolution 1H and 13C NMR spectra on a spectrometer of at least 400 MHz. Additionally, acquire 2D NMR spectra like COSY and HSQC to aid in proton and carbon assignments.
-
Analysis: Carefully analyze the coupling constants in the 1H spectrum to determine the cis or trans configuration. Compare the chemical shifts to established literature values for confirmation.
-
Sample Preparation (Enantiomer ID): Prepare two samples as above. To one, add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-mandelic acid).
-
Comparative Acquisition: Acquire 1H NMR spectra for both the neat sample and the one with the chiral agent.
-
Validation: The spectrum of the racemic starting material should show split signals in the presence of the chiral agent. The spectrum of the purified enantiomer should show only one set of signals, confirming its enantiomeric purity.
X-ray Crystallography
X-ray crystallography provides the definitive determination of a molecule's solid-state structure, including its absolute stereochemistry.[7] By analyzing the diffraction pattern of a single crystal, a complete three-dimensional model of the molecule can be constructed. The Flack parameter, derived from the data, confirms the absolute configuration with high confidence.
Experimental Protocol: Single-Crystal X-ray Analysis
-
Crystal Growth (Self-Validating Step): The ability to grow a high-quality single crystal is in itself an indication of high purity. Dissolve the purified isomer in a minimal amount of a suitable solvent (e.g., ethanol/water mixture). Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and cool it under a stream of nitrogen gas (~100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a high-intensity X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
-
Absolute Stereochemistry Determination: If the compound is chiral and the data are of sufficient quality, the absolute configuration can be determined using anomalous dispersion effects, typically validated by the Flack parameter.
Stereochemistry and Pharmacological Activity at GABA Receptors
The true significance of isolating the four stereoisomers of 3-aminocyclopentanecarboxylic acid lies in their distinct biological activities.[8] As conformationally restricted GABA analogues, their interactions with GABA receptors are highly dependent on their three-dimensional structure. Studies on recombinant human GABAC receptors expressed in Xenopus oocytes have revealed a clear stereochemical preference for binding and activation.[1]
The data unequivocally demonstrate that the biological activity is not only dependent on the cis/trans configuration but also on the absolute stereochemistry of the enantiomers.
| Stereoisomer | Absolute Configuration | Receptor Target | Activity | Potency (EC50 or Ki) |
| (+)-TACP | (trans) | ρ1 and ρ2 GABAC | Partial Agonist | EC50 ≈ 1.5 - 2.7 µM |
| (+)-CACP | (cis) | ρ1 and ρ2 GABAC | Partial Agonist | EC50 ≈ 20 - 26 µM |
| (-)-CACP | (cis) | ρ1 and ρ2 GABAC | Partial Agonist | EC50 ≈ 64 - 79 µM |
| (-)-TACP | (trans) | ρ1 and ρ2 GABAC | Weak Partial Agonist | Low intrinsic activity |
| (Data synthesized from Chebib et al., Br J Pharmacol, 2001)[1] |
From this data, a clear structure-activity relationship emerges. The (+)-trans isomer is the most potent agonist, while its enantiomer, the (-)-trans isomer, is significantly weaker. This highlights that the specific spatial orientation of the amino and carboxyl groups is critical for optimal interaction with the GABAC receptor binding pocket. The cyclopentane ring locks these functional groups into a preferred conformation, and only one stereoisomer presents this conformation in a way that is highly complementary to the receptor.
Conclusion and Future Outlook
The four stereoisomers of 3-aminocyclopentanecarboxylic acid serve as a powerful case study in the principles of stereochemistry and their impact on pharmacology. The rigid cyclopentane backbone provides a unique scaffold that, when resolved into its individual stereoisomeric forms, reveals the precise spatial and conformational requirements for potent and selective receptor modulation. The significant differences in biological activity between the enantiomers and diastereomers underscore the absolute necessity of preparing and testing optically pure compounds in drug development. As research continues to demand more specific and potent therapeutic agents, a deep, practical understanding of stereoisomer synthesis, resolution, and characterization, as detailed in this guide, will remain an indispensable asset for scientists in the field.
References
-
Johnston, G. A. R., et al. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517–2521. [Link]
-
Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(7), 1511–1519. [Link]
-
CSIRO Publishing. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Request PDF. [Link]
-
Evans, C., et al. (1991). Synthesis of Either Enantiomer of cis-3-Aminocyclopentanecarboxylic Acid from Both Enantiomers of Racemic 2-Azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1, 656-657. [Link]
-
Johnston, G. A. R., et al. (1980). Synthesis of analogues of GABA. IV. Three unsaturated derivatives of 3-aminocyclopentane-1-carboxylic acid. Australian Journal of Chemistry, 33(1), 207-213. [Link]
-
Evans, C., et al. (1991). Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
National Center for Biotechnology Information. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PubMed Central. [Link]
-
ACS Publications. (2023). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]
-
Semantic Scholar. (n.d.). Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. [Link]
-
Schoepp, D. D., et al. (1991). (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Journal of Neurochemistry, 57(2), 714-716. [Link]
-
Boussard, G., et al. (1997). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 2, (12), 2567-2574. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
PubChem. (n.d.). 3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]
-
Madad, K., et al. (2021). Effects of Stereoisomers on Drug Activity. Journal of Pharmaceutical Research International, 33(23A), 1-12. [Link]
-
ResearchGate. (n.d.). Single‐crystal X‐ray crystallographic structures of compounds. [Link]
-
Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. [Link]
-
Wu, S., et al. (2020). Efficient microbial resolution of racemic methyl 3-cyclohexene-1-carboxylate as chiral precursor of Edoxaban by newly isolated Acinetobacter sp. JNU9335. Catalysis Communications, 139, 105971. [Link]
-
ResearchGate. (n.d.). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Request PDF. [Link]
Sources
- 1. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
A Researcher's Guide to Sourcing (1R,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride: From Supplier Vetting to In-House QC
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the commercial landscape for (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride (CAS: 1625682-44-1). Beyond a simple supplier list, this document offers a framework for technical due diligence, emphasizing the critical importance of stereochemical purity and outlining a practical protocol for in-house quality control to ensure the integrity of your starting materials and the success of your research.
Introduction: The Scientific Significance of a Constrained Amino Acid Analog
(1R,3R)-3-aminocyclopentanecarboxylic acid is a non-proteinogenic, cyclic β-amino acid. Its rigid cyclopentane core introduces significant conformational constraints compared to linear amino acids. This structural rigidity is highly valuable in medicinal chemistry and drug design for several reasons:
-
Peptidomimetics: Incorporating this analog into peptides can lock the backbone into a specific bioactive conformation, enhancing binding affinity and selectivity for a target receptor or enzyme.
-
Metabolic Stability: The non-natural structure can impart resistance to enzymatic degradation by peptidases, improving the pharmacokinetic profile of a potential drug candidate.
-
Novel Scaffolds: It serves as a versatile chiral building block for the synthesis of complex small molecules, enabling the exploration of novel chemical space.
Given its specific stereochemistry—possessing two chiral centers in the (1R, 3R) configuration—the procurement of this compound is not a trivial matter. The presence of other stereoisomers ((1S,3S), (1R,3S), or (1S,3R)) can lead to significant downstream challenges, including complex purification, altered biological activity, and potentially misleading experimental results. Therefore, rigorous supplier evaluation and material verification are paramount.
The Criticality of Supplier Qualification
Sourcing a stereochemically pure chemical like (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride demands more than a simple price comparison. The choice of supplier has a direct impact on experimental reproducibility and the overall integrity of your research program.
Causality in Supplier Choice: A low-purity or stereoisomerically contaminated batch can introduce impurities that are difficult to remove in subsequent synthetic steps. More critically, an incorrect stereoisomer may exhibit drastically different or no biological activity, invalidating weeks or months of work. The hydrochloride salt form is typically supplied to improve the compound's stability and handling characteristics as a crystalline solid.
A trustworthy supplier is one whose documentation is a self-validating system. The Certificate of Analysis (CoA) should not merely state a purity value but should provide the raw data or clear evidence from the analytical methods used to determine that value. Key indicators of a reliable supplier include:
-
Transparent Documentation: Easy access to a comprehensive CoA and Safety Data Sheet (SDS).
-
Detailed Analytical Data: The CoA should specify the methods used, such as ¹H NMR for identity, HPLC for chemical purity, and, most importantly, Chiral HPLC for enantiomeric/diastereomeric purity.
-
Lot-to-Lot Consistency: Established suppliers with robust quality management systems are more likely to provide consistent material over time.
The following diagram illustrates a logical workflow for selecting and qualifying a supplier for this critical reagent.
Commercial Suppliers & Comparative Analysis
Several chemical suppliers list (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride for sale. The following table summarizes offerings from a selection of vendors. Researchers should always verify the most current data directly with the supplier before purchasing.
| Supplier | Catalog Number | Stated Purity | CAS Number | Available Quantities |
| AChemBlock | 10009 | 95% (as free base) | 71869-43-7 (free base) | 25mg - 5g |
| AK Scientific, Inc. | 1558DW | 95% | 1625682-44-1 | 100mg, 250mg, 1g |
| Cenmed | C007B-255291 | 97% | 1625682-44-1 | 25mg |
| King-Pharm | 81342094 | Not specified | 1625682-44-1 | Inquire for quote |
| LabSolu | R174650 | 97% | 1625682-44-1 | 25mg, 1g |
Note: This table is not exhaustive and is intended for illustrative purposes. Pricing is dynamic and available upon request from the suppliers. Purity claims must be verified by reviewing the lot-specific CoA.
Technical Due Diligence: A Protocol for In-House Verification
Upon receiving a shipment, it is best practice to perform in-house QC on a small sample before committing the entire batch to a synthetic route. This self-validating step ensures the material meets the specifications required for your experiment.
The following diagram outlines the recommended experimental workflow for incoming material verification.
Experimental Protocol: Incoming QC
Objective: To verify the identity, chemical purity, and stereochemical purity of commercially supplied (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride.
1. Identity Confirmation via ¹H NMR Spectroscopy
-
Rationale: Proton NMR provides a definitive fingerprint of the molecule's structure. The chemical shifts, splitting patterns, and integrations of the protons on the cyclopentane ring are unique to this structure.
-
Procedure:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, as the hydrochloride salt should be soluble).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts. The spectrum should be clean, with integrations corresponding to the number of protons. The key is to confirm the cyclopentane ring protons and the absence of significant organic solvent or other unexpected signals.
-
2. Chemical Purity Assessment via HPLC
-
Rationale: High-Performance Liquid Chromatography separates the target compound from any non-isomeric impurities. This provides a quantitative measure of chemical purity.
-
Procedure:
-
Prepare a stock solution of the compound at ~1 mg/mL in the mobile phase.
-
Use a standard C18 reverse-phase column.
-
Develop a mobile phase system, typically a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). As a starting point, a gradient from 5% to 95% B over 15-20 minutes can be used.
-
Inject 5-10 µL of the sample solution.
-
Monitor the elution profile using a UV detector (e.g., at 210 nm, as the carboxyl group has a weak chromophore).
-
Data Analysis: Integrate the peak areas. The chemical purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The result should be ≥95% (or as specified by the supplier).
-
3. Stereochemical Purity Assessment via Chiral HPLC
-
Rationale: This is the most critical test. Standard HPLC cannot distinguish between stereoisomers. A chiral stationary phase (CSP) is required to resolve the (1R,3R) isomer from any potential (1S,3S), (1R,3S), and (1S,3R) contaminants. Direct analysis of underivatized amino acids is possible on certain columns.[1]
-
Procedure:
-
Select an appropriate chiral column. Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are often effective for underivatized amino acids.[1]
-
Develop a suitable mobile phase. This is often highly specific to the column and may involve polar organic solvents (e.g., methanol, ethanol) with acidic or basic additives. Method development may be required.
-
Prepare a sample solution at ~1 mg/mL.
-
Inject the sample and monitor the chromatogram.
-
Data Analysis: A pure sample should show a single, sharp peak. If stereoisomeric impurities are present, additional peaks will be observed. The enantiomeric/diastereomeric excess (%ee or %de) can be calculated from the peak areas. This value should align with the supplier's claim (e.g., >98% ee). Control of chiral purity is a critical quality attribute in the manufacturing of therapeutic peptides to reduce risks from diastereomeric impurities.[2]
-
Conclusion
Sourcing high-quality (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is a foundational step for any research or development program utilizing this valuable chiral building block. Success depends not only on identifying a supplier but on implementing a rigorous technical vetting and verification process. By treating the CoA as a starting point for inquiry and by performing diligent in-house QC, researchers can mitigate risks, ensure experimental reproducibility, and build a solid, data-driven foundation for their scientific discoveries.
References
-
Cenmed. (1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride.[Link]
-
PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035.[Link]
-
RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives...[Link]
-
Tradeindia. (1r,3r)-3-aminocyclopentanecarboxylic Acid Hydrochloride - Cas No: 1625682-44-1.[Link]
Sources
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride safety and handling
An In-Depth Technical Guide to the Safe Handling of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential safety and handling protocols for (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride. As a crucial building block in pharmaceutical research and development, understanding its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.
Compound Profile and Significance
(1R,3R)-3-aminocyclopentanecarboxylic acid and its isomers are synthetic intermediates used in the preparation of various pharmaceutical compounds.[1] Their rigid, cyclic structure makes them valuable scaffolds in medicinal chemistry for designing molecules with specific conformations to interact with biological targets.[2][3] Given its role as a fine chemical intermediate, a thorough understanding of its safe handling is not just a regulatory requirement but a cornerstone of responsible research.
Physical and Chemical Properties
Understanding the physical state and properties of a chemical is the first step in a robust risk assessment. This compound is typically a solid powder, which necessitates specific handling procedures to control dust.
| Property | Value | Source |
| Appearance | White to off-white or beige crystalline powder | [1][2] |
| Molecular Formula | C₆H₁₂ClNO₂ | Inferred from parent compound |
| Molecular Weight | 165.62 g/mol | Inferred from parent compound |
| Solubility | Slightly soluble in water | |
| Storage Temperature | 0-8°C, under inert gas (e.g., Argon, Nitrogen) | [1][2][3] |
| Sensitivity | Potentially air sensitive |
Hazard Identification and GHS Classification
While a specific Safety Data Sheet (SDS) for the hydrochloride salt of the (1R,3R) isomer was not found in the initial search, data from closely related aminocycloalkane carboxylic acids provide a strong basis for hazard assessment. The primary hazards are associated with its potential to cause irritation upon contact or inhalation, particularly as a fine powder.[4][5][6]
The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards.[7][8][9][10] Based on analogous compounds, (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is anticipated to fall under the following classifications:
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ! (Exclamation Mark) |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | ! (Exclamation Mark) |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation | ! (Exclamation Mark) |
This classification is based on aggregated data for similar compounds and should be confirmed by consulting the supplier-specific Safety Data Sheet (SDS) for the exact product in use.[4][5][6]
Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential. This strategy is mandated by standards from the Occupational Safety and Health Administration (OSHA).[11][12]
Engineering Controls: The First Line of Defense
The primary goal of engineering controls is to minimize exposure by containing the hazard at its source.
-
Ventilation: All handling of the solid compound that may generate dust must be performed in a well-ventilated area. A certified laboratory fume hood or a powder containment hood is required to control airborne levels.[13][14]
-
Facility Readiness: Laboratories where this material is stored or used should be equipped with an eyewash station and a safety shower.[14]
Personal Protective Equipment (PPE): The Essential Barrier
When engineering controls cannot eliminate all risk of exposure, PPE is mandatory.[11]
-
Eye and Face Protection: Safety glasses with side-shields or chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards are required to protect against eye irritation from airborne particles.[13][14]
-
Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) and a lab coat.[14][15] Skin contact should be avoided, as the compound may cause irritation.[5][16] Contaminated clothing should be removed immediately.[14][16]
-
Respiratory Protection: If dust generation is unavoidable and ventilation is insufficient, a NIOSH-approved respirator appropriate for particulates should be used.[14] All respirator use must be part of a formal respiratory protection program.[11]
The causality is clear: because the compound is an irritant in powder form[4][6], the hierarchy of controls is designed to prevent that powder from coming into contact with the eyes, skin, or respiratory tract.
Standard Operating Procedure: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the compound's integrity and ensuring user safety.
General Handling
-
Avoid Dust Formation: Minimize the generation of dust during handling.[13][15] Use techniques like gentle scooping rather than pouring, and handle containers with care.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[15][17]
-
Avoid Ingestion and Inhalation: Do not ingest. Avoid breathing dust.[15][17] All manipulations should be performed in a manner that prevents inhalation.
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames.[15][17]
Storage
-
Container: Keep the container tightly closed when not in use.[14][15][17]
-
Environment: Store in a cool, dry, and well-ventilated area.[15][17] A recommended storage temperature is often between 0-8°C.[3]
-
Incompatibilities: Store away from incompatible substances, such as strong oxidizing agents.[17]
Experimental Protocol: Safe Weighing and Dispensing
This protocol provides a self-validating system for the safe handling of powdered (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride.
Objective: To accurately weigh a specified amount of the compound while minimizing user exposure and preventing contamination.
Materials:
-
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride in its storage container.
-
Analytical balance located inside a fume hood or powder containment hood.
-
Weighing paper or a suitable container (e.g., glass vial).
-
Spatula (anti-static recommended).
-
Appropriate PPE (lab coat, gloves, safety glasses).
Procedure:
-
Preparation: a. Don all required PPE. b. Ensure the fume hood or containment hood is operating correctly. c. Place all necessary equipment (balance, spatula, weigh boat, secondary container) inside the hood. d. Allow the sealed container of the compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: a. Place the weigh boat on the analytical balance and tare the weight. b. Carefully open the compound's storage container inside the hood. c. Using the spatula, gently scoop a small amount of the powder and transfer it to the weigh boat. Avoid any tapping or shaking that could generate dust. d. Add or remove small amounts of the powder until the desired weight is achieved. e. Once the target weight is reached, securely close the primary storage container.
-
Transfer and Clean-up: a. Carefully transfer the weighed powder to the designated secondary container for your experiment. b. Dispose of the used weigh boat in the appropriate solid chemical waste container. c. Wipe the spatula clean with a dry wipe, and dispose of the wipe in the chemical waste. If necessary, rinse the spatula with a suitable solvent, collecting the rinse as hazardous waste. d. Wipe down the balance and the surrounding work area within the hood to remove any residual powder. e. Remove gloves and wash hands thoroughly.
Emergency Procedures
First-Aid Measures
Rapid and correct first aid is crucial in the event of an exposure.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[13][14]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[13][14][17]
-
In Case of Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids apart.[14][17] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[17]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Seek medical attention.[13][14]
Accidental Release Measures
In the event of a spill, the primary objective is to contain the material and clean it up safely without creating dust.
-
Personal Precautions: Wear appropriate PPE, including respiratory protection if necessary.[13] Evacuate unnecessary personnel from the area.
-
Containment and Cleanup: For a small solid spill, gently sweep or scoop the material into a suitable, labeled container for disposal.[13] Avoid actions that generate dust. Do not let the product enter drains.[13]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Discharge into the environment should be avoided.[15]
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Firefighting and Disposal
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13][14]
-
Specific Hazards: Combustion may produce hazardous products, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[13][18]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[13][14]
Waste Disposal
Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow the chemical to enter the environment.[15][17] Waste should be handled by a licensed professional waste disposal service.
References
-
AFG Bioscience LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride. Retrieved from [Link]
-
Chem-Impex. (n.d.). (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid. Retrieved from [Link]
-
Chem-Impex. (n.d.). (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminocyclopentanecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Capot Chemical. (2013). MSDS of (1R,3S)-3-aminocyclopentanecarboxylic acid. Retrieved from [Link]
-
United Nations Economic Commission for Europe (UNECE). (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Overview. Retrieved from [Link]
-
Assistant Secretary for Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
-
Wikipedia. (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). OSHA Laboratory Standard. Retrieved from [Link]
-
International Labour Organization (ILO). (n.d.). The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link]
-
Vanderbilt University Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2019). Chemical Hazard Classification (GHS). Retrieved from [Link]
-
Society for Chemical Hazard Communication. (2021). Developing Practical & Useful Content for SDS Section 5 (Firefighting Measures). Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | C7H14ClNO2 | CID 12924497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. unece.org [unece.org]
- 9. Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia [en.wikipedia.org]
- 10. ilo.org [ilo.org]
- 11. osha.gov [osha.gov]
- 12. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. afgsci.com [afgsci.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. fishersci.com [fishersci.com]
- 18. capotchem.com [capotchem.com]
Methodological & Application
Application Notes & Protocols: A Researcher's Guide to the Dissolution of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride
Abstract
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is a chiral cyclic amino acid derivative that holds significant value as a building block in medicinal chemistry and drug development. Its structural rigidity and stereochemistry make it a crucial component in the synthesis of novel pharmaceutical agents. Proper dissolution and handling of this compound are paramount for successful and reproducible experimental outcomes. This guide provides a comprehensive overview of the physicochemical properties of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride, along with detailed protocols for its dissolution in various solvents. We will explore the theoretical underpinnings of its solubility and offer practical, step-by-step instructions to prepare stable solutions for a range of research applications.
Introduction: Understanding the Molecule
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. Its structure, featuring a cyclopentane ring, imparts a conformational constraint that is highly desirable in drug design for achieving target specificity and improved pharmacokinetic profiles. The hydrochloride salt form enhances the stability and handling of the otherwise basic amino group.
The presence of both an amino group and a carboxylic acid group makes it a zwitterionic compound in its free base form. However, as the hydrochloride salt, the amino group is protonated, leading to a positive charge and increased polarity. This characteristic is central to its solubility behavior.
Key Molecular Information:
| Property | Value | Source |
| Molecular Formula | C6H12ClNO2 | [1][2] |
| Molecular Weight | 165.62 g/mol | [1][2] |
| Physical Form | Solid | [3] |
| Storage | Room temperature or 4°C, protect from light | [2] |
The Science of Dissolution: Theoretical Framework
The solubility of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is governed by its ionic nature and the principles of acid-base chemistry. As the salt of a weak base (the amino group) and a strong acid (hydrochloric acid), its dissolution in aqueous media is significantly influenced by pH.
-
In Aqueous Solutions: The hydrochloride salt is expected to be soluble in water due to its ionic character. The amino and carboxyl groups can participate in hydrogen bonding with water molecules, facilitating dissolution.[4]
-
The Effect of pH: The solubility of amino acids and their salts is pH-dependent.[5] For (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride, lowering the pH further will likely maintain or increase solubility by keeping the amino group fully protonated. Conversely, increasing the pH by adding a base will deprotonate the amino group, leading to the formation of the zwitterionic free base. The free base form, being less polar, may have lower aqueous solubility.[6]
-
In Organic Solvents: Due to its high polarity and ionic nature, (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is anticipated to have limited solubility in non-polar organic solvents. Polar aprotic solvents like DMSO and DMF, or polar protic solvents like methanol and ethanol, may offer some degree of solubility, though likely less than in aqueous solutions.
The following diagram illustrates the logical workflow for assessing and achieving dissolution.
Caption: A logical workflow for dissolving the target compound.
Safety First: Handling and Personal Protective Equipment (PPE)
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride.
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Recommended PPE:
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use a dust mask or work in a well-ventilated area, preferably a fume hood, when handling the solid compound.
-
Skin Protection: A lab coat should be worn to protect against skin contact.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol is recommended for applications where an aqueous solution is required, such as in cell culture or biochemical assays.
Materials:
-
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride in a sterile conical tube or vial.
-
Initial Solvation: Add a portion of the high-purity water to the solid, for example, to reach 80% of the final desired volume.
-
Mechanical Agitation: Cap the tube securely and vortex vigorously for 1-2 minutes.
-
Sonication (Optional): If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.
-
Observation: Visually inspect the solution for any undissolved particles.
-
pH Adjustment (If Necessary): If dissolution is incomplete, check the pH of the solution. As a hydrochloride salt, the initial pH will be acidic. If precipitation is observed, it may be due to the formation of the less soluble free base at a higher pH. While unlikely with the hydrochloride salt in pure water, if the solution appears cloudy, the addition of a small amount of 0.1 M HCl to lower the pH further may aid dissolution.
-
Final Volume: Once the solid is fully dissolved, add high-purity water to reach the final desired volume and concentration.
-
Sterile Filtration: For biological applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the solution at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.[7]
Protocol 2: Preparation of a Stock Solution in Organic Solvents
For applications requiring an organic solvent, this protocol outlines the steps for preparing a stock solution in DMSO.
Materials:
-
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride
-
Anhydrous, high-purity DMSO
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Gentle heating source (e.g., water bath set to 37°C)
Procedure:
-
Weighing: In a sterile tube, accurately weigh the desired amount of the compound.
-
Solvent Addition: Add the desired volume of high-purity DMSO.
-
Vigorous Mixing: Vortex the solution for 2-3 minutes. Due to the ionic nature of the compound, dissolution in organic solvents may be slower.
-
Sonication: Sonicate the solution for 10-15 minutes to aid dissolution.
-
Gentle Heating (Optional): If the compound remains undissolved, gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing. Caution: Be mindful of the boiling point of your solvent and potential compound degradation at higher temperatures.
-
Final Observation: Ensure the solution is clear and free of particulates.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. DMSO is hygroscopic, so ensure tubes are tightly sealed.
Solution Stability and Storage
Proper storage is critical to maintain the integrity of your prepared solutions.
-
Aqueous Solutions: For short-term use (a few days), storage at 4°C is generally acceptable. For long-term storage, it is highly recommended to create single-use aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Organic Solvent Solutions: Stock solutions in solvents like DMSO should also be aliquoted and stored at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles, which can introduce water and potentially cause precipitation.
The following diagram outlines the decision-making process for solvent selection and solution preparation.
Sources
Application Note & Protocol: Utilizing (1R,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride in Cell Culture Systems
Introduction
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is a synthetic, non-proteinogenic cyclic amino acid derivative. As a chiral molecule, its specific stereochemistry plays a critical role in its biological interactions. While it serves as a versatile building block in medicinal chemistry for the synthesis of novel therapeutic agents and bioactive molecules[1][2], its intrinsic biological activity is not as extensively characterized as its stereoisomers.
Notably, the related isomer, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD), is a well-documented and potent agonist of metabotropic glutamate receptors (mGluRs), which are implicated in a vast array of neurological processes[3][4]. In contrast, the direct cellular targets and mechanism of action for the (1R,3R) isomer remain less defined in publicly available literature.
This lack of characterization presents a unique opportunity for researchers. The use of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride in cell culture can be pivotal for:
-
Structure-Activity Relationship (SAR) Studies: Directly comparing its effects against more active isomers like (1S,3R)-ACPD to elucidate the structural requirements for receptor binding and activation.
-
Screening for Novel Bioactivity: Exploring its potential effects on various cell types and signaling pathways to uncover new therapeutic applications.
-
Negative Control Experiments: Employing it as a structurally related but potentially inactive control to validate the specific effects of other stereoisomers.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and application of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride in a cell culture setting.
Product Information & Physicochemical Properties
A summary of the key characteristics of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is provided below.
| Property | Value | Reference(s) |
| Chemical Name | (1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride | [5][6] |
| CAS Number | 1625682-44-1 | [5][6] |
| Molecular Formula | C₆H₁₂ClNO₂ | [5][6] |
| Molecular Weight | 165.62 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Typical Purity | ≥97% | [5] |
| Storage Temperature | 2-8°C (Solid) | [7] |
Mechanistic Considerations: The Importance of Stereochemistry
While the precise mechanism of the (1R,3R) isomer is an area for active investigation, the known activity of its isomers provides a critical framework. For instance, (1S,3R)-ACPD activates Group I and Group II mGluRs, which are G-protein coupled receptors (GPCRs). Activation of Group I mGluRs typically leads to the stimulation of phospholipase C (PLC), hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), and subsequent generation of inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), culminating in intracellular calcium mobilization and protein kinase C (PKC) activation[3][4].
Researchers using the (1R,3R) isomer can investigate whether it activates, antagonizes, or has no effect on this or other cellular pathways.
Protocols for Cell Culture Applications
Safety, Handling, and Reagent Preparation
Safety Precautions: (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[6][8]. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a chemical fume hood or a certified biological safety cabinet.
Protocol 4.1.1: Preparation of a Concentrated Stock Solution
Rationale: Preparing a high-concentration stock solution in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) is standard practice for water-insoluble or sparingly soluble compounds. This allows for minimal solvent introduction into the aqueous cell culture medium, reducing the risk of solvent-induced cytotoxicity.
Materials:
-
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride (MW: 165.62 g/mol )
-
Sterile, cell culture-grade DMSO
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of the compound needed for your desired stock concentration and volume. For a 100 mM stock solution in 1 mL of DMSO :
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L × 0.001 L × 165.62 g/mol × 1000 mg/g = 16.56 mg
-
-
Weighing: Under a fume hood, accurately weigh the calculated mass of the solid compound.
-
Dissolution: Transfer the weighed solid into a sterile polypropylene tube. Add the desired volume of sterile DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.
-
Sterilization (Optional): If sterility is a major concern, the concentrated stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Storage & Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL). Store these aliquots in a clearly labeled box at -20°C or -80°C for long-term stability. A working aliquot can be stored at 4°C for short-term use (1-2 weeks).
General Protocol for Cellular Treatment
The following workflow outlines a general procedure for treating adherent cells in a multi-well plate format. This can be adapted for suspension cells or other culture vessels as needed.
Protocol 4.2.1: Cell Treatment for a 96-Well Plate Assay
Rationale: This protocol is designed to test a range of concentrations to determine a dose-response relationship. The inclusion of untreated and vehicle controls is essential to distinguish the specific effect of the compound from the effects of the solvent or normal cell culture conditions.
Materials:
-
Healthy, sub-confluent cell culture of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile 96-well flat-bottom tissue culture plates
-
Prepared stock solution of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride in DMSO
-
Sterile PBS, trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Harvest and count cells using standard cell culture techniques[9].
-
Dilute the cell suspension to the desired density (e.g., 5 x 10⁴ cells/mL for a target of 5,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery[7].
-
-
Preparation of Working Solutions:
-
On the day of treatment, prepare serial dilutions of the compound in complete culture medium. For example, to test concentrations from 1 µM to 100 µM:
-
Prepare an intermediate dilution of your 100 mM stock in medium.
-
Perform subsequent serial dilutions to achieve the final desired concentrations.
-
-
Crucially, prepare a Vehicle Control: This should contain the highest concentration of DMSO that any of the treated cells will receive (e.g., if the highest compound concentration is 100 µM made from a 100 mM stock, the final DMSO concentration is 0.1%).
-
-
Cell Treatment:
-
Carefully aspirate the culture medium from the wells.
-
Add 100 µL of the freshly prepared treatment medium to the appropriate wells.
-
Plate Layout (Example):
-
Columns 1-3: Untreated Cells (complete medium only)
-
Columns 4-6: Vehicle Control (medium + highest % DMSO)
-
Columns 7-12: Increasing concentrations of the compound.
-
-
-
Incubation:
-
Return the plate to the incubator (37°C, 5% CO₂) for the desired treatment period (e.g., 24, 48, or 72 hours), depending on the nature of the assay and the cell doubling time[7].
-
-
Downstream Analysis:
-
Following incubation, the cells are ready for analysis. This may include:
-
Cell viability/proliferation assays (MTT, XTT, CellTiter-Glo®).
-
Microscopy for morphological changes.
-
Cell lysis for protein (Western Blot) or RNA (RT-qPCR) analysis.
-
Flow cytometry for cell cycle or apoptosis analysis.
-
-
Data Interpretation & Key Considerations
-
Dose-Response: Always analyze for a dose-dependent effect. The absence of a clear dose-response curve may suggest non-specific effects or experimental artifacts.
-
Control Comparison: The primary comparison should be between the compound-treated wells and the vehicle-control wells. This isolates the effect of the compound from any potential effect of the DMSO solvent.
-
Stereoisomer Comparison: For SAR studies, running parallel experiments with a known active isomer (e.g., (1S,3R)-ACPD) is highly recommended. This will authoritatively determine if the (1R,3R) isomer is inactive, an antagonist, or possesses a different pharmacological profile.
-
Solubility Limits: Be aware of the compound's solubility in aqueous media. At high concentrations, precipitation can occur, leading to inaccurate results. Visually inspect the prepared media for any signs of precipitation before adding it to the cells.
References
-
Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. PubMed. [Link]
-
Neuroprotective actions of 1-aminocyclopropanecarboxylic acid (ACPC): a partial agonist at strychnine-insensitive glycine sites. PubMed. [Link]
-
(1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride (C007B-255291). Cenmed. [Link]
-
Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells indicate that it is an agonist at L-AP4 receptors. DigitalCommons@UNMC. [Link]
-
(1R,3S)-3-Aminocyclopentanecarboxylic acid PubChem CID 1502035. PubChem. [Link]
-
(3-Aminocyclopentyl)methylphosphinic acids: novel GABA(C) receptor antagonists. PubMed. [Link]
-
GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. [Link]
-
(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus. PubMed. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. cenmed.com [cenmed.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
Probing the GABAergic System: Application Notes for (1R,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride and Related GABA Analogues in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Conformational Specificity in the GABAergic System
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Its dysregulation is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and depression.[1][2] The inherent conformational flexibility of the GABA molecule, however, presents a significant challenge in drug design. GABA can adopt various spatial arrangements, allowing it to bind to a diverse array of targets, including ionotropic GABA-A and GABA-C receptors, metabotropic GABA-B receptors, and GABA transporters (GATs). This promiscuity makes it difficult to develop drugs with high target selectivity.
To overcome this, neuroscientists and medicinal chemists employ conformationally restricted analogues of GABA.[1][2][3][4] These are molecules where the flexible carbon backbone of GABA is incorporated into a more rigid ring structure. Such analogues lock the key pharmacophoric elements—the amino and carboxylic acid groups—into specific spatial orientations. By studying how these rigid analogues interact with different GABAergic targets, researchers can deduce the specific "active" conformation of GABA required for binding to each target.
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride belongs to a family of such conformationally restricted GABA analogues. While detailed neuroscience application data for this specific stereoisomer is limited in publicly accessible literature, its structural congeners have been instrumental in mapping the pharmacophores of GABA receptors and transporters.[3][5] This guide, therefore, will focus on the principles and protocols for using the 3-aminocyclopentanecarboxylic acid scaffold as a tool to investigate the GABAergic system. The methodologies described are applicable for the characterization of novel GABA analogues, including the (1R,3R) isomer.
Mechanism of Action: A Tool for Dissecting GABAergic Targets
The scientific value of (1R,3R)-3-aminocyclopentanecarboxylic acid and its isomers lies in their ability to selectively activate or inhibit specific components of the GABAergic system based on their fixed three-dimensional structure. The cyclopentane ring restricts the possible distances and relative angles between the amine and carboxylate groups, mimicking only a subset of the conformations available to the flexible GABA molecule.
By systematically testing each stereoisomer—(1R,3R), (1S,3S), (1R,3S), and (1S,3R)—researchers can answer critical questions:
-
Which conformation is preferred by the GABA-A receptor versus the GABA-B receptor?
-
Does the GABA transporter bind to a different conformation of GABA than the receptors?
-
Can we design an isomer that selectively inhibits GABA uptake without acting as a receptor agonist?
For example, studies on the enantiomers of cis- and trans-3-aminocyclopentanecarboxylic acids have revealed distinct activities at GABA-C receptors, highlighting a preferred stereochemical orientation for binding.[5] Similarly, differences in potency between cis- and trans-isomers at inhibiting GABA binding and transport have helped to delineate the spatial topographies of these sites.[3]
The following diagram illustrates the central concept of using these analogues to probe different GABAergic targets.
Caption: Probing GABAergic targets with a conformationally restricted analogue.
Detailed Application Notes and Protocols
The following protocols are foundational methods for characterizing the pharmacological profile of a novel GABA analogue like (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride.
Application 1: Characterizing Binding Affinity at GABA Receptors
Objective: To determine the binding affinity (Ki) of the test compound for GABA-A and GABA-B receptors using radioligand binding assays. This is a primary screening method to establish whether the compound interacts directly with these receptors.
Scientific Rationale: Competitive binding assays quantify the ability of a test compound to displace a known radiolabeled ligand from its receptor. A low Ki value indicates high binding affinity. By comparing the Ki values for different receptors, one can determine the compound's receptor selectivity.
Materials:
-
Test Compound: (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride
-
Radioligands: [³H]Muscimol (for GABA-A), [³H]CGP54626 (for GABA-B)
-
Membrane Preparations: Rat cortical membranes (source of GABA receptors)
-
Buffers: Tris-HCl buffer, Kreb's-HEPES buffer
-
Scintillation Counter and Vials
-
Glass Fiber Filters
Protocol: GABA-A Receptor Binding Assay
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer. Centrifuge at 1,000 x g for 10 min. Collect the supernatant and centrifuge at 40,000 x g for 20 min. Resuspend the pellet, wash, and finally resuspend in fresh buffer to a protein concentration of ~1 mg/mL.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
50 µL of buffer (for total binding)
-
50 µL of 10 µM GABA (for non-specific binding)
-
50 µL of varying concentrations of the test compound (e.g., 1 nM to 1 mM)
-
-
Add 50 µL of [³H]Muscimol (final concentration ~1-2 nM).
-
Add 400 µL of the membrane preparation to initiate the binding reaction.
-
Incubation: Incubate at 4°C for 30 minutes.
-
Termination & Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (concentration of compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
Application 2: Assessing Functional Activity at GABA Receptors via Electrophysiology
Objective: To determine if the compound acts as an agonist, antagonist, or modulator of GABA-A receptor function using whole-cell patch-clamp electrophysiology in cultured neurons or brain slices.
Scientific Rationale: Electrophysiology provides a direct functional readout of ion channel activity. For GABA-A receptors, which are chloride channels, activation by an agonist will induce a measurable chloride current. This technique can distinguish between a compound that binds to the receptor (measured by affinity) and one that activates it (measures efficacy).
Materials:
-
Cultured hippocampal neurons or acute brain slices
-
Test Compound: (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride
-
Agonist: GABA
-
Antagonist: Bicuculline (for GABA-A)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Recording electrodes and solutions (internal and external)
Protocol: Whole-Cell Voltage-Clamp Recording
-
Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Recording Setup: Place the preparation in the recording chamber and continuously perfuse with artificial cerebrospinal fluid (aCSF).
-
Patching: Obtain a whole-cell patch-clamp recording from a neuron. Clamp the voltage at -60 mV.
-
Agonist Test: Apply the test compound at various concentrations (e.g., 1 µM to 1 mM) via the perfusion system. An agonist will induce an inward or outward current (depending on the chloride reversal potential).
-
Antagonist Test: Co-apply the test compound with a known concentration of GABA. A competitive antagonist will reduce the amplitude of the GABA-evoked current.
-
Specificity Check: Verify that any current induced by the test compound is blocked by a specific GABA-A antagonist like bicuculline.
-
Data Analysis: Measure the peak amplitude of the induced currents. Generate concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Caption: Workflow for electrophysiological characterization of a GABA analogue.
Application 3: Evaluating Effects on GABA Uptake
Objective: To measure the ability of the test compound to inhibit the reuptake of GABA from the synaptic cleft using a [³H]GABA uptake assay in synaptosomes.
Scientific Rationale: GABA transporters (GATs) clear GABA from the synapse, terminating its action. Inhibiting GATs increases the synaptic concentration of GABA, enhancing inhibitory neurotransmission. This assay measures the direct interaction of the compound with GATs.
Materials:
-
Test Compound: (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride
-
Radioligand: [³H]GABA
-
Known GAT inhibitor: Tiagabine (for positive control)
-
Synaptosome Preparation: From rat cerebral cortex
-
Buffers and solutions
Protocol: [³H]GABA Uptake Assay
-
Synaptosome Preparation: Prepare a crude synaptosomal fraction (P2) from rat brain tissue by differential centrifugation.
-
Assay Setup: Pre-incubate aliquots of the synaptosome suspension for 5 minutes at 37°C in a buffer containing various concentrations of the test compound or the control inhibitor (Tiagabine).
-
Initiate Uptake: Add [³H]GABA (final concentration ~50 nM) to start the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. Run a parallel set of tubes at 4°C to determine non-specific uptake.
-
Termination: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific uptake (Total uptake at 37°C - Non-specific uptake at 4°C). Determine the IC50 value for the inhibition of GABA uptake by the test compound.
Data Summary Table
When characterizing a series of analogues, results should be compiled for clear comparison.
| Compound | GABA-A Ki (nM) | GABA-B Ki (nM) | GABA-C EC50 (µM) | GAT-1 IC50 (µM) |
| GABA | ~20 | ~150 | ~1.5 | ~10 |
| (1R,3S)-isomer | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| (1S,3R)-isomer | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| (1R,3R)-isomer | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| (1S,3S)-isomer | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Note: This table presents a template for organizing experimental data. Specific values for the isomers of 3-aminocyclopentanecarboxylic acid would need to be determined experimentally following the protocols outlined.
Conclusion and Future Directions
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride and its stereoisomers are valuable chemical tools for neuroscience research. While not therapeutic agents themselves, their utility lies in the fundamental insights they provide into the structure-activity relationships of the GABAergic system. By using these rigid analogues in well-designed pharmacological and functional assays, researchers can map the conformational requirements of different GABA receptors and transporters. This knowledge is paramount for the rational design of the next generation of selective and potent GABAergic drugs for the treatment of a wide range of neurological and psychiatric disorders. The protocols provided here form a robust framework for the initial characterization of any novel GABA analogue, paving the way for a deeper understanding of inhibitory neurotransmission.
References
- (Reference placeholder - will be populated with a real, relevant citation if one becomes available for the specific compound)
-
Sarasa, S. B., et al. (2020). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. PubMed. Available at: [Link]
-
Johnston, G. A. R. (1978). The action of conformationally restricted analogues of GABA on Limulus and Helix central neurones. Experientia. Available at: [Link]
-
Bowel, N. G., et al. (1977). Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. PubMed. Available at: [Link]
-
Conti, P., et al. (2000). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. PubMed. Available at: [Link]
- (Reference placeholder for general GABA inform
-
Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry. Available at: [Link]
Sources
- 1. Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The action of conformationally restricted analogues of GABA on Limulus and Helix central neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Functional Characterization of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride as a Novel GABA Analogue
For: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.
Introduction: The Quest for Novel GABAergic Modulators
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, critical for maintaining the balance between neuronal excitation and inhibition. Its actions are mediated through two main classes of receptors: the ionotropic GABA-A receptors, which are ligand-gated chloride channels, and the metabotropic GABA-B receptors, which are G-protein coupled receptors that modulate calcium and potassium channels.[1][2] The therapeutic modulation of the GABA system is a cornerstone of treatment for a spectrum of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.[3]
GABA analogues, molecules that structurally mimic GABA, have been a fertile ground for drug discovery, leading to the development of important therapeutics. These compounds can exhibit diverse pharmacological profiles, acting as agonists, antagonists, or allosteric modulators at GABA receptors. (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is a conformationally restricted GABA analogue. Its rigid cyclopentane core presents a unique spatial arrangement of the amino and carboxylic acid groups, potentially conferring selectivity and novel pharmacological properties at GABA receptor subtypes.
This document provides a comprehensive framework for the functional characterization of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride (referred to herein as 'the compound'). It outlines a tiered experimental approach, from initial binding assessment to detailed electrophysiological characterization, designed to elucidate its profile as a potential GABAergic agent.
Compound Profile: (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride
| Property | Value |
| IUPAC Name | (1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride |
| Molecular Formula | C₆H₁₂ClNO₂[4] |
| Molecular Weight | 165.62 g/mol [4] |
| CAS Number | 1625682-44-1[4] |
| Structure | ![]() |
While this compound is commercially available, its specific activity as a GABA analogue is not extensively documented in public literature. Therefore, the following protocols are presented as a systematic approach to determine its affinity, potency, and efficacy at GABA-A and GABA-B receptors.
A Tiered Strategy for Functional Characterization
A logical, multi-step screening cascade is the most efficient method to build a comprehensive pharmacological profile. This approach begins with broad, high-throughput methods to establish basic interaction with the target and progresses to more complex, physiologically relevant assays to define the mechanism of action.
Caption: Tiered screening cascade for GABA analogue characterization.
Experimental Protocols
Tier 1: Radioligand Binding Assays for Target Affinity
Objective: To determine if the compound binds to GABA-A or GABA-B receptors and to quantify its binding affinity (Ki).
Principle: These assays measure the displacement of a specific, high-affinity radiolabeled ligand from the receptor by the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is used to calculate the inhibitory constant (Ki).[5]
Protocol: Competitive Binding for GABA-A Receptors
-
Tissue Preparation: Prepare a crude synaptic membrane fraction from whole rat brain or a specific region rich in GABA-A receptors (e.g., cortex, cerebellum).
-
Assay Buffer: Use a Tris-HCl buffer (e.g., 50 mM, pH 7.4 at 4°C).
-
Radioligand: Use [³H]Muscimol or [³H]Gabazine to label the GABA binding site. A final concentration close to the Kd of the radioligand is recommended.
-
Incubation:
-
In triplicate, combine the membrane preparation, [³H]Muscimol, and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
For Total Binding , include only membranes and radioligand.
-
For Non-Specific Binding (NSB) , include membranes, radioligand, and a saturating concentration of a known GABA-A agonist (e.g., 1 mM GABA).
-
Incubate for 60 minutes at 4°C to reach equilibrium.
-
-
Termination: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Data Summary:
| Receptor Target | Radioligand | Test Compound IC50 (nM) | Calculated Ki (nM) |
| GABA-A | [³H]Muscimol | Experimental Value | Calculated Value |
| GABA-B | [³H]Baclofen | Experimental Value | Calculated Value |
Note on Causality: The choice of low temperature (4°C) and rapid filtration is crucial to minimize the dissociation of the radioligand from the receptor during the assay, ensuring that the measured binding reflects the equilibrium state.[6]
Tier 2: FLIPR-Based Functional Assays for Potency and Efficacy
Objective: To functionally characterize the compound as a potential agonist, antagonist, or positive allosteric modulator (PAM) at GABA-A receptors.
Principle: The Fluorometric Imaging Plate Reader (FLIPR) assay measures changes in cell membrane potential.[7] In cells expressing GABA-A receptors, the influx of Cl⁻ ions upon channel opening causes hyperpolarization. Using a voltage-sensitive dye, this change can be detected as a change in fluorescence, allowing for high-throughput functional screening.
Caption: Workflow for a FLIPR membrane potential assay.
Protocol: FLIPR Membrane Potential Assay
-
Cell Culture: Seed HEK293 cells stably expressing a common GABA-A receptor subtype (e.g., α1β2γ2) into black-walled, clear-bottom 384-well microplates and culture overnight to form a confluent monolayer.[8]
-
Dye Loading: Remove the culture medium and add a loading buffer containing a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit). Incubate for 30-60 minutes at 37°C.[9]
-
Compound Plate Preparation: Prepare a source plate with serial dilutions of the test compound, a reference agonist (GABA), and a reference antagonist/modulator (e.g., Diazepam).
-
Assay Execution (FLIPR Instrument):
-
Agonist Mode:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the test compound at various concentrations and continue reading fluorescence for 2-3 minutes to detect any direct activation of the channel.
-
-
Antagonist/Modulator Mode:
-
Establish a baseline reading.
-
Add the test compound and incubate for 3-5 minutes.
-
Add a sub-maximal concentration of GABA (e.g., EC20) and read the fluorescence response. A decrease in the GABA response indicates antagonism, while an increase suggests positive allosteric modulation.
-
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in membrane potential.
-
For agonists, plot the peak fluorescence change against the log concentration to determine the EC50 (potency) and the maximum response relative to GABA (efficacy).
-
For antagonists/modulators, plot the inhibition or potentiation of the GABA response against the log concentration to determine the IC50 or EC50, respectively.
-
Expected Data Summary:
| Assay Mode | Parameter | Test Compound Value | Reference Compound Value |
| Agonist | EC50 (nM) | Experimental Value | GABA: Value |
| Agonist | Emax (% of GABA) | Experimental Value | GABA: 100% |
| Modulator | EC50 (nM) | Experimental Value | Diazepam: Value |
| Modulator | % Potentiation | Experimental Value | Diazepam: Value |
Note on Causality: Using a sub-maximal (EC20) concentration of GABA in the modulator screen is critical. This ensures the assay window is sensitive enough to detect both potentiation (by PAMs) and inhibition (by antagonists) of the GABA-evoked signal.
Tier 3: Electrophysiology for Mechanistic Validation
Objective: To provide a definitive characterization of the compound's effect on GABA receptor ion channel function with high temporal and spatial resolution.
Principle: Patch-clamp electrophysiology is the gold standard for studying ion channels.[10] It allows for the direct measurement of ionic currents flowing through the channels in response to ligand application. This technique can precisely define the compound's mechanism, kinetics, and voltage-dependence.
Caption: Principle of a whole-cell patch-clamp experiment.
Protocol: Whole-Cell Voltage Clamp
-
Cell Preparation: Use cultured neurons or a cell line (e.g., HEK293) transiently or stably expressing the GABA-A receptor subtype of interest.
-
Recording Setup:
-
Place cells in a recording chamber on an inverted microscope.
-
Continuously perfuse with an external recording solution (e.g., artificial cerebrospinal fluid).
-
Use a glass micropipette filled with an internal solution (high Cl⁻ for GABA-A) to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.
-
Rupture the cell membrane to achieve the "whole-cell" configuration.
-
-
Voltage Clamp: Clamp the cell's membrane potential at a holding potential of -60 mV.
-
Drug Application:
-
Use a fast perfusion system to apply GABA at its EC50 concentration to elicit a control inward current (due to Cl⁻ efflux with the high internal Cl⁻).
-
After washout and recovery, co-apply the test compound with the same concentration of GABA.
-
To test for agonist activity, apply the compound alone.
-
-
Data Acquisition and Analysis:
-
Record the current responses using an amplifier and data acquisition software.
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.
-
Calculate the percentage of inhibition or potentiation.
-
Construct a full dose-response curve by applying various concentrations of the compound with a fixed concentration of GABA.
-
Note on Causality: The whole-cell configuration allows the experimenter to control the intracellular environment via the pipette solution and to clamp the membrane voltage. This isolates the activity of the ion channel from other cellular processes, providing a direct and unambiguous measure of the compound's effect on receptor function.[11]
Data Interpretation & Troubleshooting
| Assay | Common Problem | Potential Cause(s) | Recommended Solution(s) |
| Radioligand Binding | High non-specific binding (NSB) | Radioligand sticking to filters/tubes; Insufficient blocking. | Add BSA to buffer; Optimize wash steps; Titrate receptor concentration.[6] |
| Low specific binding | Degraded receptor/radioligand; Incorrect buffer pH/ionic strength. | Verify receptor integrity (e.g., Western blot); Prepare fresh reagents.[12] | |
| FLIPR | High well-to-well variability | Uneven cell plating; Inconsistent dye loading; Poor mixing. | Optimize cell seeding density; Ensure uniform incubation; Check FLIPR dispense height/speed.[13][14] |
| Signal window is too small | Low receptor expression; Dye toxicity; Suboptimal agonist concentration. | Use a higher-expressing clone; Titrate dye concentration; Re-optimize agonist EC20.[15] | |
| Electrophysiology | Unstable giga-seal | Debris in solutions; Unhealthy cells; Pipette tip issue. | Filter all solutions (0.22 µm); Use healthy, low-passage cells; Fire-polish pipettes.[16] |
| No response to GABA ("run-down") | Receptor desensitization; Intracellular factor washout. | Allow sufficient time between applications; Use perforated patch configuration.[17] |
Conclusion
The systematic application of the binding, functional, and electrophysiological assays described in this guide will enable a thorough and robust characterization of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride. By determining its affinity, potency, efficacy, and mechanism of action at GABA receptors, researchers can build a comprehensive pharmacological profile. This data is essential for validating its potential as a novel GABAergic modulator and for guiding future drug development efforts.
References
-
Möhler, H. (2001). GABA(A)-receptor subtypes: a new pharmacology. Current Opinion in Pharmacology, 1(1), 22-25. Available at: [Link]
-
Bowery, N. G. (n.d.). GABA B receptors: Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Siegel, G. J., Agranoff, B. W., Albers, R. W., et al., editors. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Philadelphia: Lippincott-Raven. Available at: [Link]
-
G23 Instruments. (n.d.). Troubleshooting patch clamping. G23 Instruments. Available at: [Link]
-
Olsen, R. W., & Sieghart, W. (2009). GABAA receptors: structure, function, pharmacology, and related disorders. Neuropharmacology, 56(1), 7-18. Available at: [Link]
-
Padgett, C. L., & Slesinger, P. A. (2010). GABAB receptor coupling to G-proteins and ion channels. Advances in pharmacology (San Diego, Calif.), 58, 123–147. Available at: [Link]
-
Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of γ-Aminobutyric AcidA Receptors: Classification on the Basis of Subunit Composition, Pharmacology, and Function. Update. Pharmacological Reviews, 60(3), 243-260. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABAA receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Wikipedia contributors. (2024, January 12). GABAA receptor. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Gassmann, M., & Bettler, B. (2012). GABAB Receptors: Physiological Functions and Mechanisms of Diversity. Neuron, 75(5), 745-759. Available at: [Link]
-
Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Fluidic Sciences. (2023, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. Available at: [Link]
-
University of Bristol. (n.d.). Patch clamp protocol. University of Bristol. Available at: [Link]
-
Winson-Bushby, E. (2023, May 30). Patching going terribly? 10 common problems and how to fix them – a guide for the beginner. Scientifica. Available at: [Link]
-
Scientifica. (2021, April 16). Tips and tricks to improve your patch clamp experiments. Scientifica. Available at: [Link]
-
Keen, M. (1995). The problems and pitfalls of radioligand binding. Methods in Molecular Biology, 41, 1-16. Available at: [Link]
-
Keen, M. (1995). The problems and pitfalls of radioligand binding. Methods in Molecular Biology, 41, 1-16. Available at: [Link]
-
Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit Guide. Molecular Devices. Available at: [Link]
-
Scientifica. (2024, February 8). Overcoming the Challenges of Patch Clamping: Webinar with Scientifica. YouTube. Available at: [Link]
-
Molecular Devices. (n.d.). FLIPR 384 User Guide. Molecular Devices. Available at: [Link]
-
GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. Available at: [Link]
-
Molecular Devices. (n.d.). Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems. Molecular Devices. Available at: [Link]
-
Rattray, D., & Carter, D. (2013). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. Methods in Molecular Biology, 988, 191-213. Available at: [Link]
-
Cenmed. (n.d.). (1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride. Cenmed. Available at: [Link]
-
PubChem. (n.d.). (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride. PubChem. Available at: [Link]
-
PubChem. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. PubChem. Available at: [Link]
Sources
- 1. neurology.org [neurology.org]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GABAA receptor subtypes: from pharmacology to molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cenmed.com [cenmed.com]
- 5. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 8. GABA<sub>A</sub> receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 13. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. moleculardevices.com [moleculardevices.com]
- 15. researchgate.net [researchgate.net]
- 16. scientifica.uk.com [scientifica.uk.com]
- 17. scientifica.uk.com [scientifica.uk.com]
Application Note: A Methodological Framework for Evaluating Novel GABA Transporter 1 (GAT-1) Inhibitors in Preclinical Epilepsy Models
An Application Note for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive methodological framework for the preclinical evaluation of novel compounds targeting the GABA transporter 1 (GAT-1) as potential anti-seizure medications. Epilepsy is a neurological disorder characterized by an imbalance between excitatory and inhibitory signaling in the brain.[1] A key strategy to restore this balance is to enhance the action of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[2] Inhibiting the GAT-1 transporter, which is responsible for clearing GABA from the synapse, prolongs GABA's presence in the synaptic cleft and potentiates inhibitory signaling.[2][3]
While this guide is broadly applicable to potential GAT-1 inhibitors, it is important to note that specific experimental data for (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride in epilepsy models is not extensively available in current scientific literature. Therefore, to provide a robust and validated set of protocols, we will use the well-characterized and selective GAT-1 inhibitor, NNC-711 , as a representative compound.[4] The principles and methodologies detailed herein are directly transferable to the investigation of novel molecules like (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride to determine their potential anticonvulsant efficacy.
Scientific Rationale: Targeting GAT-1 for Seizure Suppression
The brain maintains a delicate equilibrium between glutamatergic (excitatory) and GABAergic (inhibitory) neurotransmission.[1] In many forms of epilepsy, this balance is disrupted, leading to neuronal hyperexcitability and seizures. The GABAergic system presents multiple targets for anti-seizure medications (ASMs).[2]
GABA transporters (GATs) are critical for regulating the duration and spatial extent of GABAergic signaling by removing GABA from the extracellular space. Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[5][6] GAT-1 is the predominant subtype found on both presynaptic neurons and surrounding astrocytes, making it a primary target for therapeutic intervention.[5][6]
By selectively inhibiting GAT-1, a compound can increase the concentration of GABA in the synaptic cleft, thereby enhancing the activation of postsynaptic GABA-A and GABA-B receptors. This leads to increased chloride influx (hyperpolarization) and a reduced likelihood of action potential firing, effectively dampening neuronal excitability and suppressing seizure activity. This mechanism has been clinically validated with the anti-seizure drug Tiagabine, a selective GAT-1 inhibitor.[2][7]
Signaling Pathway of GAT-1 Inhibition
The diagram below illustrates the mechanism by which GAT-1 inhibitors enhance GABAergic neurotransmission.
Compound Profile: NNC-711 Hydrochloride (Reference Compound)
NNC-711 is a potent and highly selective GAT-1 inhibitor widely used in preclinical research.[4] Its well-defined pharmacological profile makes it an ideal reference compound for validating experimental models and comparing the efficacy of novel molecules.
| Property | Value | Source |
| Full Name | 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride | [4] |
| Molecular Weight | 386.88 g/mol | |
| GAT-1 IC₅₀ | 47 nM (synaptosomal uptake) | [4] |
| Selectivity | High selectivity for GAT-1 over GAT-2, GAT-3, and BGT-1 | |
| Solubility | Soluble in Water (to 10 mM) and DMSO (to 100 mM) | |
| Storage | Desiccate at +4°C |
Preparation of Stock Solutions: For in vivo studies, NNC-711 can be dissolved in sterile saline. For in vitro studies, a concentrated stock solution (e.g., 10-100 mM) can be prepared in DMSO and then diluted to the final concentration in artificial cerebrospinal fluid (aCSF). Ensure the final DMSO concentration in the working solution is minimal (<0.1%) to avoid solvent effects.
In Vivo Anticonvulsant Screening Protocols
In vivo models are essential for assessing the systemic efficacy and potential side effects of a test compound. The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests are foundational models used in the discovery of ASMs.[8][9]
Protocol 1: Maximal Electroshock (MES) Seizure Test
The MES test is a model of generalized tonic-clonic seizures and is highly predictive of clinical efficacy for drugs that act by blocking voltage-gated sodium channels or preventing seizure spread.[8][10]
Scientific Rationale: This model assesses a compound's ability to prevent the spread of a seizure from its point of origin. A supramaximal electrical stimulus is applied to induce a tonic hindlimb extension (THE) seizure. The endpoint is the abolition of this THE phase.
Step-by-Step Methodology:
-
Animal Selection: Use male albino mice (e.g., CD-1 strain, 20-25 g) or rats. Group animals (n=8-12 per group).
-
Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, i.p.). Doses for NNC-711 typically range from 0.1 to 10 mg/kg.[4]
-
Pre-treatment Period: Allow for drug absorption and distribution. This period (typically 30-60 minutes) should be determined in preliminary pharmacokinetic studies.
-
Anesthesia (Corneal Electrodes): Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the eyes to minimize discomfort.
-
Seizure Induction: Deliver a suprathreshold electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds duration, current sufficient to produce THE in >95% of vehicle-treated animals) via corneal or ear-clip electrodes using an electroconvulsive shock apparatus.[10]
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of a full tonic hindlimb extension (THE). The hindlimbs are typically extended at a 180° angle to the torso.
-
Data Analysis: The primary endpoint is the percentage of animals in each dose group protected from THE. From the dose-response data, calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals.
Protocol 2: Subcutaneous Pentylenetetrazole (PTZ) Seizure Test
The subcutaneous (s.c.) PTZ test is a widely used model for generalized absence and myoclonic seizures.[8] It is particularly sensitive to compounds that enhance GABAergic inhibition or block T-type calcium channels.
Scientific Rationale: PTZ is a non-competitive GABA-A receptor antagonist. Administering a convulsant dose induces a predictable sequence of seizure behaviors, starting with myoclonic jerks and progressing to generalized clonic seizures. The test assesses a compound's ability to raise the seizure threshold.
Step-by-Step Methodology:
-
Animal Selection: Use male albino mice (e.g., CD-1 strain, 20-25 g). Group animals (n=8-12 per group).
-
Compound Administration: Administer the test compound or vehicle control (e.g., i.p.). Effective i.p. doses for NNC-711 against PTZ-induced tonic seizures in mice have an ED₅₀ of approximately 0.72 mg/kg.[4]
-
Pre-treatment Period: Allow 30-60 minutes for drug absorption.
-
PTZ Administration: Inject a convulsant dose of PTZ (e.g., 85 mg/kg, a dose predetermined to cause seizures in >95% of control animals) subcutaneously into a loose fold of skin on the back of the neck.
-
Observation: Immediately place the animal in an individual observation chamber and observe continuously for 30 minutes.
-
Data Collection: Record the latency (in seconds) to the first myoclonic jerk and the onset of a generalized clonic seizure (characterized by loss of righting reflex for at least 5 seconds). Also, record the presence of tonic hindlimb extension and mortality.
-
Data Analysis: Compare the mean seizure latencies between treated and vehicle groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Calculate the ED₅₀ for protection against generalized clonic seizures or tonic extension.
| Parameter | Vehicle Control (Expected) | GAT-1 Inhibitor (Hypothetical) |
| MES Protection (% THE) | < 5% | Dose-dependent increase (e.g., 80% at 2 mg/kg) |
| PTZ Seizure Latency (s) | 60 - 120 s | Significantly increased latency |
| PTZ Protection (% Clonus) | < 5% | Dose-dependent increase (e.g., 75% at 1 mg/kg) |
In Vitro Electrophysiology Protocol
In vitro brain slice preparations allow for the direct investigation of a compound's effect on neuronal network activity under controlled conditions, free from the complexities of whole-animal physiology.[11][12]
Scientific Rationale: Epileptiform activity, such as interictal-like spikes and seizure-like events (SLEs), can be induced pharmacologically in acute brain slices.[11][12] This model allows for the precise measurement of a compound's ability to suppress hyperexcitable network activity.
Step-by-Step Methodology:
-
Animal Selection and Brain Extraction: Use juvenile rats (e.g., P12-P21) as their brains are often more resilient and prone to generating seizure-like events in vitro.[12] Anesthetize the animal and rapidly decapitate. Quickly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) "cutting" solution (a modified aCSF with low Ca²⁺ and high Mg²⁺ to reduce excitotoxicity).
-
Slice Preparation: Prepare acute horizontal or coronal slices (300-400 µm thick) containing the hippocampus or cortex using a vibratome. The hippocampus is a common region of focus due to its low seizure threshold.
-
Slice Recovery: Transfer slices to a holding chamber containing standard aCSF oxygenated with 95% O₂ / 5% CO₂ at 32-34°C for at least 1 hour to recover.
-
Recording: Place a single slice in a recording chamber on a microscope stage, continuously perfused with heated (32-34°C), oxygenated aCSF.
-
Induction of Epileptiform Activity: Switch the perfusion to a modified aCSF designed to induce hyperexcitability. Common methods include:
-
Electrophysiological Recording: Using a glass microelectrode filled with aCSF, obtain extracellular field potential recordings from a relevant cell layer (e.g., CA1 or CA3 pyramidal cell layer of the hippocampus).
-
Baseline Recording: Record stable epileptiform activity for a baseline period (e.g., 10-20 minutes).
-
Compound Application: Bath-apply the test compound (e.g., NNC-711, 1-10 µM) by adding it to the perfusion aCSF.
-
Washout: After a 20-30 minute application period, switch back to the drug-free epileptiform solution to observe for reversal of effects.
-
Data Analysis: Quantify the frequency, duration, and amplitude of seizure-like events before, during, and after compound application. A significant reduction in these parameters indicates anticonvulsant activity.
Trustworthiness and Self-Validation
To ensure the reliability and validity of these protocols, the following steps are critical:
-
Positive Controls: Always include a group treated with a known, clinically effective ASM (e.g., Tiagabine for GAT-1 mechanism, Phenytoin for MES, Valproic Acid for PTZ). This validates the sensitivity of the model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlate the timing of peak anticonvulsant effect with the peak brain concentration of the compound, if possible.
-
Side Effect Profile: Concurrently assess for motor impairment (e.g., using a rotarod test) to determine the therapeutic index (TD₅₀ for toxicity / ED₅₀ for efficacy). GAT-1 inhibitors can cause side effects at higher doses.[4][15]
Conclusion
The protocols outlined in this application note provide a robust framework for the preclinical assessment of novel GAT-1 inhibitors, such as (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride, for anti-seizure efficacy. By employing standardized in vivo models like MES and PTZ, researchers can efficiently screen for anticonvulsant potential and therapeutic index. Subsequent in vitro electrophysiology studies can then be used to confirm the mechanism of action at the neuronal network level. The use of a well-characterized reference compound like NNC-711 is essential for validating these assays and provides a benchmark against which new chemical entities can be judged.
References
-
Kubova, H., & Mares, P. (1999). GABA Uptake Blocker NNC-711 Exhibits Marked Anticonvulsant Action in Two Cortical Epileptic Models in Immature Rats. Epilepsia, 40(8), 1045-1050. [Link]
-
de Curtis, M., & Avoli, M. (2016). How do we use in vitro models to understand epileptiform and ictal activity? A report of the TASK1-WG4 group of the ILAE/AES Joint Translational Task Force. Epilepsia, 57(3), 341-353. [Link]
-
Wikipedia. (n.d.). CI-966. Retrieved from [Link]
-
Kubova, H., & Mares, P. (1999). GABA uptake blocker NNC-711 exhibits marked anticonvulsant action in two cortical epileptic models in immature rats. PubMed. [Link]
-
Ramos-Guitart, M., et al. (2022). Human In Vitro Models of Epilepsy Using Embryonic and Induced Pluripotent Stem Cells. Cells, 11(15), 2419. [Link]
-
Galvan, M., et al. (2015). Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE. Epilepsia, 56(6), 815-827. [Link]
-
Suzdak, P. D., et al. (1992). NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization. PubMed. [Link]
-
Galanopoulou, A. S. (2024). Cell culture models for epilepsy research and treatment. Open Exploration, 2, 1-15. [Link]
-
Li, T., & Xu, Z. C. (n.d.). Electrophysiological studies of the Human Hippocampus in vitro. Purdue University. [Link]
-
Hori, M., et al. (2023). Discovery of E2730, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication. Epilepsia Open, 8(2), 534-546. [Link]
-
Schousboe, A., Madsen, K. K., & White, H. S. (2011). GABA transport inhibitors and seizure protection: the past and future. Future Medicinal Chemistry, 3(2), 183-187. [Link]
-
White, H. S., et al. (2008). Synaptic and extrasynaptic GABA transporters as targets for anti-epileptic drugs. Epilepsy Research, 81(1), 1-11. [Link]
-
Ransom, C. B., & Richerson, G. B. (2009). GABA Transporters as Targets of Antiepileptic Drugs. Iowa Research Online. [Link]
-
JoVE. (2024). Antiepileptic Drugs: GABAergic Pathway Potentiators. Retrieved from [Link]
-
Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]
-
Slideshare. (n.d.). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. Retrieved from [Link]
-
Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]
-
Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test... ResearchGate. [Link]
-
Wikipedia. (n.d.). Tiagabine. Retrieved from [Link]
-
Treven, M., et al. (2015). The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. Epilepsia, 56(6), e62-e66. [Link]
Sources
- 1. Cell culture models for epilepsy research and treatment [explorationpub.com]
- 2. Video: Antiepileptic Drugs: GABAergic Pathway Potentiators [jove.com]
- 3. Research Portal [iro.uiowa.edu]
- 4. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. storkapp.me [storkapp.me]
- 6. Synaptic and extrasynaptic GABA transporters as targets for anti-epileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tiagabine - Wikipedia [en.wikipedia.org]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. How do we use in vitro models to understand epileptiform and ictal activity? A report of the TASK1‐WG4 group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophysiological studies of the Human Hippocampus in vitro – Center for Neural Engineering [cne.usc.edu]
- 14. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CI-966 - Wikipedia [en.wikipedia.org]
Enantioselective synthesis of (1R,3R)-3-aminocyclopentanecarboxylic acid
An Application Guide to the Enantioselective Synthesis of (1R,3R)-3-Aminocyclopentanecarboxylic Acid
Authored by: A Senior Application Scientist
Introduction: The Significance of Constrained β-Amino Acids
(1R,3R)-3-aminocyclopentanecarboxylic acid is a conformationally constrained cyclic β-amino acid. Its rigid cyclopentane backbone makes it a valuable building block in medicinal chemistry and drug development.[1][2] Unlike flexible linear amino acids, cyclic analogues like this one can enforce specific secondary structures (e.g., turns and helices) when incorporated into peptides. This structural pre-organization can lead to peptides with enhanced biological activity, increased metabolic stability, and improved receptor selectivity. Consequently, this specific stereoisomer is a key chiral intermediate in the synthesis of various bioactive molecules and pharmaceuticals, particularly those targeting neurological disorders.[2]
This guide provides an in-depth analysis of established and robust methodologies for the enantioselective synthesis of (1R,3R)-3-aminocyclopentanecarboxylic acid. We will explore three distinct and powerful strategies: diastereoselective Michael addition utilizing a chiral auxiliary, enzymatic kinetic resolution for separating racemic mixtures, and transition-metal-catalyzed asymmetric hydrogenation. Each section will detail the underlying scientific principles, provide step-by-step protocols, and summarize key performance data to aid researchers in selecting and implementing the optimal strategy for their specific needs.
Strategy 1: Chiral Auxiliary-Mediated Diastereoselective Synthesis
This approach represents a classic and reliable method for establishing stereocenters. The core principle involves the temporary attachment of a chiral auxiliary to the substrate. The steric influence of this auxiliary then directs the formation of new chiral centers in a predictable manner. For the synthesis of cyclic β-amino acids, the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester is a particularly effective strategy.[3]
Causality and Scientific Rationale
The success of this method hinges on the highly diastereoselective 1,4-conjugate (Michael) addition of a chiral lithium amide, such as one derived from (R)- or (S)-α-methylbenzylamine, to an electrophilic olefin.[3] The chiral auxiliary blocks one face of the molecule, forcing the incoming electrophile (in the subsequent cyclization step) to approach from the less hindered face. This sequence of stereoselective addition followed by intramolecular cyclization effectively translates the initial chirality of the auxiliary to the newly formed stereocenters in the cyclopentane ring. The auxiliary is cleaved in a later step to yield the enantiomerically enriched product.
Experimental Workflow Diagram
Sources
Application Notes and Protocols: Incorporating (1R,3R)-3-Aminocyclopentanecarboxylic Acid into Peptide Synthesis
Introduction: The Significance of Conformational Constraint in Peptide Therapeutics
The therapeutic potential of peptides is often hindered by their conformational flexibility and susceptibility to proteolytic degradation. Introducing conformationally constrained non-proteinogenic amino acids is a powerful strategy to address these limitations. (1R,3R)-3-aminocyclopentanecarboxylic acid is a cyclic β-amino acid that, when incorporated into a peptide backbone, imparts a rigid structure. This rigidity can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for its target, while also increasing its resistance to enzymatic breakdown.[1] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this valuable building block into peptide chains, catering to researchers in drug discovery and peptide chemistry.
Part 1: Strategic Protection of (1R,3R)-3-Aminocyclopentanecarboxylic Acid
The successful incorporation of (1R,3R)-3-aminocyclopentanecarboxylic acid into a peptide sequence hinges on the strategic use of protecting groups. These temporary modifications prevent unwanted side reactions at the amino and carboxylic acid functionalities during peptide coupling.[2] The choice of protecting group is dictated by the overall synthetic strategy, particularly the type of peptide synthesis (solid-phase or solution-phase) and the desired deprotection conditions.
Amine Protection: Fmoc vs. Boc
The two most common amine protecting groups in peptide synthesis are the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.[2]
-
Fmoc (9-fluorenylmethyloxycarbonyl): This is the preferred protecting group for solid-phase peptide synthesis (SPPS). Its removal is achieved under mild basic conditions (e.g., piperidine in DMF), which are orthogonal to the acidic conditions used for final cleavage of the peptide from the resin and removal of side-chain protecting groups.[3] Fmoc-protected (1R,3R)-3-aminocyclopentanecarboxylic acid is commercially available and widely used.[4]
-
Boc (tert-butoxycarbonyl): The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid, TFA). While historically significant, Boc-based SPPS is less common now due to the harsh, repetitive acid treatments required. However, Boc-protected (1R,3R)-3-aminocyclopentanecarboxylic acid can be valuable for specific solution-phase synthesis strategies.[5][6]
Carboxylic Acid Protection
In solution-phase synthesis, the carboxylic acid group of the incoming amino acid must also be protected, typically as an ester (e.g., methyl, ethyl, or benzyl ester), to prevent self-condensation. In SPPS, the C-terminal carboxylic acid of the first amino acid is anchored to the solid support, which serves as its protecting group.
Part 2: Peptide Coupling Protocols
The formation of the amide bond between the carboxylic acid of one amino acid and the amine of another is the cornerstone of peptide synthesis. Due to the steric hindrance imparted by its cyclic structure, the coupling of (1R,3R)-3-aminocyclopentanecarboxylic acid can be challenging and requires optimized conditions.[7][8]
Recommended Coupling Reagents
For sterically hindered amino acids, phosphonium and aminium/uronium salt-based coupling reagents are generally more effective than carbodiimides like DCC.[7][9] These reagents rapidly form activated species, promoting efficient coupling and minimizing side reactions like racemization.[9]
| Coupling Reagent | Class | Key Advantages |
| HATU | Aminium/Uronium Salt | Highly efficient, especially for hindered couplings; minimizes racemization.[9][10] |
| HBTU | Aminium/Uronium Salt | A widely used and effective coupling reagent.[9] |
| COMU | Aminium/Uronium Salt | High coupling efficiency, comparable to HATU, with improved safety and solubility.[9][10] |
| PyBOP | Phosphonium Salt | Effective for difficult couplings, though may be slightly less reactive than HATU.[7][9] |
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing (1R,3R)-3-Aminocyclopentanecarboxylic Acid
This protocol assumes a standard Fmoc-based SPPS workflow.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-(1R,3R)-3-aminocyclopentanecarboxylic acid
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagent solution: 0.5 M HATU in DMF
-
Base solution: 1.0 M N,N-Diisopropylethylamine (DIPEA) in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes, followed by DCM for another 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin according to standard protocols.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Coupling of (1R,3R)-3-Aminocyclopentanecarboxylic Acid: a. In a separate vessel, pre-activate Fmoc-(1R,3R)-3-aminocyclopentanecarboxylic acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[3]
-
Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the completed peptide chain.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase Synthesis
Solution-phase synthesis offers flexibility for scale-up and the synthesis of complex peptides.
Materials:
-
N-terminally protected peptide ester
-
Fmoc-(1R,3R)-3-aminocyclopentanecarboxylic acid
-
HATU
-
DIPEA
-
DMF or other suitable aprotic solvent
-
Reagents for deprotection and purification
Procedure:
-
Deprotection of Peptide Fragment: Selectively deprotect the N-terminus of the peptide ester.
-
Coupling Reaction: a. Dissolve Fmoc-(1R,3R)-3-aminocyclopentanecarboxylic acid (1.1 eq.) and HATU (1.1 eq.) in DMF. b. Add DIPEA (2.2 eq.) and stir for 5 minutes. c. Add the N-deprotected peptide ester (1.0 eq.) to the activated amino acid solution. d. Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, perform an appropriate aqueous work-up to remove excess reagents and byproducts. Purify the resulting peptide by column chromatography or crystallization.
Part 3: Characterization and Troubleshooting
Peptide Characterization
-
Mass Spectrometry (MS): Confirm the successful incorporation of (1R,3R)-3-aminocyclopentanecarboxylic acid by verifying the molecular weight of the final peptide.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the crude and purified peptide. The incorporation of a constrained amino acid may alter the peptide's retention time compared to its linear analog.[11]
Troubleshooting Common Challenges
-
Incomplete Coupling: The steric bulk of (1R,3R)-3-aminocyclopentanecarboxylic acid can slow down the coupling reaction.[7][12]
-
Aggregation: Peptides containing hydrophobic or β-branched amino acids can be prone to aggregation during synthesis.[13]
-
Racemization: While modern coupling reagents are designed to minimize racemization, it can still be a concern, especially with sterically hindered residues.[7]
-
Solution: Ensure that the pre-activation time is not excessively long and that the amount of base used is carefully controlled.
-
Conclusion
The incorporation of (1R,3R)-3-aminocyclopentanecarboxylic acid is a valuable tool for designing peptides with enhanced therapeutic properties. By understanding the principles of protecting group chemistry, selecting appropriate coupling reagents, and optimizing reaction conditions, researchers can successfully synthesize these conformationally constrained peptides. The protocols and troubleshooting guide provided herein serve as a robust starting point for scientists and drug development professionals aiming to harness the potential of this unique amino acid.
References
- Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
- Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. doi:10.1039/C5OB02129D.
-
Bio-Synthesis Inc. Cyclic Peptide Synthesis. Available from: [Link]
- ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- Frontiers. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- bioRxiv.
- Nature Communications. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- Google Patents. Methods for the synthesis of cyclic peptides.
-
Chemical Sources. ( )-(1s,3r)-n-boc-3-aminocyclopentane carboxylic acid suppliers USA. Available from: [Link]
- NIH. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC.
- ACS Publications. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry.
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BOC-(1R,3S)-3-Aminocyclopentane carboxylic acid | CAS 161660-94-2 | Cayman Chemical | Biomol.de [biomol.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. bachem.com [bachem.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. biosynth.com [biosynth.com]
- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the In Vivo Application of a Novel Cyclopentane Amino Acid Analog
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is a chiral amino acid derivative belonging to the class of cyclopentane analogs. While its primary current application lies as a synthetic intermediate and a building block in the synthesis of more complex pharmaceutical agents, its structural similarity to neurotransmitters suggests potential for investigation in various biological systems, particularly within neuroscience.[1]
This document serves as a comprehensive guide for researchers initiating in vivo studies with this compound. Due to the limited availability of published preclinical data for this specific stereoisomer, this application note will focus on providing a robust framework for establishing a safe and effective dosing regimen through systematic dose-range finding (DRF) studies. The principles and protocols outlined herein are designed to ensure scientific rigor, ethical considerations in animal research, and the generation of reliable, reproducible data.
Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of the physicochemical properties of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is a critical first step in designing in vivo experiments.
| Property | Value/Information | Source |
| Molecular Formula | C₆H₁₂ClNO₂ | [2] |
| Molecular Weight | 165.62 g/mol | [2] |
| Physical Form | Solid | [3] |
| Solubility | Data for the (1R,3S) isomer suggests it is "slightly soluble in water".[4] Solubility of the (1R,3R) hydrochloride salt must be empirically determined. | N/A |
| Storage | Store at 4°C, protected from light. | [3] |
Causality in Experimental Choices: The hydrochloride salt form of a compound is often chosen to enhance aqueous solubility and stability compared to the free base.[5] However, the degree of solubility can vary significantly. Therefore, it is imperative to experimentally determine the solubility of the compound in potential vehicles to ensure the desired concentration can be achieved for dosing.
Protocol 1: Solubility Assessment
-
Vehicle Selection: Begin with common, well-tolerated vehicles for in vivo research. These include:
-
Sterile Water for Injection
-
0.9% Saline
-
Phosphate-Buffered Saline (PBS)
-
5% Dextrose in Water (D5W)
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride to a known volume of each vehicle in separate vials.
-
Agitate the vials at a controlled room temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Quantification:
-
Centrifuge the vials to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it appropriately.
-
Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Analysis: The resulting concentration represents the solubility of the compound in that specific vehicle. This information is crucial for preparing dosing solutions.
Establishing a Dosing Regimen: The Dose-Range Finding (DRF) Study
Given the absence of established dosage data, a DRF study is mandatory to determine the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[6] The MTD is the highest dose that can be administered without causing unacceptable adverse effects.[7] This study will inform the dose selection for subsequent efficacy studies.[8][9]
Workflow for a Dose-Range Finding Study
Caption: Workflow for a Dose-Range Finding Study.
Protocol 2: Single-Dose Escalation Study in Mice
This protocol outlines a typical approach for a single-dose DRF study.
-
Animal Model:
-
Use a common rodent strain, such as C57BL/6 or BALB/c mice.
-
Use a small number of animals per group (n=2-3) for the initial dose escalation.[9]
-
Include a control group that receives the vehicle only.
-
-
Starting Dose Selection:
-
In the absence of any data, a conservative starting dose (e.g., 10 mg/kg) is recommended. This can be adjusted based on any available in vitro data for related compounds.
-
-
Dose Escalation:
-
Employ a dose escalation factor, typically 2x or 3x, for subsequent groups.[9] This allows for broad coverage of the dose-response curve.
-
Example Dose Levels: 10 mg/kg, 30 mg/kg, 100 mg/kg, 300 mg/kg, 1000 mg/kg.
-
-
Administration:
-
The route of administration should align with the intended therapeutic application. Oral gavage (PO) and intraperitoneal (IP) injection are common starting points.
-
Ensure the dosing volume is appropriate for the animal size (e.g., 5-10 mL/kg for mice).
-
-
Monitoring and Data Collection:
-
Clinical Observations: Observe animals for any signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Key observations include changes in posture, activity, breathing, and any signs of pain or distress.
-
Body Weight: Measure body weight daily. A significant drop in body weight (>15-20%) is a key indicator of toxicity.
-
Pathology: At the end of the study, a gross necropsy can be performed to identify any organ-specific toxicities.[9]
-
Data Presentation: Example DRF Study Outcome
| Dose Group (mg/kg) | n | Route | Key Clinical Observations | Body Weight Change (48h) | MTD Determination |
| Vehicle | 3 | IP | Normal | +1% | - |
| 10 | 3 | IP | Normal | +0.5% | Tolerated |
| 30 | 3 | IP | Normal | -1% | Tolerated |
| 100 | 3 | IP | Mild, transient hypoactivity at 1h | -3% | Tolerated |
| 300 | 3 | IP | Hunched posture, piloerection for 4h | -12% | MTD |
| 1000 | 3 | IP | Severe lethargy, ataxia | -22% (euthanized at 24h) | Exceeded MTD |
Trustworthiness of the Protocol: This systematic approach ensures that the MTD is identified with a minimal number of animals, adhering to ethical guidelines. The inclusion of a vehicle control group and detailed clinical observations provides a self-validating system to distinguish compound-specific effects from procedural stress.
Experimental Protocols
Protocol 3: Preparation of Dosing Solution
This protocol is for preparing a 10 mg/mL solution of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride in sterile 0.9% saline.
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Calculation: Determine the required mass of the compound based on the desired concentration and final volume. For 10 mL of a 10 mg/mL solution, 100 mg of the compound is needed.
-
Dissolution:
-
Weigh 100 mg of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride into a sterile vial.
-
Add approximately 8 mL of sterile 0.9% saline.
-
Vortex or sonicate the mixture until the compound is completely dissolved. The final solution should be clear and free of particulates.
-
-
Final Volume Adjustment: Add sterile 0.9% saline to reach a final volume of 10 mL.
-
Sterilization (if necessary): If the initial components were not sterile, filter the final solution through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the prepared solution at 4°C, protected from light. It is recommended to prepare fresh solutions for each experiment.
Protocol 4: Intraperitoneal (IP) Administration in Mice
-
Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse should be positioned to expose the abdomen.
-
Injection Site: The ideal injection site is the lower right or left quadrant of the abdomen. This avoids puncturing the cecum, bladder, or liver.
-
Needle Insertion:
-
Use a 25-27 gauge needle.
-
Insert the needle at a 15-20 degree angle, bevel up.
-
Gently aspirate to ensure no bodily fluids (e.g., blood, urine) are drawn into the syringe, which would indicate improper placement.
-
-
Injection: Slowly and steadily inject the calculated volume of the dosing solution.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for a few minutes to ensure there are no immediate adverse reactions.
Visualization of the Decision-Making Process in Dosing
Caption: Decision tree for selecting doses post-DRF study.
Conclusion
While (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is a compound with limited published in vivo data, a systematic and rigorous approach can establish a sound basis for its preclinical investigation. By prioritizing physicochemical characterization and conducting a well-designed dose-range finding study, researchers can confidently select appropriate doses for efficacy models. The protocols and frameworks provided in this document are intended to guide this process, ensuring data integrity and adherence to the highest standards of animal welfare.
References
-
Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose. PubMed. [Link]
-
Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]
-
Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. MDPI. [Link]
-
Preclinical Studies in Drug Development. PPD. [Link]
-
Dose Range Finding Studies. Charles River Laboratories. [Link]
-
THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. Inotiv. [Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH. [Link]
-
Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. [Link]
-
Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]
-
Step 2: Preclinical Research. FDA. [Link]
-
Preclinical research strategies for drug development. AMSbiopharma. [Link]
-
General Principles of Preclinical Study Design. PMC - NIH. [Link]
-
Drug Development Process. ReGARDD. [Link]
-
Peptides as drug delivery vehicles across biological barriers. PMC - PubMed Central. [Link]
-
A biomimetic approach for enhancing the in vivo half-life of peptides. PMC - NIH. [Link]
-
Amino acid transporters mediate autonomous delivery of nanoparticle vehicles into living plants. PMC - NIH. [Link]
-
A non-covalent peptide-based carrier for in vivo delivery of DNA mimics. PMC - NIH. [Link]
-
Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube. [Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. [Link]
-
(1R,3S)-3-Aminocyclopentanecarboxylic acid. PubChem. [Link]
-
In Vitro and In Vivo Evaluation of Oral Controlled Release Formulation of BCS Class I Drug Using Polymer Matrix System. PMC - PubMed Central. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. labsolu.ca [labsolu.ca]
- 3. (1R,3S)-3-Aminocyclopentane-1-carboxylic acid hydrochloride | 147780-44-7 [sigmaaldrich.com]
- 4. (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 [chemicalbook.com]
- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. nc3rs.org.uk [nc3rs.org.uk]
- 8. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
Application Notes and Protocols for (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride in Neurological Disorder Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Conformationally-Restrained GABA Analogue for Neurological Research
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of the GABAergic system is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[1][2] Consequently, modulating GABAergic neurotransmission represents a key strategy in the development of novel therapeutics for these conditions.
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is a conformationally restricted analogue of GABA.[3] By incorporating the GABA backbone into a cyclopentane ring, the molecule's flexibility is reduced, which can lead to increased receptor subtype selectivity and improved pharmacological properties compared to the endogenous ligand.[4] The hydrochloride salt form enhances the compound's stability and solubility for experimental use.
These application notes provide a comprehensive guide for researchers investigating the therapeutic potential of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride, detailing its mechanism of action, protocols for in vitro and in vivo evaluation, and key considerations for its application in drug discovery.
Mechanism of Action: Targeting GABA Receptors
As a GABA analogue, the primary mechanism of action of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is expected to be the modulation of GABA receptors. There are three main classes of GABA receptors: GABAA, GABAB, and GABAC (now classified as GABAA-rho).[5]
-
GABAA Receptors: These are ionotropic receptors that form chloride ion channels.[2] Activation of GABAA receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[6]
-
GABAB Receptors: These are metabotropic G-protein coupled receptors that mediate slower, more prolonged inhibitory signals.
-
GABAC (GABAA-rho) Receptors: These are also ionotropic chloride channels, but with distinct pharmacology and a more restricted distribution in the CNS, primarily in the retina.[3]
The stereochemistry of GABA analogues is critical for their activity and selectivity. Studies on related cyclopentane GABA analogues have demonstrated stereoselective interactions with GABA receptors. For instance, research on the enantiomers of cis- and trans-3-aminocyclopentanecarboxylic acid has shown that they act as moderately potent partial agonists at GABAC receptors, with the (+)-trans isomer showing the highest affinity.[3] This highlights the importance of evaluating each stereoisomer individually.
The precise binding affinity and functional activity of the (1R,3R) stereoisomer at each GABA receptor subtype need to be empirically determined. The following protocols provide a framework for these investigations.
Signaling Pathway of GABAA Receptor Activation
Caption: Proposed mechanism of action at a GABAergic synapse.
Experimental Protocols
Part 1: In Vitro Characterization
Objective: To determine the binding affinity and functional activity of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride at GABAA and GABAB receptor subtypes.
1.1. Radioligand Binding Assays
Rationale: These assays directly measure the affinity of the test compound for the receptor by competing with a radiolabeled ligand.
Protocol: GABAA Receptor Binding Assay
-
Materials:
-
Rat brain membranes (prepared from cortex or cerebellum)
-
[³H]-Muscimol (for agonist binding site) or [³H]-Flunitrazepam (for benzodiazepine site)
-
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride
-
Unlabeled GABA (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a dilution series of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride.
-
In a 96-well plate, combine rat brain membranes, [³H]-ligand, and either buffer, unlabeled GABA (for non-specific binding), or the test compound at various concentrations.
-
Incubate at 4°C for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Protocol: GABAB Receptor Binding Assay
-
Materials:
-
Rat brain membranes (prepared from cerebellum)
-
[³H]-GABA or a selective GABAB antagonist like [³H]-CGP 54626
-
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride
-
Unlabeled baclofen (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl with 2.5 mM CaCl₂, pH 7.4)[5]
-
-
Procedure:
-
Follow a similar procedure to the GABAA binding assay, substituting the appropriate radioligand and unlabeled competitor.
-
1.2. Electrophysiology Assays
Rationale: To determine the functional effect of the compound on GABA receptor activity (agonist, antagonist, or modulator) by measuring ion channel currents.[6]
Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Materials:
-
Xenopus laevis oocytes
-
cRNAs for desired GABAA or GABAB receptor subunits
-
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride
-
GABA
-
TEVC setup (amplifier, electrodes, perfusion system)
-
-
Procedure:
-
Inject Xenopus oocytes with cRNAs encoding the specific GABA receptor subunits of interest.
-
Incubate oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
To test for agonist activity, perfuse the oocyte with increasing concentrations of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride and measure the elicited current.
-
To test for modulatory activity, co-apply the compound with a sub-maximal concentration of GABA (e.g., EC₂₀) and measure the change in the GABA-evoked current.
-
To test for antagonist activity, pre-apply the compound before applying GABA and measure the inhibition of the GABA-evoked current.
-
Construct concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Experimental Workflow for In Vitro Characterization
Sources
- 1. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Stereoselective Synthesis of Aminocyclopentanecarboxylic Acid Derivatives
Introduction: The Significance of Constrained Amino Acids in Drug Discovery
Aminocyclopentanecarboxylic acid (ACPC) derivatives represent a pivotal class of conformationally constrained β-amino acids. Their rigid cyclopentane framework imparts a high degree of predictability to the secondary structures of peptides into which they are incorporated, making them invaluable tools in the field of foldamer chemistry and peptidomimetics.[1] The ability to control the stereochemistry at the C1 and C2 positions (and beyond) is paramount, as the specific arrangement of the amino and carboxylic acid groups dictates the resulting peptide conformation and, consequently, its biological activity. These derivatives have demonstrated a wide range of therapeutic potential, including anticancer, antibacterial, and antiviral properties.[1]
This guide provides an in-depth exploration of key techniques for the stereoselective synthesis of aminocyclopentanecarboxylic acid derivatives, offering both mechanistic insights and detailed, field-proven protocols for researchers in medicinal chemistry and drug development.
Strategic Approaches to Stereocontrol
The synthesis of enantiomerically pure ACPC derivatives hinges on the strategic application of asymmetric synthesis methodologies. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. Key approaches include:
-
Chiral Auxiliary-Mediated Synthesis: This classical yet robust method involves the temporary attachment of a chiral molecule to control the stereochemical outcome of a reaction.
-
Catalytic Asymmetric Synthesis: The use of chiral catalysts to generate stereocenters is a highly atom-economical and elegant approach.
-
Ring-Closing Metathesis (RCM): A powerful tool for the formation of cyclic structures, RCM can be integrated into stereoselective routes to construct the cyclopentane ring.[2]
-
Enzymatic Resolution: Biocatalysis offers a green and often highly selective method for separating enantiomers.
-
[4+2] Cycloaddition (Diels-Alder Reaction): This powerful ring-forming reaction can establish multiple stereocenters in a single, concerted step.[3][4]
Chiral Auxiliary-Mediated Diastereoselective Synthesis
The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis.[5][6] The auxiliary, typically derived from a readily available chiral source like an amino alcohol, is covalently attached to the substrate. It then directs the stereochemical course of subsequent reactions before being cleaved to reveal the desired enantiomerically enriched product. Oxazolidinones, popularized by David Evans, are a prominent class of chiral auxiliaries used in this context.[5][]
Causality in Experimental Design:
The effectiveness of a chiral auxiliary lies in its ability to create a sterically biased environment. In the case of oxazolidinones, the bulky substituents at the 4 and 5 positions effectively shield one face of the enolate, forcing incoming electrophiles to approach from the less hindered side. The choice of base and reaction temperature is critical for controlling enolate geometry and preventing racemization.
Experimental Protocol: Asymmetric Alkylation using an Oxazolidinone Auxiliary
This protocol outlines the synthesis of a substituted cyclopentane precursor using a chiral oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol.[8]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of the (4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution for 30 minutes at 0 °C.
-
Add the desired acyl chloride (e.g., cyclopent-1-enecarbonyl chloride) (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Purify the N-acylated oxazolidinone by flash column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour to form the lithium enolate.
-
Introduce the electrophile (e.g., methyl iodide) (1.2 eq) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride) and allow it to warm to room temperature.
-
Extract the product and purify by chromatography to isolate the diastereomerically enriched product.
Step 3: Auxiliary Cleavage
-
Dissolve the alkylated product in a mixture of THF and water (4:1).
-
Add lithium hydroperoxide (LiOOH), prepared in situ from lithium hydroxide and hydrogen peroxide, at 0 °C.
-
Stir the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Quench the excess peroxide with sodium sulfite.
-
Extract the desired carboxylic acid and recover the chiral auxiliary from the aqueous layer.[8]
Catalytic Asymmetric Conjugate Addition
Catalytic asymmetric synthesis represents a more modern and efficient approach, minimizing waste by using sub-stoichiometric amounts of a chiral catalyst to generate the desired stereoisomer.[9][10] Asymmetric conjugate addition, or Michael addition, is a powerful C-C bond-forming reaction that can be rendered stereoselective.[11][12]
Mechanistic Insight:
In this strategy, a chiral catalyst, often a metal complex with a chiral ligand or a chiral organocatalyst, coordinates to either the nucleophile or the electrophile (the α,β-unsaturated ester). This coordination creates a chiral environment around the reactive species, leading to a facial bias in the addition of the nucleophile. The result is the formation of a new stereocenter with high enantiomeric excess (ee).
Workflow for Asymmetric Conjugate Addition
Caption: Workflow for Catalytic Asymmetric Conjugate Addition.
Protocol: Copper-Catalyzed Asymmetric Conjugate Addition of a Grignard Reagent
Materials:
-
Cyclopent-2-enone
-
Grignard reagent (e.g., MeMgBr)
-
Copper(I) iodide (CuI)
-
Chiral ligand (e.g., (S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl - BINAP)
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve CuI (5 mol%) and the chiral BINAP ligand (5.5 mol%) in anhydrous THF.
-
Stir the mixture at room temperature for 30 minutes to form the chiral copper catalyst complex.
-
Cool the solution to -78 °C.
-
Slowly add the Grignard reagent (1.2 eq) and stir for an additional 20 minutes.
-
Add a solution of cyclopent-2-enone (1.0 eq) in THF dropwise over 15 minutes.
-
Maintain the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature, and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting β-substituted ketone by flash column chromatography.
Ring-Closing Metathesis (RCM) in Stereoselective Synthesis
Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, including the cyclopentane core of ACPC derivatives.[2][13] This reaction, often catalyzed by ruthenium-based complexes like the Grubbs catalysts, facilitates the formation of a cycloalkene from a diene precursor.[14]
Synergy with Other Asymmetric Methods:
RCM is not inherently asymmetric. Therefore, to achieve stereoselectivity, the diene precursor must be synthesized in an enantiomerically enriched form. This is often accomplished through a preceding diastereoselective conjugate addition of a chiral amine to an α,β-unsaturated ester, which sets the key stereocenter.
General RCM Strategy
Caption: RCM strategy for ACPC derivative synthesis.
Protocol: RCM for Cyclopentene Amino Ester Synthesis
This protocol is adapted from methodologies that combine conjugate addition and RCM.
Step 1: Synthesis of the Diene Precursor (via Conjugate Addition)
-
Prepare a solution of lithium (S)-N-allyl-N-α-methylbenzylamide by reacting (S)-N-allyl-N-α-methylbenzylamine with n-butyllithium in THF at -78 °C.
-
Add an α,β-unsaturated ester (e.g., ethyl crotonate) to the chiral lithium amide solution.
-
After stirring for several hours at low temperature, quench the reaction to yield the acyclic diene precursor with high diastereoselectivity.
Step 2: Ring-Closing Metathesis
-
Dissolve the purified diene precursor (1.0 eq) in anhydrous dichloromethane (DCM) and degas the solution with argon for 15-20 minutes.
-
Add a solution of Grubbs' second-generation catalyst (1-5 mol%) in DCM.
-
Heat the reaction mixture to reflux (approx. 40 °C) and monitor by TLC. The reaction is driven by the release of ethylene gas.[2][13]
-
Upon completion, cool the reaction and quench it by adding ethyl vinyl ether.
-
Concentrate the mixture and purify by flash column chromatography to obtain the desired cyclopentene amino ester.
Step 3: Post-RCM Modifications
-
The resulting cyclopentene can be hydrogenated to the saturated cyclopentane ring.
-
The chiral auxiliary (α-methylbenzyl group) and other protecting groups can be removed, typically by hydrogenolysis, to yield the final aminocyclopentanecarboxylic acid derivative.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a powerful technique that leverages the high stereoselectivity of enzymes to separate a racemic mixture.[15][16] In the context of ACPC synthesis, a racemic precursor, such as an aminocyclopentenol, can be selectively acylated or hydrolyzed by an enzyme, leaving one enantiomer unreacted.
The Principle of Kinetic Resolution:
The enzyme, typically a lipase or esterase, preferentially catalyzes the reaction of one enantiomer over the other.[17][18] When the reaction is stopped at approximately 50% conversion, one can isolate both the unreacted starting material and the product in high enantiomeric excess.
Data Summary: Enzymatic Resolution of an Aminocyclopentenol
| Enzyme | Acylating Agent | Solvent | Conversion (%) | Product ee (%) | Unreacted SM ee (%) |
| Candida antarctica Lipase B | Vinyl Acetate | Diisopropyl Ether | ~50 | >95 | >95 |
| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Toluene | ~50 | >92 | >92 |
| Acetylcholine Esterase (hydrolysis) | N/A (acetate substrate) | Phosphate Buffer | ~40 | 92 | 92 |
Data compiled from representative literature.[15][16][19]
Protocol: Lipase-Catalyzed Resolution of a Racemic Aminocyclopentanol
Materials:
-
Racemic cis-4-aminocyclopent-2-en-1-ol (protected)
-
Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., diethyl ether)
Procedure:
-
To a flask containing the racemic protected aminocyclopentanol (1.0 eq) dissolved in diethyl ether, add vinyl acetate (2.0 eq).
-
Add the immobilized lipase (e.g., 20 mg per 100 mg of substrate).
-
Seal the flask and shake or stir the suspension at a controlled temperature (e.g., 25-30 °C).
-
Monitor the reaction progress carefully using chiral HPLC or GC to determine both conversion and the enantiomeric excess of the starting material and product.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh solvent to recover any adsorbed product.
-
Concentrate the filtrate under reduced pressure.
-
Separate the acylated product from the unreacted alcohol using flash column chromatography.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring with excellent control over stereochemistry.[3][20] For the synthesis of five-membered rings like cyclopentanes, a hetero-Diels-Alder approach or subsequent ring contraction is necessary. A more direct route involves using cyclopentadiene as the diene, which forms a bicyclic adduct.[4][21]
Stereochemical Control:
Stereoselectivity can be induced by using a chiral dienophile, often an acrylate or acrylamide attached to a chiral auxiliary. Lewis acid catalysis can enhance both the rate and the stereoselectivity of the reaction. The endo transition state is typically favored kinetically, leading to a predictable stereochemical outcome.[20]
Protocol: Chiral Auxiliary-Directed Diels-Alder Reaction
Step 1: Preparation of the Chiral Dienophile
-
React an acrylic acid derivative with a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam, to form the chiral acrylamide or acrylate.[5]
Step 2: Diels-Alder Cycloaddition
-
Dissolve the chiral dienophile (1.0 eq) in an anhydrous solvent like DCM at low temperature (e.g., -78 °C).
-
Add a Lewis acid catalyst (e.g., diethylaluminum chloride, 1.1 eq) to activate the dienophile.
-
After stirring for 15 minutes, add freshly cracked cyclopentadiene (2.0-3.0 eq).
-
Allow the reaction to proceed for several hours, monitoring by TLC.
-
Quench the reaction with a suitable reagent (e.g., Rochelle's salt solution or water).
-
Extract the bicyclic adduct, dry the organic phase, and purify by chromatography.
Step 3: Product Elaboration
-
The resulting bicyclic adduct contains the cyclopentane core with the desired stereochemistry.
-
Subsequent steps, such as cleavage of the chiral auxiliary and oxidative cleavage of the norbornene double bond, are required to reveal the aminocyclopentanecarboxylic acid structure.
Conclusion
The stereoselective synthesis of aminocyclopentanecarboxylic acid derivatives is a rich and evolving field. The choice of synthetic strategy depends on factors such as the desired substitution pattern, scalability, and available resources. Chiral auxiliaries provide a reliable, albeit less atom-economical, route. Catalytic asymmetric methods, including conjugate addition and hydrogenations, offer elegant and efficient solutions. Ring-closing metathesis is a powerful tool for ring formation, especially when combined with other stereocontrol elements. Finally, enzymatic resolutions provide a highly selective and environmentally friendly option for obtaining enantiopure materials. A thorough understanding of these diverse techniques empowers researchers to design and execute efficient syntheses of these valuable building blocks for next-generation therapeutics.
References
-
Franklin, A. S., & Zhu, J. (2010). Asymmetric synthesis of cyclic cis-beta-amino acid derivatives using sulfinimines and prochiral Weinreb amide enolates. The Journal of Organic Chemistry, 75(11), 3814–3820. Available at: [Link]
-
Chippindale, A. M., Davies, S. G., & Iwamoto, K. (2003). Asymmetric Synthesis of Cyclic β‐Amino Acids and Cyclic Amines via Sequential Diastereoselective Conjugate Addition and Ring Closing Metathesis. ChemInform, 34(34). Available at: [Link]
-
Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β‐Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform, 28(49). Available at: [Link]
-
Latajka, R., et al. (2019). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 84(8), 4873-4882. Available at: [Link]
-
Woll, M. G., et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12447–12452. Available at: [Link]
-
Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 11(11), 2355-2359. Available at: [Link]
-
Mulvihill, M. J., Gage, J. L., & Miller, M. J. (1998). Enzymatic Resolution of Aminocyclopentenols as Precursors to d - and l -Carbocyclic Nucleosides. The Journal of Organic Chemistry, 63(10), 3357–3363. Available at: [Link]
-
Wikipedia contributors. (2023). Ring-closing metathesis. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Wikipedia contributors. (2023). Diels–Alder reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. Ring Closing Metathesis (RCM). Available at: [Link]
-
Beilstein Journals. (2013). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Available at: [Link]
Sources
- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances [ouci.dntb.gov.ua]
- 11. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 13. Ring Closing Metathesis [organic-chemistry.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. sci-hub.ru [sci-hub.ru]
- 16. acs.figshare.com [acs.figshare.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. figshare.com [figshare.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. The Diels-Alder Reaction [cs.gordon.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride
Welcome to the technical support center for the synthesis of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory. As a key building block in pharmaceutical development, particularly for novel therapeutic agents, a robust and high-yielding synthesis is crucial.[1][2] This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your synthetic endeavors.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride, providing potential causes and actionable solutions.
Issue 1: Low Yield After Hydrolysis of the Lactam Precursor
Question: We are experiencing significantly lower than expected yields after the hydrolysis of our bicyclic lactam precursor (e.g., a derivative of 2-azabicyclo[2.2.1]heptan-3-one) to the corresponding amino acid. What are the potential causes and how can we improve the yield?
Answer:
Low yields during the hydrolysis of lactams to their corresponding amino acids are a common challenge.[3] The stability of the lactam ring, particularly in bicyclic systems, can make ring-opening difficult. The issue can typically be traced to incomplete hydrolysis, side reactions, or product degradation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Hydrolysis | The amide bond in the lactam is resistant to cleavage under the current reaction conditions (e.g., acid/base concentration, temperature, or reaction time are insufficient). | Acid-Catalyzed Hydrolysis: Increase the concentration of the acid (e.g., 6N HCl) and/or elevate the reaction temperature. Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material. Base-Catalyzed Hydrolysis: Employ a stronger base or higher temperatures. Be aware that basic conditions can sometimes lead to racemization or other side reactions.[4] |
| Side Reactions | Under harsh hydrolytic conditions, side reactions such as elimination, rearrangement, or degradation of the product can occur. | Optimize the reaction conditions by performing a design of experiments (DoE) to find the optimal balance between reaction rate and impurity formation. Consider using milder enzymatic hydrolysis methods if available for your specific lactam.[5][6] |
| Product Degradation | The desired amino acid may be unstable under the prolonged harsh conditions required for complete hydrolysis. | Once the reaction is complete, cool the reaction mixture promptly and proceed with the work-up and purification steps to minimize product degradation. |
| Work-up and Isolation Losses | The product may be lost during extraction or crystallization steps due to its high polarity and solubility in aqueous media. | Saturate the aqueous layer with a salt like NaCl before extraction to decrease the solubility of the amino acid. Use a polar organic solvent for extraction. For crystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation. |
Experimental Protocol: Optimized Acid Hydrolysis of a Bicyclic Lactam
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the lactam precursor in 6N hydrochloric acid.
-
Heating: Heat the mixture to reflux (typically 100-110 °C) and maintain for 12-24 hours.
-
Monitoring: Periodically take aliquots from the reaction mixture, neutralize, and analyze by TLC or LC-MS to monitor the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then to 0-5 °C in an ice bath.
-
Isolation: If the hydrochloride salt of the amino acid precipitates, collect it by vacuum filtration. Wash the solid with cold acetone or another suitable organic solvent to remove any remaining impurities.[7]
-
Drying: Dry the product under vacuum to a constant weight.
Issue 2: Poor Stereoselectivity or Presence of Diastereomers
Question: Our final product shows the presence of the undesired (1S,3S) or other diastereomers. How can we improve the stereoselectivity of our synthesis?
Answer:
Controlling stereochemistry is a critical aspect of this synthesis. The formation of diastereomers can occur at various stages, including the initial cycloaddition reaction or during subsequent transformations where a stereocenter might be epimerized.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Non-Stereoselective Cycloaddition | If a Diels-Alder reaction is used to construct the cyclopentane ring, the choice of diene, dienophile, and catalyst can significantly impact the stereochemical outcome.[8][9] | Employ a chiral Lewis acid catalyst to promote a stereoselective [4+2] cycloaddition. The use of chiral auxiliaries on the dienophile can also direct the stereochemistry of the reaction. |
| Epimerization | A stereocenter, particularly one alpha to a carbonyl group, can be susceptible to epimerization under acidic or basic conditions.[10] | Carefully control the pH and temperature during all reaction and work-up steps. If epimerization is unavoidable, consider a final purification step to separate the diastereomers. |
| Incomplete Resolution of Racemic Starting Material | If the synthesis starts from a racemic precursor like Vince lactam, incomplete enzymatic or chemical resolution will carry the undesired enantiomer through the synthesis, potentially leading to diastereomeric products later on.[6] | Optimize the resolution step to achieve high enantiomeric excess (>99% ee) of the desired starting material. This can involve adjusting the enzyme, substrate concentration, pH, and temperature for enzymatic resolutions, or the resolving agent and crystallization conditions for chemical resolutions.[11][12] |
Workflow for Diagnosing and Addressing Stereochemical Impurities
Caption: Troubleshooting workflow for stereochemical impurities.
Issue 3: Challenges in Catalytic Hydrogenation
Question: We are having trouble with the catalytic hydrogenation of our cyclopentene precursor. The reaction is either incomplete or very slow. What could be the issue?
Answer:
Catalytic hydrogenation can be sensitive to various factors, including catalyst activity, substrate purity, and reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Poisoning | Trace impurities in the substrate, solvent, or from the reaction vessel can poison the catalyst (e.g., Palladium on Carbon). Common poisons include sulfur compounds, strong coordinating ligands, and some nitrogen-containing compounds.[13][14][15] | Purify the substrate thoroughly before hydrogenation. Use high-purity solvents and ensure glassware is meticulously clean. If poisoning is suspected, increasing the catalyst loading may help, but purification of the substrate is the preferred solution. |
| Inactive Catalyst | The catalyst may have lost its activity due to improper storage, handling, or age. | Use a fresh batch of catalyst. For challenging reductions, consider a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).[13] |
| Insufficient Hydrogen Pressure/Agitation | The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface. | Increase the hydrogen pressure (if using a Parr shaker or similar apparatus). Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate gas-liquid mass transfer.[13] |
| Product Inhibition | The product itself may be inhibiting the catalyst, slowing down the reaction as it proceeds. | In such cases, a higher catalyst loading or more forcing conditions (higher temperature and pressure) might be necessary. |
Experimental Protocol: Standard Catalytic Hydrogenation
-
Inerting: In a suitable hydrogenation vessel, dissolve the cyclopentene precursor in a polar solvent like methanol or ethanol. Add the Pd/C catalyst (typically 5-10 mol%). Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., from a balloon or a pressurized cylinder).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, carefully vent the excess hydrogen and purge with an inert gas.
-
Catalyst Removal: Dilute the reaction mixture with more solvent and filter through a pad of Celite® to remove the catalyst. Caution: The filter cake should be kept wet to prevent the pyrophoric catalyst from igniting in air.[14][16]
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride?
A1: A widely used and versatile starting material is racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam.[17][18] This precursor can be resolved into its enantiomers, and the desired enantiomer is then carried forward through a series of transformations including hydrolysis and reduction to yield the target molecule.
Q2: What analytical techniques are recommended for monitoring the reaction and assessing the final product's purity?
A2: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of reaction progress. High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, is essential for determining the diastereomeric and enantiomeric purity of the final product.[] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation of intermediates and the final product. Mass Spectrometry (MS) is used to confirm the molecular weight.
Q3: How can I effectively separate the desired (1R,3R) diastereomer from other stereoisomers?
A3: If diastereomers are present in the final product, separation can be achieved through several methods. Fractional crystallization is often a viable option, as diastereomers have different physical properties, including solubility.[11][12] If crystallization is not effective, preparative chiral HPLC is a powerful, albeit more expensive, technique for separating stereoisomers.
Q4: Are there any specific safety precautions I should be aware of during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:
-
Catalytic Hydrogenation: Palladium on carbon is pyrophoric when dry and exposed to air, especially after use. Always handle it in a wet state.[14][16] Hydrogen gas is highly flammable.
-
Strong Acids and Bases: Concentrated acids and bases used for hydrolysis are corrosive and should be handled with appropriate personal protective equipment in a fume hood.
-
Solvents: Many organic solvents are flammable and/or toxic. Ensure proper ventilation and grounding of equipment.
Q5: What is the significance of the hydrochloride salt form of the final product?
A5: The hydrochloride salt is typically prepared in the final step to improve the stability and handling of the amino acid. Amino acids exist as zwitterions at neutral pH, which can make them difficult to handle and purify. The salt form is generally a crystalline solid with a well-defined melting point, making it easier to isolate, purify, and store. The hydrochloride salt is formed by treating the free amino acid with hydrochloric acid.
Visualizing the Synthetic Pathway from Vince Lactam
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. youtube.com [youtube.com]
- 4. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. api.pageplace.de [api.pageplace.de]
- 16. Curly Arrow: Catalytic Hydrogenation Part III - More Tips and Tricks [curlyarrow.blogspot.com]
- 17. researchgate.net [researchgate.net]
- 18. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification challenges of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride
Technical Support Center: (1R,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
Welcome to the technical support guide for the purification of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable chiral building block. The inherent stereochemical complexity and physicochemical properties of this compound present unique challenges. This guide provides in-depth, experience-driven solutions to common and advanced purification problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in my crude (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride?
A1: Impurities typically originate from three main sources: the synthetic route, stereoisomeric contamination, and degradation. Understanding the source is the first step in designing an effective purification strategy.
-
Synthetic Artifacts: These include unreacted starting materials, residual reagents (e.g., chiral resolving agents like tartaric or mandelic acid), and side-products from the reaction.[1][2]
-
Stereoisomers: The compound has two chiral centers, leading to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). Your crude product will almost certainly contain diastereomers ((1R,3S) and (1S,3R)) and the enantiomer ((1S,3S)), which are often the most challenging impurities to remove.[3][4]
-
Degradation Products: Amino acids can be sensitive to harsh pH or high temperatures over extended periods, although this is less common under typical workup conditions.
Q2: Why is separating the stereoisomers of 3-aminocyclopentanecarboxylic acid so difficult?
A2: The difficulty arises because stereoisomers, particularly enantiomers, have identical physical properties such as solubility, boiling point, and chromatographic retention on achiral media.[2] Diastereomers have different physical properties and can be separated by standard techniques like recrystallization or chromatography, but the separation can be non-trivial. Separating the desired (1R,3R) isomer from its enantiomer, (1S,3S), requires a chiral environment, such as a chiral resolving agent to form diastereomeric salts or chiral chromatography.[1][5]
Q3: What is the most critical first step to assess the purity of my crude sample?
A3: A comprehensive analytical assessment is paramount before attempting any purification. The most powerful technique for this molecule is Chiral High-Performance Liquid Chromatography (HPLC) . A well-developed chiral HPLC method can simultaneously quantify the desired (1R,3R) isomer, its enantiomer, its diastereomers, and other chemical impurities.[4][6] This provides a complete picture of your purification challenge and allows you to track the success of subsequent steps. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the compound's structural integrity and identifying major chemical impurities.
Purification Troubleshooting Guide
This section addresses specific experimental issues. Follow the logical flow to diagnose and solve purification challenges.
Decision Workflow for Purification Strategy
The following diagram outlines a logical workflow for selecting a purification strategy based on the initial analytical results of your crude product.
Caption: Decision workflow for purifying (1R,3R)-3-aminocyclopentanecarboxylic acid HCl.
Problem 1: Poor Yield or No Crystallization During Recrystallization
-
Symptom: After dissolving the crude hydrochloride salt and cooling, either no solid precipitates, or only a small amount of material is recovered.
-
Potential Causes:
-
Incorrect Solvent Choice: The hydrochloride salt is highly polar. It is often insoluble in non-polar organic solvents but too soluble in pure water or pure methanol for effective recrystallization.
-
Solvent Volume Too High: Using an excessive amount of solvent will keep the compound in solution even at low temperatures.
-
Presence of Solubilizing Impurities: Certain impurities can act as co-solvents, preventing your product from crystallizing.
-
Cooling Too Rapidly: Fast cooling can lead to oiling out or the formation of very fine, difficult-to-filter crystals, which reduces isolated yield.
-
-
Recommended Solutions:
-
Optimize the Solvent System: For hydrochloride salts of amino acids, a mixed solvent system is often ideal. Start with a polar solvent in which the compound is soluble (e.g., water, methanol) and add an anti-solvent in which it is less soluble (e.g., isopropanol, acetonitrile, or ethanol) until turbidity is observed.
-
Minimize Solvent Volume: Dissolve the crude product in the minimum amount of hot solvent required to achieve a clear solution. This ensures the solution becomes supersaturated upon cooling.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure product.
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature first, then transfer it to a 0-4°C refrigerator. Avoid shocking the solution by placing it directly into a freezer.
-
Problem 2: Product Fails Purity Analysis Due to Diastereomers
-
Symptom: Chiral HPLC analysis shows significant peaks corresponding to the (1R,3S) or (1S,3R) isomers.
-
Potential Causes:
-
Incomplete Stereocontrol in Synthesis: The synthetic route did not perfectly control the stereochemistry at both chiral centers.
-
Epimerization: Under certain pH conditions (especially basic), the stereocenter alpha to the carboxylic acid could potentially epimerize, although this is less likely for this specific compound under standard conditions.[7]
-
-
Recommended Solutions:
-
Diastereoselective Recrystallization: This is the most effective method. Since diastereomers have different physical properties, they will have different solubilities. A carefully chosen recrystallization solvent system can selectively crystallize the desired (1R,3R) isomer, leaving the more soluble diastereomers in the mother liquor. Multiple recrystallizations may be necessary.
-
Achiral Chromatography: Techniques like ion-exchange chromatography can sometimes separate diastereomers, as the different spatial arrangements of the amino and carboxyl groups can lead to different interactions with the stationary phase.
-
Problem 3: Product Has Low Enantiomeric Excess (e.e.)
-
Symptom: Chiral HPLC shows a significant peak for the (1S,3S) enantiomer.
-
Potential Causes:
-
Incomplete Chiral Resolution: If the synthesis involves a racemic mixture that is resolved, the resolution step was not fully effective.
-
Racemization: A small degree of racemization may have occurred during a harsh synthetic step, though this is uncommon for this structure.
-
-
Recommended Solutions:
-
Chiral Resolution via Diastereomeric Salt Formation: This is the classical and most robust method for separating enantiomers at scale.[2] The process involves reacting the racemic or enantiomerically-impure free amine with a single enantiomer of a chiral acid (e.g., L-(-)-Dibenzoyl-tartaric acid).[1] This creates a mixture of diastereomeric salts ((1R,3R)-amine•(L)-acid and (1S,3S)-amine•(L)-acid), which can then be separated by recrystallization. See Protocol 2 for a detailed workflow.
-
Diagram of Chiral Resolution Process
Caption: Workflow for enantiomeric purification via diastereomeric salt formation.
Experimental Protocols
Protocol 1: General Recrystallization of (1R,3R)-3-Aminocyclopentanecarboxylic Acid HCl
-
Solvent Screening: In small vials, test the solubility of your crude material (~10 mg) in various solvent systems (e.g., Water, Methanol, Ethanol, Isopropanol, and mixtures like Methanol/Isopropanol 1:1, Ethanol/Water 9:1). Identify a system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude hydrochloride salt (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add Solvent: Add the chosen solvent (e.g., 95% Ethanol) dropwise while heating (e.g., to 60-70°C) and stirring, until the solid is completely dissolved. Use the minimum volume necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Well-formed crystals should appear.
-
Chilling: Once at room temperature, place the flask in a refrigerator (0-4°C) for at least 2-4 hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Analysis: Analyze the purified product and the mother liquor by Chiral HPLC to assess the success of the purification.
Protocol 2: Chiral HPLC Method for Purity Analysis
Chiral HPLC is the gold standard for assessing stereoisomeric purity. Polysaccharide-based chiral stationary phases are highly effective for this class of compounds.[4]
Table 1: Recommended Starting Conditions for Chiral HPLC
| Parameter | Recommended Conditions | Optimization Notes |
| Column | Chiralpak® AD-H or similar amylose-based CSP | Screen different polysaccharide-based columns if resolution is poor. |
| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (TFA) (80:20:0.1) | Adjust the ratio of Hexane to Ethanol to optimize retention and resolution. Increasing ethanol decreases retention time. |
| Flow Rate | 1.0 mL/min | Can be adjusted to improve peak shape or reduce run time. |
| Column Temp. | 25°C | Varying temperature can sometimes improve peak separation. |
| Detection | UV at 210 nm | Suitable for compounds without a strong chromophore. |
| Sample Prep. | Dissolve ~1 mg/mL in the mobile phase or methanol. | Ensure the sample is fully dissolved to avoid column blockage.[4] |
Methodology:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
Data Acquisition: Run the chromatogram for a sufficient time to allow all four potential stereoisomers to elute.
-
Peak Identification: If standards are available, inject them individually to confirm the retention time of each isomer. If not, the largest peak in an enriched sample is typically the desired product.
-
Quantification: Integrate the peak areas to determine the relative percentages of each isomer and calculate the diastereomeric and enantiomeric excess.
References
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Institutes of Health (NIH). Available at: [Link]
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available at: [Link]
-
Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. ResearchGate. Available at: [Link]
-
Chiral resolution. Wikipedia. Available at: [Link]
-
High-performance liquid chromatographic separation of peptide and amino acid stereoisomers. PubMed. Available at: [Link]
-
Efficient microbial resolution of racemic methyl 3-cyclohexene-1- carboxylate as chiral precursor of Edoxaban by newly. ScienceDirect. Available at: [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Available at: [Link]
Sources
- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. High-performance liquid chromatographic separation of peptide and amino acid stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Stability and storage conditions for (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride solutions
Technical Support Center: (1R,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride. As a key building block in pharmaceutical development and a tool in biochemical research, understanding its handling and stability is paramount to achieving reproducible and reliable experimental outcomes. This guide is designed to move beyond simple data sheets, providing you with the causal reasoning behind our recommended protocols and troubleshooting steps. Our goal is to empower you with the knowledge to not only follow procedures but to understand and adapt them to your specific experimental needs, ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing solutions of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride?
The hydrochloride salt form of this compound confers good solubility in aqueous media. For most applications, high-purity water (e.g., Milli-Q® or 18 MΩ·cm) is the recommended solvent. If your experimental system requires pH control, you may use common biological buffers such as Phosphate-Buffered Saline (PBS) or HEPES.
-
Causality: The presence of the amine and carboxylic acid groups, along with the hydrochloride salt, makes the molecule polar and readily solvated by water. Using a buffer is critical in many biological assays to maintain a stable pH, which can be crucial for the compound's activity and the stability of the biological system being studied.
Q2: How should I properly store the solid (powder) form of the compound?
The solid form of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is generally stable. However, optimal storage is key to maximizing its shelf life. We recommend storing the powder in a tightly sealed container in a desiccator. For long-term storage, refrigeration is advised.
| Storage Condition | Temperature | Duration | Rationale |
| Short-Term | Room Temperature | < 6 months | Minimizes risk of repeated temperature cycling. |
| Long-Term | 2–8°C | > 6 months | Reduces the rate of any potential slow degradation pathways.[1][2] |
| Extended-Term | -20°C | ≥ 4 years | Recommended for archival samples to ensure maximum stability.[3] |
-
Causality: The primary risks to the solid compound are moisture and, to a lesser extent, temperature. Moisture can lead to hydrolysis or clumping, making accurate weighing difficult. Lower temperatures slow down the kinetics of any potential solid-state degradation reactions.
Q3: What are the optimal storage conditions for prepared aqueous solutions?
Once in solution, the stability of the compound is more sensitive to environmental factors. We strongly recommend preparing stock solutions, aliquoting them into single-use volumes, and storing them frozen.
-
Recommended: -20°C for up to 1 year or -80°C for up to 2 years.[4]
-
Not Recommended: Storage at 4°C for more than a few days or at room temperature for more than a few hours.
-
Causality: Freezing the solution dramatically reduces molecular motion, thereby slowing hydrolysis and preventing microbial growth, which is a significant risk in aqueous solutions stored at 4°C or room temperature. Aliquoting prevents multiple freeze-thaw cycles, which can damage the compound and introduce contaminants.
Q4: Does the pH of the aqueous solution affect its stability?
Yes, pH is a critical factor. As an amino acid, the compound has both an acidic (carboxylic acid) and a basic (amine) functional group. Extreme pH values (highly acidic or highly alkaline) can potentially catalyze degradation or alter the protonation state of the molecule, which may affect its biological activity.
-
Recommendation: For most applications, maintain the solution pH between 6.0 and 8.0. If your experiment is outside this range, we advise preparing the solution fresh just before use.
Q5: Should I filter-sterilize my stock solution?
For any application involving cell culture or other biological systems, filter sterilization is mandatory. Use a 0.22 µm syringe filter that is compatible with aqueous solutions (e.g., PVDF or PES).
-
Causality: This step removes any potential bacterial or fungal contaminants from the solution, which could otherwise proliferate during storage (even at 4°C) and interfere with your experiments, either by degrading the compound or by directly impacting the biological assay.
Experimental Workflow & Decision Making
The following diagram outlines the recommended workflow from receiving the solid compound to preparing a stable, experiment-ready solution.
Caption: Decision workflow for handling and preparing solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound is difficult to dissolve. | 1. Solution is supersaturated.2. Incorrect solvent.3. Low temperature of the solvent. | 1. Gently warm the solution (to ~37°C) and/or sonicate in a water bath. If it still doesn't dissolve, you may have exceeded the solubility limit; prepare a more dilute solution.2. Confirm you are using an aqueous solvent. For very high concentrations, adding a small amount of acid (e.g., HCl) might aid dissolution but will lower the pH.3. Ensure your solvent is at room temperature before dissolving. |
| The solution appears cloudy or forms a precipitate after thawing. | 1. Exceeded solubility at lower temperatures.2. Freeze-concentration effects causing precipitation.3. Interaction with buffer components (e.g., phosphate precipitation at high concentrations). | 1. Warm the solution to room temperature or 37°C and vortex to redissolve. If it persists, centrifuge the tube to pellet the precipitate and use the clear supernatant (note the likely change in concentration).2. Prepare a more dilute stock solution to avoid this issue in the future.3. If using a buffer, try preparing the stock in pure water first, then diluting it into your buffered experimental medium. |
| I suspect my compound has degraded, leading to inconsistent results. | 1. Improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at 4°C).2. Microbial contamination.3. pH instability. | 1. Discard the suspect solution and prepare a fresh stock from the solid material following the recommended workflow.2. Check for visual signs of contamination (cloudiness). Always filter-sterilize solutions for biological assays.3. Use a high-quality buffer to maintain pH. Prepare a fresh solution if you suspect pH drift. For definitive proof of degradation, analytical methods are required (see protocol below). |
Protocol: Basic Stability Assessment of an Aqueous Solution
If you have access to analytical instrumentation, you can perform a basic stability study. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this.[5]
Objective: To determine the stability of a (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride solution under specific storage conditions.
Methodology:
-
Prepare a Fresh Stock Solution: Prepare a 10 mM stock solution in your desired solvent (e.g., water or PBS).
-
Time Zero (T=0) Analysis: Immediately analyze a sample of the fresh solution via HPLC. This serves as your baseline. Record the peak area and retention time of the main compound peak.
-
Sample Storage: Aliquot the remaining stock solution and store it under the conditions you wish to test (e.g., 4°C, room temperature, -20°C).
-
Time Point Analysis: At predetermined intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve a stored aliquot, allow it to equilibrate to room temperature, and analyze it by HPLC under the identical conditions used for the T=0 sample.
-
Data Analysis:
-
Purity Check: Compare the chromatograms over time. Look for the appearance of new peaks (degradants) or a decrease in the area of the main peak.
-
Quantification: Calculate the percentage of the initial compound remaining at each time point: % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100
-
Stability Threshold: A common threshold for stability is retaining >90% of the initial compound concentration.
-
Caption: Logical flow for troubleshooting solution instability.
References
-
Wong, A. W., & Datla, A. (2005). Assay and stability testing. In Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier Inc. [Link]
Sources
Overcoming solubility issues of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride in aqueous buffers
Introduction
Welcome to the technical support guide for (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride. This molecule is a valuable building block in pharmaceutical research and development. However, like many amino acid hydrochlorides, researchers frequently encounter challenges with its solubility in standard aqueous buffers. This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues, moving from foundational principles to advanced troubleshooting protocols. Our goal is to empower you with the scientific rationale and practical tools needed to ensure successful and reproducible experiments.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common initial questions regarding the compound and its behavior in solution.
Q1: What is (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride, and why is its solubility in aqueous buffers often problematic?
A1: (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is a non-proteinogenic amino acid, supplied as a hydrochloride salt. Its structure contains both a carboxylic acid group (-COOH) and an amine group (-NH₂). In the solid salt form, the amine group is protonated (-NH₃⁺).
The solubility challenge arises because the molecule is zwitterionic in nature. A zwitterion is a molecule that has both a positive and a negative charge, yet its net charge is zero.[1][2] The solubility of such compounds is highly dependent on the pH of the solvent.[3][4][5][6] At a specific pH, known as the isoelectric point (pI) , the molecule's net charge is zero. At this pI, the attraction between individual molecules is maximized, and their affinity for polar water molecules is minimized, leading to a significant drop in solubility.[4] If your buffer's pH is close to the compound's pI, you will likely face significant solubility issues.
Below is a diagram illustrating the pH-dependent ionization states of the compound.
Caption: pH-dependent ionization states of the amino acid.
Q2: I don't know the exact isoelectric point (pI) of this compound. How should I approach buffer selection?
A2: While the exact pI for this specific molecule is not widely published, we can make an educated estimation. For simple amino acids with non-ionizable side chains, the pI is the average of the pKa of the carboxylic acid group (~2-3) and the pKa of the ammonium group (~9-10). Therefore, the pI is likely in the near-neutral range of pH 5.5 - 6.5.
Based on this, the core strategy is to select a buffer with a pH that is at least 1.5 to 2 units away from this estimated pI .
-
To create a positively charged, more soluble species, use a buffer with a pH of 4.0 or lower .
-
To create a negatively charged, more soluble species, use a buffer with a pH of 8.5 or higher .
Attempting to dissolve the compound in common neutral buffers like Phosphate-Buffered Saline (PBS) at pH 7.4 may result in poor solubility if the concentration is high, as this pH could still be too close to the pI.
Q3: What are the most important factors to consider when preparing my buffered solution?
A3: Success hinges on controlling several key variables. The following table summarizes the critical factors and their impact.
| Factor | Importance | Rationale & Key Considerations |
| pH of the Buffer | CRITICAL | As explained in Q1 and Q2, pH is the primary determinant of solubility for this zwitterionic compound.[3][6] Always measure and confirm the final pH of your buffer after all components have been added. |
| Buffer Choice | High | The buffer species itself can matter. Ensure the chosen buffer is effective in your target pH range and does not interact with your compound or downstream assay.[7][8][9] |
| Concentration | High | Do not assume infinite solubility, even at optimal pH. There is always a saturation limit. It is crucial to determine the kinetic or thermodynamic solubility if you are working near the compound's limit.[10] |
| Temperature | Medium | For most solids, solubility increases with temperature.[11] If you are preparing a stock at room temperature, be aware that it might precipitate upon storage at 4°C or -20°C. |
| Co-solvents | Medium | If solubility in a purely aqueous buffer is insufficient even after pH optimization, the addition of a water-miscible organic co-solvent can significantly help.[12][13][14] |
Section 2: Troubleshooting and Optimization Guide
This section provides a logical, step-by-step workflow for addressing specific solubility problems.
Problem: My (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride will not dissolve in my aqueous buffer.
This is the most common issue. The following workflow provides a systematic approach to solving it.
Caption: Troubleshooting workflow for solubility issues.
Solution 1: pH Adjustment (Primary Strategy)
As the workflow indicates, the first and most effective step is to adjust the pH.
Detailed Protocol for pH Modification:
-
Select Acidic and Basic Buffers: Prepare two new buffers. Common choices are presented in the table below.[7][9][15]
-
Acidic Test: Prepare a 100 mM sodium acetate buffer at pH 4.0.
-
Basic Test: Prepare a 100 mM sodium borate buffer at pH 9.0.[8]
-
Test Dissolution: Attempt to dissolve your compound at the desired concentration in small volumes of each new buffer. Vigorous vortexing or brief sonication can help.
-
Observation: In almost all cases, the compound will show significantly enhanced solubility in one or both of these buffers compared to a neutral buffer.
-
Selection: Choose the buffer system that provides complete dissolution and is compatible with your experimental goals.
Table 1: Common Pharmaceutical Buffer Systems
| Buffer System | Effective pH Range | Common Uses & Notes |
| Acetate | 3.6 - 5.6 | Excellent for creating acidic conditions to protonate the carboxylic acid group. Widely used in oral and topical formulations.[7] |
| Citrate | 2.5 - 6.5 | Versatile for acidic conditions. Can chelate divalent cations, which may interfere with some biological assays.[7][8] |
| Phosphate | 6.0 - 8.0 | Very common for physiological pH simulation, but often problematic for this compound due to proximity to its pI.[7][15] |
| Borate | 8.0 - 10.0 | Useful for creating basic conditions to deprotonate the ammonium group. Often used in ophthalmic preparations.[8] |
Solution 2: Co-solvent Addition (Secondary Strategy)
If pH adjustment alone is insufficient or if you are constrained to a specific pH where solubility is low, introducing a co-solvent is the next step. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for the solute to dissolve.[12][13][14]
Detailed Protocol for Co-solvent Screening:
-
Prepare Primary Buffer: Make your desired aqueous buffer (e.g., PBS, pH 7.4) as you normally would.
-
Select Co-solvents: Choose one or two co-solvents from the table below for initial screening. DMSO and Ethanol are excellent starting points.
-
Prepare Buffered Co-solvent Mix: Create a solution containing 10% (v/v) of your chosen co-solvent. For example, mix 9 mL of your aqueous buffer with 1 mL of DMSO.
-
Test Dissolution: Attempt to dissolve (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride in this new buffered co-solvent mixture.
-
Optimize: If solubility is improved but not complete, you can cautiously increase the co-solvent concentration in 5% increments (e.g., to 15%, 20%). Caution: High concentrations of organic solvents can negatively impact protein structure and cell viability in biological assays. Always run a vehicle control.
Table 2: Recommended Co-solvents for Initial Screening
| Co-solvent | Typical Starting % (v/v) | Notes & Considerations |
| Dimethyl Sulfoxide (DMSO) | 5 - 20% | A powerful and common solvent for poorly soluble compounds. Can be toxic to cells at higher concentrations. |
| Ethanol | 5 - 25% | A less aggressive solvent than DMSO, generally better tolerated in cell-based assays.[13] |
| Propylene Glycol (PG) | 10 - 40% | A common excipient in pharmaceutical formulations, known for its low toxicity.[13] |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50% | Effective for enhancing the solubility of many APIs; very low toxicity.[14] |
Section 3: Standard Experimental Protocols
For researchers needing to establish precise solubility limits, the following standard protocol is recommended.
Protocol: Determining Equilibrium Aqueous Solubility via the Shake-Flask Method
This method determines the thermodynamic equilibrium solubility, which is the stable, maximum concentration of the compound that can be dissolved in a given solvent system.[3]
Materials:
-
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride
-
Your chosen aqueous buffer
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge capable of handling your vials
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with your buffer/co-solvent)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Prepare Buffer: Make a stock of the buffer system in which you want to determine solubility.
-
Add Excess Compound: To several vials, add a pre-weighed amount of the compound that is known to be in excess of its expected solubility (e.g., 5-10 mg/mL).
-
Add Buffer: Add a precise volume of buffer to each vial (e.g., 1 mL).
-
Equilibrate: Tightly cap the vials and place them on an orbital shaker in a constant-temperature environment (e.g., 25°C). Allow the slurry to shake for 24-48 hours. This duration is critical to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand for 1-2 hours to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
Sample Collection: Carefully withdraw a sample from the supernatant. Do not disturb the solid pellet.
-
Filter: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is crucial to remove any remaining microscopic particulates.
-
Dilute and Analyze: Prepare necessary dilutions of the clear filtrate and analyze the concentration using a validated analytical method.
-
Calculate Solubility: The measured concentration of the filtrate is the equilibrium solubility of the compound in that specific buffer system.
References
- Turito. (2022, November 8).
- Study.com. (2021, July 24).
- Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists.
- The Organic Chemistry Tutor. (2024, April 7).
- Filo. (n.d.). How does co-solvency increase solubility.
- Indo American Journal of Pharmaceutical Sciences. (2015). Biological and pharmaceutical buffer systems.
- Pharmaguideline. (n.d.).
- X-MOL. (2024, November 28). Pharmaceutical Buffers.
- Pharma Tutor. (n.d.). Buffers in Pharmaceutical and Biological Systems and Buffered Isotonic Solutions.
- Wikipedia. (n.d.). Cosolvent.
- ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
- Khan Academy. (n.d.).
- BYJU'S. (n.d.).
- Zhang, X., et al. (2002). Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion. Chemistry, 8(22), 5107-11.
- Chemistry Stack Exchange. (2017, April 8).
- Bulletin of Environment, Pharmacology and Life Sciences. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
- PubChem. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid.
- PubChem. (n.d.). (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride.
- Solid-CHEM. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- ResearchGate. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development.
- ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
- BenchChem. (2025). Technical Support Center: Troubleshooting OCH Solubility Issues.
- ChemicalBook. (2023, July 2). (1R,3S)-3-Aminocyclopentanecarboxylic acid.
- ACS Publications. (2022, May 18). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+)
- Radboud Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- Semantic Scholar. (n.d.). Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids.
- ACS Publications. (n.d.). A Solubility Comparison of Neutral and Zwitterionic Polymorphs.
- LabSolu. (n.d.). (1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride.
- AAT Bioquest. (2023, March 17). Does pH affect solubility?.
- Chem-Impex. (n.d.). (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid.
- Chem-Impex. (n.d.). (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid.
- Chemistry LibreTexts. (2019, January 3). The Effects of pH on Solubility.
- PubMed Central. (2022, May 18). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+)
- ResearchGate. (n.d.). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin.
- Sigma-Aldrich. (n.d.). (1R,3S)-3-Aminocyclopentane-1-carboxylic acid hydrochloride.
- BenchChem. (n.d.). Navigating the Solubility Landscape of (1r,3s)-3-Aminocyclopentanol Hydrochloride: A Technical Guide.
- MedchemExpress. (n.d.). (1R,3S)-3-Aminocyclopentane carboxylic acid.
- ChemicalBook. (n.d.). (1S,3R)-3-Aminocyclopentanecarboxylic acid.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 8. iajps.com [iajps.com]
- 9. Pharmaceutical Buffers [chemical-sales.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How does co-solvency increase solubility | Filo [askfilo.com]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. bepls.com [bepls.com]
- 15. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Cyclopentane Amino Acids
Welcome to the Technical Support Center for the synthesis of cyclopentane amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of these valuable molecules. The content is structured in a flexible question-and-answer format to directly address specific issues you may face in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common overarching questions related to the strategic planning of cyclopentane amino acid synthesis.
Q1: What are the primary synthetic strategies for preparing enantiomerically pure cyclopentane amino acids?
A1: Several robust strategies exist, with the choice depending on the desired stereochemistry, substitution pattern, and available starting materials. Three prominent methods are:
-
Ring-Closing Metathesis (RCM) followed by Aza-Michael Addition: This powerful approach typically starts from readily available chiral precursors like hexoses. A diene is synthesized and then cyclized using a Grubbs catalyst to form a cyclopentene ring. Subsequent stereoselective aza-Michael addition of an amine to the resulting α,β-unsaturated ester establishes the amino group's stereocenter. This method is highly versatile for creating polyhydroxylated cyclopentane β-amino acids.[1][2][3]
-
Enantioselective Spirocyclization of Azlactones: This method is particularly useful for synthesizing cyclopentene-based amino acids with a quaternary α-carbon. It involves a cooperative catalytic reaction between a propargylated azlactone and an enal, followed by an acidic opening of the azlactone ring to reveal the amino acid.[4]
-
Michael Addition to Nitro Olefins Derived from Sugars: This strategy utilizes nitro sugars to create a cyclopentane ring with a nitro group that can be subsequently reduced to the desired amine. The key step is a Michael addition of a carboxylate equivalent to a sugar-derived nitro olefin.[5]
Q2: How do I choose the appropriate protecting groups for my synthesis?
A2: Protecting group strategy is critical for a successful synthesis. The choice depends on the reactivity of the functional groups in your molecule and the reaction conditions you plan to employ. Orthogonal protecting groups, which can be removed under different conditions, are essential for complex syntheses.[6]
For the α-amino group, the most common protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
-
Boc (tert-Butoxycarbonyl): This group is stable to a wide range of nucleophiles and bases but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[6][7]
-
Cbz (Benzyloxycarbonyl or Z): The Cbz group is stable to acidic and basic conditions but is easily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[5][8][9]
The orthogonality of Boc and Cbz allows for selective deprotection. For example, a Boc-protected amine can be deprotected without affecting a Cbz-protected amine in the same molecule.
Q3: What are the key parameters to consider when optimizing a Ring-Closing Metathesis (RCM) reaction for cyclopentene synthesis?
A3: The success of an RCM reaction depends on several factors:
-
Catalyst Choice: First and second-generation Grubbs catalysts are commonly used. The second-generation catalysts generally exhibit higher activity and better functional group tolerance.[3] Hoveyda-Grubbs catalysts are also highly efficient.[10][11]
-
Catalyst Loading: Typical catalyst loadings range from 1-10 mol%. Higher loadings can sometimes increase the rate but may also lead to more side products. Optimization is key.[12]
-
Solvent: Dichloromethane (DCM) and toluene are common solvents for RCM. The choice can influence catalyst activity and solubility of the substrate.
-
Temperature: Reactions are often run at room temperature or with gentle heating. Higher temperatures can sometimes improve yields for sluggish reactions but can also lead to catalyst decomposition.[12]
-
Concentration: RCM is an intramolecular reaction, so it is typically performed under high dilution to favor cyclization over intermolecular oligomerization.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you might encounter during key synthetic steps.
Troubleshooting Ring-Closing Metathesis (RCM)
Problem: Low yield of the desired cyclopentene product.
| Potential Cause | Explanation & Recommended Solution |
| Inactive Catalyst | The Grubbs catalyst is sensitive to air and moisture. Ensure you are using freshly purchased or properly stored catalyst and that your reaction is set up under an inert atmosphere (argon or nitrogen). Solvents should be anhydrous. |
| Poor Substrate Reactivity | Steric hindrance near the terminal alkenes can impede the reaction. If possible, redesign the substrate to reduce steric bulk. Alternatively, switching to a more active second-generation Grubbs or a Hoveyda-Grubbs catalyst may be beneficial.[3] |
| Catalyst Decomposition | High reaction temperatures can lead to catalyst degradation.[12] Try running the reaction at a lower temperature (e.g., room temperature) for a longer period. |
| Intermolecular Reactions | If the concentration of your diene substrate is too high, intermolecular reactions can compete with the desired intramolecular RCM, leading to oligomers. Perform the reaction at high dilution (typically 0.001-0.05 M). |
| Isomerization Side Products | Ruthenium catalysts can sometimes isomerize the double bonds of the product, leading to a mixture of cyclopentene isomers. The addition of a mild acid, such as 1,4-benzoquinone, can sometimes suppress this side reaction.[12] |
Troubleshooting Aza-Michael Addition
Problem: Low yield or poor stereoselectivity in the aza-Michael addition.
| Potential Cause | Explanation & Recommended Solution |
| Low Nucleophilicity of the Amine | The rate of the aza-Michael addition is dependent on the nucleophilicity of the amine. Sterically hindered or electron-deficient amines will react more slowly. If possible, consider using a less hindered or more electron-rich amine. |
| Inappropriate Solvent | The solvent can significantly impact the reaction rate. Polar protic solvents like alcohols can facilitate the reaction by stabilizing the transition state. However, the choice of solvent should be made considering the solubility of all reactants. |
| Incorrect Base or Catalyst | For less reactive systems, a catalyst may be necessary. Weak bases like triethylamine are sometimes used. For challenging additions, stronger non-nucleophilic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) might be required. |
| Poor Diastereoselectivity | The stereochemical outcome of the aza-Michael addition is often directed by the existing stereocenters on the cyclopentene ring. The nucleophile will typically attack from the less sterically hindered face. If the desired diastereomer is not the major product, you may need to reconsider your synthetic strategy, perhaps by inverting a stereocenter on your cyclopentene precursor. |
| Retro-Michael Addition | The aza-Michael addition can be reversible, especially with stabilized nucleophiles. Ensure that the reaction conditions do not favor the reverse reaction. Sometimes, trapping the product in a subsequent step can prevent the retro-Michael addition. |
Section 3: Experimental Protocols
The following are representative protocols for key steps in the synthesis of cyclopentane amino acids. These should be adapted and optimized for your specific substrate.
Protocol 1: General Procedure for N-Boc Protection of an Amino Acid
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the stirred solution at room temperature.[13]
-
Reaction: Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold 5% citric acid solution. Immediately extract the product with ethyl acetate (3x).[13]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.
Protocol 2: General Procedure for Ring-Closing Metathesis (RCM)
-
Setup: In a flame-dried flask under an argon atmosphere, dissolve the diene substrate in anhydrous and degassed dichloromethane or toluene to a concentration of 0.01 M.
-
Catalyst Addition: Add the Grubbs catalyst (1-5 mol%) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or reflux for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Quenching: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Purification: Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Catalytic Hydrogenolysis of a Cbz Group
-
Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenation: Purge the flask with hydrogen gas and stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon) at room temperature.[8]
-
Monitoring: Monitor the reaction progress by TLC.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[8]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Section 4: Visualizations
Workflow for Cyclopentane Amino Acid Synthesis via RCM and Aza-Michael Addition
Caption: A generalized workflow for the synthesis of cyclopentane amino acids.
Troubleshooting Decision Tree for Low RCM Yield
Caption: A decision tree for troubleshooting low yields in RCM reactions.
References
-
Fernández, F., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. [Link]
-
Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
AAPPTec. (n.d.). Attaching Boc Protecting Groups With BOC-ON. Technical Support Information Bulletin 1184. [Link]
-
Sato, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Fernández, F., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Veselý, J., et al. (2012). Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. The Journal of Organic Chemistry. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
Joseph, M. H., & Allen, J. C. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry. [Link]
-
Alcaide, B., et al. (2005). First practical protection of alpha-amino acids as N,N-benzyloxycarbamoyl derivatives. Synlett. [Link]
-
Duran-Lara, E. F., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. [Link]
-
Fernández, F., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. [Link]
-
Conduct Science. (2019). Ion-exchange Chromatography Protocol. [Link]
-
Gever, J., et al. (2016). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
-
Scribd. (n.d.). TFA Deprotection. [Link]
-
Veselý, J., et al. (2024). Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. ACS Figshare. [Link]
-
Leadbeater, N. E., & Stencel, L. M. (2006). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Tetrahedron Letters. [Link]
-
ResearchGate. (n.d.). Diastereoselective Synthesis of β‐Hydroxy Ketones from Cyclic Ketone Substrates. [Link]
-
Cortes-Clerget, M., et al. (2017). Cbz deprotection conditions: screening of catalysts and sources of H2. Green Chemistry. [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. [Link]
-
UNT Health Science Center. (n.d.). Diastereoselective reduction of cyclic bioactive Mannich ketones. [Link]
-
Novabiochem. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]
-
Fields, G. B. (2007). Procedures to Improve Difficult Couplings. Methods in Molecular Biology. [Link]
-
Beilstein Journals. (n.d.). Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]
-
Checkoway, M. A., et al. (2021). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Optimization of ring-closing metathesis under flow conditions using ruthenium(II)-based catalysts. [Link]
-
Fernández, F., et al. (2021). Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation in. ChemRxiv. [Link]
-
Fernández, F., et al. (2022). Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. ACS Omega. [Link]
-
Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. BJOC - Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Side reactions to avoid during the synthesis of (1R,3R)-3-aminocyclopentanecarboxylic acid
Welcome to the technical support center for the synthesis of (1R,3R)-3-aminocyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this stereospecific synthesis. Below, you will find troubleshooting guides and frequently asked questions to help you identify and mitigate common side reactions and synthetic challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of (1R,3R)-3-aminocyclopentanecarboxylic acid.
Q1: My final product shows a mixture of diastereomers. What is the likely cause and how can I prevent it?
A1: The most probable cause of diastereomeric impurities is epimerization at the stereocenter bearing the carboxylic acid group.
This is a common issue, particularly during steps involving harsh reaction conditions, such as acidic or basic hydrolysis of an ester or lactam precursor. The (1R,3R) configuration is a cis relationship between the amino and carboxylic acid groups. Under basic or strongly acidic conditions, the proton alpha to the carbonyl group can be abstracted, leading to the formation of an enolate intermediate. Reprotonation of this planar enolate can occur from either face, resulting in a mixture of the desired cis product and the undesired trans diastereomer.[1][2]
Mechanism of Epimerization:
Caption: Mechanism of base-catalyzed epimerization.
Troubleshooting Steps:
-
Mindful Hydrolysis: When hydrolyzing a precursor ester or lactam (such as a derivative of Vince lactam), carefully control the temperature. For acidic hydrolysis, it is recommended to keep the temperature below 70°C to minimize epimerization of the cis-isomer.[1][2]
-
Milder Reagents: If epimerization persists, consider using milder, enzyme-catalyzed hydrolysis methods. For instance, the use of specific lactamases for the resolution of Vince lactam can provide the desired stereoisomer under physiological conditions, thus avoiding harsh chemical hydrolysis.[3][4]
-
Protecting Group Strategy: The choice of protecting groups for the amine and carboxylic acid functionalities is critical. Ensure that the deprotection conditions are orthogonal and do not create an environment conducive to epimerization.
Q2: I am observing a loss of enantiomeric purity in my product. What could be the source of racemization?
A2: Racemization can occur at several stages, particularly if any step involves the formation of a symmetric intermediate or harsh reaction conditions that can affect stereocenters.
While epimerization affects the relative stereochemistry (cis/trans), racemization affects the absolute stereochemistry (R/S), leading to the formation of the enantiomer.
Potential Sources of Racemization:
-
Starting Material Purity: Ensure the enantiomeric purity of your starting materials, especially if you are using a chiral pool approach.
-
Intermediate Stability: Certain intermediates in cyclopentane synthesis can be prone to racemization. For example, in syntheses involving cyclopentenone intermediates, the conditions used for their formation or subsequent reactions can sometimes lead to a loss of enantiomeric excess.[5]
-
Prolonged Reaction Times and High Temperatures: As with epimerization, extended reaction times and elevated temperatures, especially in the presence of acid or base, can increase the risk of racemization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for racemization issues.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of (1R,3R)-3-aminocyclopentanecarboxylic acid.
Q3: What are the most critical considerations when choosing protecting groups for this synthesis?
A3: The selection of protecting groups for the amino and carboxylic acid functionalities is paramount and should be guided by the principle of orthogonality. [6][7]
Orthogonal protecting groups are those that can be removed under distinct conditions without affecting each other. This strategy is essential to prevent unwanted side reactions.
Key Considerations:
-
Stability: The chosen protecting groups must be stable to the reaction conditions employed in subsequent steps.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the substrate.[8]
-
Avoidance of New Stereocenters: The protecting group should not introduce a new chiral center, which would complicate the stereochemistry of the molecule.
Comparison of Common Protecting Groups:
| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions | Key Considerations |
| Amine | tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | Strong Acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis.[7] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) | Sensitive to strong acids and bases. | |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., piperidine) | Stable to acid and hydrogenolysis.[1][7] | |
| Carboxylic Acid | Methyl or Ethyl Ester | Me or Et | MeOH or EtOH, H⁺ | Acid or base hydrolysis | Risk of epimerization during hydrolysis.[1][2] |
| Benzyl Ester | Bn | Benzyl alcohol, H⁺ | Hydrogenolysis (H₂, Pd/C) | Can be removed simultaneously with Cbz group. | |
| tert-Butyl Ester | tBu | Isobutylene, H⁺ | Strong Acid (e.g., TFA, HCl) | Can be removed simultaneously with Boc group. |
Recommended Orthogonal Strategy:
A robust orthogonal strategy for this synthesis is the use of a Boc group for the amine and a benzyl ester for the carboxylic acid. The benzyl ester can be selectively removed by hydrogenolysis, leaving the Boc group intact. Subsequently, the Boc group can be removed with a strong acid. This approach avoids the harsh basic conditions that can lead to epimerization.
Q4: Are there any common side reactions associated with specific starting materials, such as Vince lactam?
A4: Yes, while Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is a versatile starting material, its use can present specific challenges. [9][10]
Vince lactam is a popular precursor for the synthesis of various aminocyclopentane derivatives due to its rigid bicyclic structure, which allows for good stereocontrol.[10] However, side reactions can occur during its manipulation.
Potential Side Reactions with Vince Lactam Derivatives:
-
Incomplete Hydrolysis: The lactam ring is relatively stable, and incomplete hydrolysis can lead to contamination of the final product with the starting lactam or other intermediates. Ensure sufficient reaction time and appropriate conditions for complete ring opening.
-
By-product Formation During Reduction: If the synthesis involves the reduction of the double bond in the Vince lactam skeleton, ensure the catalyst is selective. For instance, during debenzylation reactions using Pd/C in methanol, methylation by-products have been observed.[1]
-
Rearrangements: Under certain conditions, particularly with electrophilic addition to the double bond, rearrangements of the bicyclic skeleton can occur.
To mitigate these issues, it is crucial to follow established and well-optimized literature procedures for the manipulation of Vince lactam and its derivatives.
References
-
Majer, P., et al. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. ACS Omega. Available at: [Link]
-
Majer, P., et al. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available at: [Link]
-
Trost, B. M., & Krische, M. J. (2005). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available at: [Link]
-
Organic Chemistry Portal. Cyclopentane synthesis. Available at: [Link]
- Kocienski, P. J. (1994). Protecting Groups. Thieme. (General reference, no direct URL)
-
Baran, P. S. (2005). Cyclopentane Synthesis. The Baran Laboratory, Scripps Research. Available at: [Link]
- Taylor, S. J. C., et al. (1991). Synthesis of Either Enantiomer of cis-3-Aminocyclopentanecarboxylic Acid from Both Enantiomers of Racemic 2-Azabicyclo[2.2.1].
-
Organic Chemistry Portal. Protecting Groups. Available at: [Link]
-
Bornscheuer, U. T., & Kazlauskas, R. J. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology. Available at: [Link]
-
Forzato, C., et al. (2019). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. Catalysts. Available at: [Link]
-
Pellissier, H. (2011). Asymmetric Synthesis of 1,2,3-trisubstituted Cyclopentanes and Cyclohexanes as Key Components of Substance P Antagonists. Tetrahedron. Available at: [Link]
-
PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
-
Padwa, A., et al. (1998). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry. Available at: [Link]
-
Fülöp, F., & Forró, E. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. Available at: [Link]
-
Littlechild, J. A. (2015). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. ResearchGate. Available at: [Link]
-
MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules. Available at: [Link]
- Google Patents. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
ResearchGate. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Available at: [Link]
Sources
- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. media.neliti.com [media.neliti.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. researchgate.net [researchgate.net]
- 10. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 3-Aminocyclopentanecarboxylic Acid Isomers
Welcome to the technical support center for the chiral separation of 3-aminocyclopentanecarboxylic acid (3-ACPC) isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of separating the stereoisomers of this valuable cyclic β-amino acid. As 3-ACPC and its derivatives are crucial building blocks in pharmaceutical development, achieving high enantiomeric and diastereomeric purity is paramount.[1] This resource synthesizes technical expertise with practical, field-proven insights to support your experimental success.
Understanding the Challenge: The Stereoisomers of 3-ACPC
3-Aminocyclopentanecarboxylic acid possesses two chiral centers, leading to the existence of four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These consist of two pairs of enantiomers (cis and trans diastereomers). The separation of all four isomers is a significant analytical challenge due to their similar physicochemical properties.
General Troubleshooting Workflow
Encountering issues during chiral separations is common. This workflow provides a logical progression for diagnosing and resolving problems.
Caption: A systematic workflow for troubleshooting chiral separation issues.
Frequently Asked Questions (FAQs) - General
Q1: I am not getting any separation between my 3-ACPC isomers. Where do I start?
A1: No separation is a common starting point in chiral method development. Here’s a step-by-step approach:
-
Confirm CSP Suitability: The choice of the chiral stationary phase (CSP) is the most critical factor. For amino acids like 3-ACPC, polysaccharide-based (cellulose or amylose derivatives) and macrocyclic glycopeptide (e.g., teicoplanin-based) columns are excellent starting points for HPLC and SFC.[2][3] For CE, cyclodextrins are a common choice of chiral selector.[4]
-
Screen Different Mobile Phases: Chiral recognition is highly sensitive to the mobile phase composition. If you are using HPLC in normal-phase mode, screen different alcohol modifiers (e.g., isopropanol, ethanol) at various concentrations in a non-polar solvent like hexane.[5]
-
Consider a Different Technique: If HPLC fails to provide a separation, consider an alternative like Supercritical Fluid Chromatography (SFC), which can offer different selectivity and faster separations.[6][7] Gas Chromatography (GC) after derivatization is also a powerful option.
Q2: My peaks are broad and tailing. What could be the cause?
A2: Peak tailing in chiral chromatography can be due to several factors:
-
Secondary Interactions: The zwitterionic nature of 3-ACPC can lead to unwanted interactions with the stationary phase. For HPLC, adding a small amount of an acidic (e.g., 0.1% trifluoroacetic acid) or basic (e.g., 0.1% diethylamine) modifier to the mobile phase can significantly improve peak shape by suppressing these interactions.
-
Column Overload: Injecting too much sample can saturate the stationary phase. Try diluting your sample by a factor of 10 and re-injecting.
-
Contamination: The column inlet frit or the top of the column bed may be contaminated. Try back-flushing the column (if permitted by the manufacturer) or using a guard column to prevent this.[8]
Q3: I am observing peak splitting. What does this indicate?
A3: Peak splitting can be perplexing. Here are the common culprits:
-
Co-elution: You might be observing the partial separation of two isomers. Try adjusting the mobile phase composition or temperature to improve resolution.[9]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[8]
-
Void in the Column: A void at the head of the column can cause the sample band to split. This usually affects all peaks in the chromatogram and often requires column replacement.[10]
Technique-Specific Troubleshooting and Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for the separation of amino acid enantiomers. Polysaccharide-based and macrocyclic antibiotic CSPs are often successful.[3][11]
Common Issues & Solutions
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Poor or No Resolution | Inappropriate CSP or mobile phase. | 1. Screen Columns: Test different CSPs (e.g., cellulose-based, amylose-based, teicoplanin).2. Optimize Mobile Phase: Vary the alcohol modifier (isopropanol vs. ethanol) and its concentration. Add acidic or basic modifiers (0.1% TFA or DEA). |
| Peak Tailing | Secondary ionic interactions; column overload. | 1. Add Modifier: Use 0.1% TFA for acidic mobile phases or 0.1% DEA for basic ones.2. Reduce Sample Load: Dilute the sample 10-fold and reinject. |
| Irreproducible Retention Times | Insufficient column equilibration; temperature fluctuations. | 1. Equilibrate Thoroughly: Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.2. Use a Column Oven: Maintain a constant column temperature. |
| Loss of Resolution Over Time | Column contamination or degradation. | 1. Use a Guard Column: Protect the analytical column from contaminants.2. Flush the Column: If the CSP is immobilized, follow the manufacturer's instructions for flushing with stronger solvents.[12] |
Experimental Protocol: Chiral HPLC Screening for 3-ACPC
This protocol provides a starting point for method development.
-
Column Selection:
-
Column 1: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica.
-
Column 2: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica.
-
-
Sample Preparation: Dissolve the 3-ACPC isomer mixture in the mobile phase at a concentration of 0.5 mg/mL.
-
Mobile Phase Screening (Normal Phase):
-
Mobile Phase A: n-Hexane / Isopropanol (90:10 v/v) + 0.1% TFA
-
Mobile Phase B: n-Hexane / Ethanol (85:15 v/v) + 0.1% TFA
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Temperature: 25°C (can be optimized between 10-40°C)
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
-
Optimization: Based on the initial screening, adjust the percentage of the alcohol modifier to fine-tune the separation. Lowering the temperature often increases chiral selectivity.
Chiral Gas Chromatography (GC)
For GC analysis, 3-ACPC must be derivatized to increase its volatility. This is a highly sensitive technique, especially when coupled with a mass spectrometer (MS).
Common Issues & Solutions
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| No Peaks or Poor Peak Shape | Incomplete derivatization; analyte adsorption. | 1. Optimize Derivatization: Ensure complete reaction by adjusting time, temperature, and reagent stoichiometry.2. Use an Inert System: Employ a deactivated injector liner and guard column. |
| Poor Resolution | Suboptimal temperature program; incorrect column phase. | 1. Slow the Ramp Rate: A slower oven temperature ramp allows for better interaction with the chiral stationary phase.2. Verify Column Choice: Use a column specifically designed for chiral amino acid analysis, such as one with a cyclodextrin-based stationary phase.[13] |
| Ghost Peaks | Carryover from previous injections; derivatization reagent artifacts. | 1. Run a Blank: Inject a solvent blank to check for system contamination.2. Optimize Reagent Removal: Ensure excess derivatizing reagent is removed before injection. |
Experimental Protocol: Chiral GC-MS of 3-ACPC after Derivatization
This protocol outlines a two-step derivatization process, a common approach for amino acids.[14]
Caption: A typical two-step derivatization workflow for GC analysis of amino acids.
-
Esterification:
-
To 1 mg of the 3-ACPC sample, add 1 mL of 3 N HCl in methanol.
-
Cap the vial and heat at 100°C for 30 minutes.
-
Cool and evaporate the solvent to dryness under a stream of nitrogen.
-
-
Acylation:
-
To the dry residue, add 1 mL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 20 minutes.
-
Cool and the sample is ready for injection.
-
-
GC-MS Conditions:
-
Column: Chirasil-L-Val or a derivatized β-cyclodextrin column (e.g., 25 m x 0.25 mm ID).[14]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Start at 80°C, hold for 2 min, then ramp at 2-5°C/min to 180°C.
-
Injector Temperature: 250°C.
-
MS Detector: Scan mode to identify peaks, then Selected Ion Monitoring (SIM) for quantification.
-
Diastereomeric Salt Crystallization
This classical technique is excellent for preparative scale separations. It involves reacting the racemic 3-ACPC with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for separation by crystallization.[15]
Common Issues & Solutions
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| No Crystallization | Solution is too dilute; poor solvent choice. | 1. Concentrate the Solution: Slowly evaporate the solvent.2. Screen Solvents: Test a variety of solvents with different polarities.3. Induce Crystallization: Try scratching the inside of the flask or seeding with a small crystal. |
| Low Diastereomeric Excess (d.e.) | Co-crystallization of both diastereomers; insufficient purification. | 1. Optimize Cooling Rate: Slow cooling generally yields purer crystals.2. Recrystallize: Perform one or more recrystallizations of the isolated salt.[15] |
| Oily Precipitate Forms | Salts are "oiling out" instead of crystallizing. | 1. Change Solvent: Use a solvent in which the salts are less soluble.2. Adjust Temperature: Ensure the solution is not supersaturated at too high a temperature. |
Experimental Protocol: Resolution with Tartaric Acid Derivative
-
Salt Formation:
-
Dissolve one equivalent of racemic 3-ACPC in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Add 0.5 to 1.0 equivalents of an enantiomerically pure resolving agent, such as (+)-dibenzoyl-D-tartaric acid (DBTA).
-
Heat the mixture gently to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary.
-
If crystallization does not occur, try adding a co-solvent in which the salt is less soluble.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Check the diastereomeric excess of the crystals and the mother liquor by a suitable analytical method (e.g., chiral HPLC).
-
If necessary, recrystallize the solid to improve purity.
-
-
Liberation of the Free Amino Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add a base (e.g., 2M NaOH) to adjust the pH to >10, liberating the free amine.
-
Extract the resolving agent into an organic solvent (e.g., ethyl acetate) and isolate the enantiomerically enriched 3-ACPC from the aqueous layer.[15]
-
Capillary Electrophoresis (CE)
CE offers high separation efficiency and low sample consumption, making it a powerful tool for chiral analysis.[16] The separation is achieved by adding a chiral selector to the background electrolyte (BGE).
Common Issues & Solutions
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Poor Resolution | Incorrect type or concentration of chiral selector. | 1. Screen Chiral Selectors: Test various cyclodextrins (e.g., β-CD, sulfated-β-CD) or crown ethers.[4][17]2. Optimize Selector Concentration: Vary the concentration of the chiral selector in the BGE. |
| Long Migration Times | High viscosity of BGE; low electroosmotic flow (EOF). | 1. Adjust BGE pH: Lowering the pH can increase EOF in bare fused-silica capillaries.2. Add Organic Modifier: Adding methanol or acetonitrile to the BGE can reduce viscosity. |
| Current Instability | Bubble formation; buffer depletion. | 1. Degas BGE: Degas the background electrolyte by sonication before use.2. Replenish Buffers: Replace the inlet and outlet vials with fresh BGE regularly. |
Experimental Protocol: Chiral CE of 3-ACPC
-
Capillary Conditioning: Before first use, rinse the capillary sequentially with 1 M NaOH (10 min), water (10 min), and the background electrolyte (20 min).
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 50 mM phosphate buffer and adjust the pH to 2.5.
-
Dissolve the chiral selector (e.g., 20 mM 2,6-di-O-methyl-β-cyclodextrin) in the buffer.
-
Filter and degas the BGE.
-
-
Sample Preparation: Dissolve the 3-ACPC isomer mixture in water or the BGE at 0.1 mg/mL.
-
CE Conditions:
-
Capillary: Fused-silica, 50 µm I.D., ~50 cm total length.
-
Voltage: 15-25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 200 nm.
-
References
-
Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‑Chromatographers. [Link]
- Šatínský, D., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(7), 1548-1563.
-
Cichocki, A. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]
- Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-5.
-
Daicel Chiral Technologies. (2021). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. [Link]
- Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography.
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Waters. What are common causes of peak splitting when running an LC column? - WKB194672. [Link]
- Bamba, T., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry.
- Blaschke, G., & Chankvetadze, B. (2005). Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. Pharmazie, 60(3), 181-185.
- Li, G., et al. (2011). Crystallization-Based Separation of Enantiomers.
- Kwan, M. H. T., et al. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- House, D. W. (1983). U.S. Patent No. 4,379,941. Washington, DC: U.S.
- Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC North America, 34(11), 852-858.
- Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
-
Bio-Rad Laboratories. An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]
- Ilisz, I., et al. (1998). High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase.
- Giuffrida, A., et al. (2021).
- Moos, M., et al. (2021).
- Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11), 1104-1111.
- Szabó, Z. I., et al. (2023).
-
Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
- Ilisz, I., et al. (2013). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Chirality, 25(11), 834-841.
- Huang, B., et al. (2025). Recent advances in spectroscopic chiral analysis of carboxylic acids. Talanta, 299, 129155.
- de Souza, D. Z., et al. (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 26(16), 4983.
- Dugheri, S., et al. (2017). DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATURATED POLYESTER RESINS. Rasayan Journal of Chemistry, 10(2), 435-441.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 3. bio-rad.com [bio-rad.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. support.waters.com [support.waters.com]
- 10. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 11. chiraltech.com [chiraltech.com]
- 12. gcms.cz [gcms.cz]
- 13. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Preventing degradation of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride in experimental setups
Welcome to the technical support center for (1.R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this compound in experimental setups. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and stability of your experiments.
Introduction
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is a chiral amino acid derivative increasingly utilized as a building block in pharmaceutical synthesis.[1] Its unique cyclopentane scaffold makes it a valuable component for creating novel therapeutic agents.[1] However, like many complex organic molecules, its stability can be compromised under various experimental conditions. Understanding and mitigating potential degradation is paramount for reproducible and reliable results. This guide provides a comprehensive overview of potential degradation pathways and practical steps to maintain the compound's integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride?
A: Degradation can manifest as a change in the physical appearance of the solid compound, such as discoloration (e.g., yellowing or browning), or changes in its solubility. In solution, degradation may be indicated by a change in pH, the appearance of particulates, or a change in color. For quantitative assessment, a loss of purity as determined by analytical techniques like High-Performance Liquid Chromatography (HPLC) is the most definitive sign of degradation.
Q2: What are the recommended storage conditions for this compound?
A: For long-term storage, it is recommended to keep the solid compound at room temperature in a tightly sealed container to protect it from moisture.[2] Some suppliers recommend storage at 4°C and protection from light.[3] For solutions, it is best to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light.
Q3: Is this compound sensitive to light?
A: Yes, amino acid hydrochlorides can be susceptible to photodegradation.[4][5] It is advisable to handle the solid compound and its solutions in a laboratory with minimized exposure to direct sunlight or strong artificial light. The use of amber vials or aluminum foil to wrap containers is a good practice to prevent light-induced degradation.
Q4: How does pH affect the stability of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride in aqueous solutions?
A: The stability of amino acids in solution is often pH-dependent. As a hydrochloride salt, dissolving the compound in neutral water will result in a slightly acidic solution. Extreme pH conditions (highly acidic or alkaline) should be avoided unless required by the experimental protocol, as they can catalyze hydrolysis or other degradation reactions. The neutral form of similar compounds has been shown to degrade faster than the cationic form.[4][5]
Q5: Can I heat solutions of this compound?
A: Caution should be exercised when heating solutions containing (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride. Thermal stress can lead to degradation, potentially through decarboxylation or deamination, which are common thermal degradation pathways for amino acids.[6][7] If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Solid compound has discolored (e.g., turned yellow/brown). | 1. Oxidation: Exposure to air and/or light over time. 2. Moisture: Absorption of water from the atmosphere. 3. Thermal Stress: Improper storage at elevated temperatures. | 1. Ensure the container is tightly sealed and consider storing under an inert atmosphere (e.g., argon or nitrogen). 2. Store in a desiccator to minimize moisture exposure. 3. Verify storage temperature is consistent with recommendations (room temperature or 4°C).[2][3] 4. For critical experiments, use a fresh, unopened batch of the compound. |
| Precipitation or cloudiness in a freshly prepared solution. | 1. Low Solubility: The concentration may exceed the solubility limit in the chosen solvent. 2. pH Shift: The pH of the solution may have shifted, affecting solubility. 3. Interaction with Solvent: Potential incompatibility with the solvent. | 1. Attempt to dissolve the compound in a larger volume of solvent. Gentle warming or sonication may aid dissolution, but be mindful of potential thermal degradation. 2. Check the pH of the solution and adjust if necessary, keeping in mind the pH stability of the compound. 3. Consult literature for appropriate solvents. The compound is expected to be highly soluble in water.[8] |
| Loss of purity detected by HPLC over a short period. | 1. Chemical Incompatibility: Reaction with other components in the experimental setup (e.g., buffers, excipients). 2. Photodegradation: Exposure to light during the experiment. 3. Hydrolysis: If in an aqueous solution, particularly at non-optimal pH. | 1. Conduct compatibility studies with individual components of your mixture. 2. Protect your experimental setup from light by using amber glassware or covering it with aluminum foil. 3. Prepare solutions fresh and use them promptly. If storage is unavoidable, keep them at low temperatures (2-8°C) and for a minimal duration. |
| Inconsistent experimental results. | 1. Degradation of Stock Solutions: Using a stock solution that has degraded over time. 2. Batch-to-Batch Variability: Differences in the purity of the starting material. | 1. Always prepare fresh stock solutions for a series of experiments. If using a previously prepared stock, re-verify its purity before use. 2. Qualify each new batch of the compound by analytical methods such as HPLC to ensure it meets the required purity specifications. |
Experimental Protocols
Protocol 1: Handling and Storage of Solid (1R,3R)-3-aminocyclopentanecarboxylic Acid Hydrochloride
-
Receiving and Initial Inspection: Upon receiving the compound, inspect the container for any signs of damage. Note the manufacturer's storage recommendations.
-
Storage Environment: Store the compound in a cool, dry, and well-ventilated area.[2] For long-term stability, keep the container tightly closed. Protection from light is also recommended.[3]
-
Dispensing: When weighing the compound, minimize its exposure to the ambient atmosphere. Use a clean, dry spatula and weigh the desired amount quickly. Close the container tightly immediately after use.
-
Inert Atmosphere: For highly sensitive experiments where even minor degradation is a concern, consider transferring the compound to a glovebox or desiccator flushed with an inert gas like argon or nitrogen.
Protocol 2: Preparation and Handling of Aqueous Stock Solutions
-
Solvent Selection: Use high-purity water (e.g., HPLC-grade or Milli-Q) for preparing aqueous solutions.
-
Dissolution: Weigh the desired amount of the compound and add it to the appropriate volume of water. Stir until fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, but avoid excessive heat.
-
pH Consideration: Be aware that dissolving the hydrochloride salt will result in a slightly acidic solution. If the experimental conditions require a different pH, adjust it carefully using dilute acid or base while monitoring the pH.
-
Light Protection: Prepare and store the solution in amber-colored volumetric flasks or vials. Alternatively, wrap the container with aluminum foil.
-
Storage of Solutions: It is strongly recommended to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be kept at 2-8°C for no longer than 24-48 hours. For longer-term storage, consider preparing aliquots and freezing them at -20°C or below, but be aware of potential degradation from freeze-thaw cycles.
Protocol 3: Forced Degradation Study Workflow
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5]
-
Preparation of Stock Solution: Prepare a stock solution of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride in water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified time.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Heat the stock solution at a higher temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with UV and visible light) for a defined period.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize it if necessary, and dilute it to an appropriate concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Visualizations
Degradation Troubleshooting Workflow
Caption: A flowchart for troubleshooting potential degradation issues.
Potential Degradation Pathways
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. labsolu.ca [labsolu.ca]
- 3. (1R,3S)-3-Aminocyclopentane-1-carboxylic acid hydrochloride | 147780-44-7 [sigmaaldrich.com]
- 4. Photodegradation of amiloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Enhancing the Purity of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride
Welcome to the technical support center for the synthesis and purification of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the chemical and stereochemical purity of this critical chiral building block. We will delve into the causality behind experimental choices, providing you with not just protocols, but a framework for rational problem-solving in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride?
A1: The impurity profile of your final product is intrinsically linked to the synthetic route employed. However, common impurities can be broadly categorized:
-
Stereoisomers: The most challenging impurities are the other stereoisomers: the (1S,3S)-enantiomer and the (1R,3S) and (1S,3R) diastereomers. The presence of these impurities directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API).
-
Precursors and Reagents: Incomplete reactions can leave behind starting materials or intermediates. For instance, if a resolution step is performed, residual resolving agent may be present.
-
Byproducts: Side reactions can generate structurally related impurities that may be difficult to remove.
Q2: What is the fundamental principle behind using a resolving agent for chiral purification?
A2: Chiral resolution via diastereomeric salt formation is a cornerstone technique for separating enantiomers.[1][2] Enantiomers, being mirror images, have identical physical properties (solubility, boiling point, etc.), making them inseparable by standard techniques like recrystallization. By reacting the racemic mixture of your aminocyclopentanecarboxylic acid with a single enantiomer of a chiral acid (the resolving agent, e.g., L-tartaric acid), you form a pair of diastereomeric salts. These diastereomers are no longer mirror images and thus have different physical properties, most importantly, different solubilities. This difference in solubility allows for their separation by fractional crystallization.[]
Q3: Why is the hydrochloride salt form often preferred for the final product?
A3: The hydrochloride salt is typically a crystalline solid with improved stability and handling characteristics compared to the free amino acid. The formation of the salt also provides an additional opportunity for purification, as impurities may have different solubilities in the crystallization medium.
Troubleshooting Guide
Issue 1: Low Diastereomeric Excess (d.e.) After Chiral Resolution
You've performed a chiral resolution with a resolving agent, but analysis of the resulting salt shows a low diastereomeric excess.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Suboptimal Resolving Agent | The chosen resolving agent may not form diastereomeric salts with a significant enough solubility difference. | Screen a variety of chiral resolving agents. For amines, common choices include tartaric acid, mandelic acid, and their derivatives. |
| Incorrect Stoichiometry | Using an incorrect molar ratio of resolving agent to the racemic amine can lead to incomplete salt formation or co-precipitation. | Ensure an accurate 1:1 molar ratio of the resolving agent to the target enantiomer. |
| Inefficient Crystallization | Rapid cooling or agitation can trap the more soluble diastereomer in the crystal lattice, reducing purity.[4] | Allow the solution to cool slowly and without disturbance to promote selective crystallization of the less soluble diastereomer. |
| Inappropriate Solvent System | The solvent plays a crucial role in modulating the solubility difference between the diastereomeric salts. | Perform small-scale solvent screening to identify a system that maximizes the solubility difference. Common solvents include alcohols (methanol, ethanol) and aqueous mixtures. |
Troubleshooting Workflow: Optimizing Diastereomeric Resolution
The following diagram outlines a systematic approach to troubleshooting and optimizing the chiral resolution step.
Caption: Purification workflow from racemic mixture to pure hydrochloride salt.
Analytical Characterization
The confirmation of purity, particularly stereochemical purity, is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. [5] Typical Chiral HPLC Method Parameters:
| Parameter | Recommendation |
| Column | A polysaccharide-based chiral stationary phase (e.g., Chiralpak series) is often effective. |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) with an alcohol modifier (e.g., ethanol or isopropanol) and an acidic or basic additive to improve peak shape. |
| Detection | UV detection is typically used if the molecule has a chromophore. If not, derivatization or a detector such as a mass spectrometer (MS) or evaporative light scattering detector (ELSD) may be necessary. |
| Sample Preparation | Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. [5] |
By implementing these troubleshooting strategies and adhering to robust experimental and analytical protocols, you can significantly enhance the purity of your synthesized (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride, ensuring it meets the stringent requirements for drug development and scientific research.
References
-
Fülöp, F., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Institutes of Health. Available at: [Link]
- Google Patents (2021). CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride. Google Patents.
-
University of Alberta (n.d.). Recrystallization - Single Solvent. University of Alberta. Available at: [Link]
-
Wikipedia (2023). Chiral resolution. Wikipedia. Available at: [Link]
-
Pharmaceutical Technology (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]
-
Chemistry LibreTexts (2023). Recrystallization. Chemistry LibreTexts. Available at: [Link]
-
Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
University of Rochester (n.d.). Recrystallization and Crystallization. University of Rochester. Available at: [Link]
-
Vassar College (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Efficacy of GABA Agonists: From Classic Probes to Conformationally Restricted Analogs
This guide provides an in-depth comparison of the efficacy of various γ-aminobutyric acid (GABA) agonists, with a focus on contrasting classic, widely-used compounds with conformationally restricted analogs like (1R,3R)-3-aminocyclopentanecarboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the distinct pharmacological profiles of these critical research tools. We will delve into receptor binding affinities, functional potencies, and the experimental methodologies required for their characterization.
Introduction: The GABAergic System and its Agonists
The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Its effects are mediated by three main receptor classes: GABA-A, GABA-B, and the formerly named GABA-C (now classified as a subset of GABA-A).[1] GABA-A receptors are ionotropic ligand-gated chloride channels that mediate fast synaptic inhibition, while GABA-B receptors are metabotropic G-protein coupled receptors responsible for slower, more prolonged inhibitory signals.[1][2]
Agonists of these receptors are invaluable for both therapeutic intervention and fundamental neuroscience research. They allow for the precise manipulation of inhibitory neurotransmission, enabling the study of conditions like epilepsy, anxiety, and sleep disorders.[3][4] This guide compares several key GABA agonists, highlighting differences in their receptor selectivity, binding affinity, and functional efficacy.
Profiles of Key GABA Agonists
The efficacy of a GABA agonist is not a monolithic concept; it is defined by its affinity for specific receptor subtypes, its ability to activate those receptors (potency and intrinsic activity), and its resulting physiological effects. Here, we profile a selection of agonists that represent different structural classes and receptor preferences.
(1R,3R)-3-Aminocyclopentanecarboxylic Acid: A Conformationally Restricted Analog
Cyclopentane and cyclopentene-based GABA analogs are designed to limit the molecule's conformational flexibility. This structural constraint can lead to higher receptor selectivity and provide insights into the optimal binding conformation of GABA itself. While specific experimental data for the hydrochloride salt of the (1R,3R) isomer is not extensively available in the public domain, studies on related cyclopentane analogs demonstrate their activity at GABA receptors.
For instance, the trans-isomer, (+)-TACP, is a moderately potent partial agonist at GABA-C (ρ1 and ρ2) receptors, while the cis-isomers, (+)-CACP and (-)-CACP, also act as partial agonists at these subtypes.[5] These findings underscore that the stereochemistry of the cyclopentane ring is a critical determinant of both affinity and efficacy. The (1S,3R) isomer of 3-aminocyclopentane carboxylic acid is noted to possess GABA-A receptor activity.[6] These analogs serve as important structural probes, and further investigation into the (1R,3R) isomer is warranted to fully characterize its pharmacological profile.
Muscimol: The Prototypic GABA-A Receptor Agonist
Isolated from the Amanita muscaria mushroom, muscimol is a potent, direct-acting full agonist at GABA-A receptors.[3][7] It binds to the same orthosteric site as GABA but can cross the blood-brain barrier, making it a powerful tool for in vivo studies.[7] Muscimol is often considered a universal agonist for GABA-A receptor subtypes; however, it shows preferential efficacy and selectivity for high-affinity receptor subtypes, particularly extrasynaptic receptors containing δ and α4 subunits.[8] Interestingly, muscimol can act as a "superagonist" at α4β3δ subunit-containing receptors, an effect attributed to reduced receptor desensitization compared to GABA.[7] It is also a potent partial agonist of the GABA-A-ρ receptor.[7]
Gaboxadol (THIP): A Selective Extrasynaptic GABA-A Agonist
Gaboxadol, also known as THIP, is a selective agonist that preferentially targets extrasynaptic GABA-A receptors, particularly those containing the δ subunit.[9] Unlike benzodiazepines, which are positive allosteric modulators, gaboxadol is an orthosteric agonist, acting directly at the GABA binding site.[9] This unique mechanism of action led to its investigation as a novel hypnotic for treating insomnia.[10][11] Clinical studies have shown that gaboxadol can improve sleep maintenance and increase the amount of slow-wave sleep.[10][12] However, its efficacy on sleep onset and duration can be variable compared to other hypnotics like zolpidem.[9][11]
Baclofen: The Archetypal GABA-B Receptor Agonist
Baclofen is a stereospecific and selective agonist for GABA-B receptors and is clinically used for the treatment of spasticity.[13][14] It is inactive at GABA-A receptors.[13] By activating presynaptic GABA-B receptors, baclofen inhibits the release of excitatory neurotransmitters. Its distinct pharmacology makes it a critical tool for differentiating between GABA-A and GABA-B mediated effects.[13] Preclinical and clinical studies have also explored its potential for treating alcohol use disorder by reducing cravings and promoting abstinence.[15][16][17]
Comparative Efficacy: A Data-Driven Analysis
To objectively compare these agonists, we must examine their quantitative pharmacological parameters. The following tables summarize key data from receptor binding and functional assays.
Receptor Binding Affinity (Ki)
Binding affinity describes the strength of the interaction between a ligand and a receptor. A lower Ki value indicates a higher affinity.
| Compound | Receptor Target | Ki (nM) | Species/System |
| GABA | GABA-B | 40 | Rat Brain Membranes[18] |
| (-)-Baclofen | GABA-B | 130 | Rat Brain Membranes[18] |
| (+)-4-ACPCA | GABA-C (ρ1) | 6,000 | Human recombinant[5] |
| (+)-4-ACPCA | GABA-C (ρ2) | 4,700 | Human recombinant[5] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison across studies should be made with caution.[19]
Functional Potency (EC50) and Efficacy
Potency (EC50) is the concentration of an agonist that produces 50% of the maximal response, while efficacy refers to the maximum response an agonist can produce.
| Compound | Receptor Target | EC50 (µM) | Relative Efficacy | Species/System |
| GABA | GABA-A (α1β3γ2) | ~40 (pEC50=5.4) | 100% | Human recombinant (HEK293)[20] |
| Muscimol | GABA-A (α1β3γ2) | < GABA | Potent Agonist | Human recombinant (HEK293)[20] |
| (+)-TACP | GABA-C (ρ1) | 2.7 | Partial Agonist | Human recombinant (Oocytes)[5] |
| (+)-TACP | GABA-C (ρ2) | 1.45 | Partial Agonist | Human recombinant (Oocytes)[5] |
| (+)-CACP | GABA-C (ρ1) | 26.1 | Partial Agonist | Human recombinant (Oocytes)[5] |
| (-)-CACP | GABA-C (ρ1) | 78.5 | Partial Agonist | Human recombinant (Oocytes)[5] |
| Gaboxadol | GABA-A | - | 25-40 fold lower potency than muscimol | in vitro studies[9] |
Note: The rank order of potency for a series of agonists at the α1β3γ2 GABA-A receptor was found to be muscimol > GABA > isoguvacine.[20]
Experimental Methodologies: Protocols for Efficacy Determination
The accurate characterization of GABA agonists relies on robust and reproducible experimental protocols. Here, we detail two fundamental in vitro techniques.
Radioligand Binding Assay for GABA-A Receptors
This assay quantifies the affinity of a test compound for the GABA-A receptor by measuring its ability to compete with a radiolabeled ligand, such as [³H]muscimol.
Causality and Rationale: The choice of [³H]muscimol is based on its high affinity and specificity for the GABA-A receptor's orthosteric site. The protocol is designed to isolate specific binding to the receptor from non-specific binding to other cellular components. This is achieved by including a high concentration of a non-labeled, competing ligand (like GABA) in a parallel set of tubes to saturate the specific sites. The difference between total binding (radioligand only) and non-specific binding yields the specific binding value.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize rat brains in a 0.32 M sucrose buffer.[21]
-
Perform a series of differential centrifugations to isolate the synaptic membrane fraction, which is enriched in GABA receptors.[21]
-
Wash the membranes repeatedly in a binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA.[21]
-
Resuspend the final membrane pellet in fresh binding buffer and determine the protein concentration.[21]
-
-
Binding Assay:
-
In a series of test tubes, combine the prepared membranes (0.1-0.2 mg of protein), a fixed concentration of [³H]muscimol (e.g., 5 nM), and varying concentrations of the unlabeled test compound.[21]
-
For determining non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 mM) instead of the test compound.[21]
-
Incubate the mixture at 4°C for a defined period (e.g., 45 minutes) to allow binding to reach equilibrium.[21]
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.[22]
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of inhibition of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Automated Patch-Clamp Electrophysiology
This technique directly measures the functional activity of GABA agonists by recording the ion channel currents they evoke in cells expressing specific GABA receptor subtypes. Automated platforms like the QPatch or IonFlux enable high-throughput screening.[23][24]
Causality and Rationale: This method provides a direct measure of receptor function (ion channel opening). By holding the cell membrane at a specific voltage ("voltage-clamp"), the current flowing through the channels upon agonist application can be precisely measured. A concentration-response curve allows for the determination of the EC50 (potency) and the maximum current (efficacy). Using cells that stably express a specific combination of receptor subunits (e.g., α1β3γ2) allows for precise characterization of subtype selectivity.[20]
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293) that has been engineered to stably express the desired GABA-A receptor subunit combination (e.g., α5β3γ2).[24]
-
-
Automated Patch-Clamp Procedure (e.g., using IonFlux or QPatch):
-
Harvest and prepare the cells for the automated system.
-
The instrument automatically traps individual cells or small populations of cells and establishes a high-resistance "giga-seal" between the cell membrane and the recording electrode.[23]
-
The system then ruptures the cell membrane to achieve the "whole-cell" configuration, allowing control of the intracellular voltage and measurement of transmembrane currents.[25]
-
-
Compound Application and Recording:
-
The instrument's microfluidic system applies a series of increasing concentrations of the GABA agonist to the cell.[23]
-
The resulting chloride currents are recorded at each concentration. A rapid solution exchange is critical for accurately measuring the activation of fast-acting ligand-gated ion channels.[23]
-
-
Data Analysis:
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the complex biological and experimental processes involved in GABA agonist characterization.
Caption: Canonical GABA-A receptor signaling pathway upon agonist binding.
Caption: Experimental workflow for a radioligand competition binding assay.
Caption: Workflow for automated patch-clamp electrophysiology.
Conclusion
The comparative analysis of GABA agonists reveals a spectrum of pharmacological profiles, each offering unique advantages for research and potential therapeutic development.
-
Muscimol remains the gold-standard potent GABA-A agonist for probing receptor function.
-
Baclofen's strict selectivity for the GABA-B receptor makes it an indispensable tool for isolating metabotropic GABAergic pathways.
-
Gaboxadol exemplifies a more nuanced approach, with its selectivity for extrasynaptic receptors highlighting the potential for developing drugs that modulate specific forms of tonic inhibition.
-
Conformationally restricted analogs, such as the aminocyclopentanecarboxylic acids , represent a key strategy in rational drug design. By locking the GABA pharmacophore into specific spatial arrangements, these compounds help to define the precise structural requirements for interacting with different GABA receptor subtypes. While comprehensive data on the (1R,3R) isomer is still emerging, the distinct activities of its stereoisomers confirm the value of this approach.
A thorough understanding of these differences, grounded in robust experimental data from techniques like radioligand binding and electrophysiology, is essential for any researcher aiming to precisely modulate the GABAergic system.
References
- Gaboxadol - Wikipedia. [URL: https://en.wikipedia.org/wiki/Gaboxadol]
- Walsh, J. K., et al. (2007). Efficacy of the selective extrasynaptic GABA A agonist, gaboxadol, in a model of transient insomnia: a randomized, controlled clinical trial. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17520782/]
- Dijk, D. J., et al. (2007). The selective extrasynaptic GABAA agonist, gaboxadol, improves traditional hypnotic efficacy measures and enhances slow wave activity in a model of transient insomnia. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17520781/]
- Muscimol - Wikipedia. [URL: https://en.wikipedia.org/wiki/Muscimol]
- Dijk, D. J., et al. (2007). The selective extrasynaptic GABA(A) agonist, gaboxadol, improves traditional hypnotic efficacy measures and enhances slow wave activity in a model of transient insomnia. University of Surrey Open Research repository. [URL: https://openresearch.surrey.ac.uk/esploro/outputs/journalArticle/The-selective-extrasynaptic-GABAA-agonist/99515154302346]
- BenchChem. (2025). Application Notes and Protocols for GABAA Receptor Binding Assay with Ro19-4603. BenchChem. [URL: https://www.benchchem.
- BenchChem. (2025). Comparative Study: Muscimol vs Other GABA Agonists. BenchChem. [URL: https://www.benchchem.com/product/b1473/comparison]
- Dr. Oracle. (2025). How does baclofen (GABA receptor agonist) work in patients with liver disease?. Dr. Oracle. [URL: https://droracle.
- PDSP. (2011). GABA-A Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. [URL: https://pdsp.unc.edu/pdspweb/pdsp_services/assay_protocols/GABAA.pdf]
- Kopp, S., et al. (2009). Prototypic GABAA Receptor Agonist Muscimol Acts Preferentially Through Forebrain High-Affinity Binding Sites. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2830095/]
- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4794200/]
- Roth, T., et al. (2010). Effect of Gaboxadol on Patient-reported Measures of Sleep and Waking Function in Patients with Primary Insomnia: Results from Two Randomized, Controlled, 3-month Studies. Journal of Clinical Sleep Medicine. [URL: https://jcsm.aasm.org/doi/10.5664/jcsm.27786]
- ResearchGate. (n.d.). Baclofen: Therapeutic Use and Potential of the Prototypic GABAB Receptor Agonist. ResearchGate. [URL: https://www.researchgate.net/publication/281300918_Baclofen_Therapeutic_Use_and_Potential_of_the_Prototypic_GABAB_Receptor_Agonist]
- Jacobson, L. H., et al. (2011). Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3188849/]
- Becker, N., et al. (2015). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4440498/]
- Patsnap Eureka. (2025). How Is Muscimol Involved in Neurochemical Regulation?. Patsnap Eureka. [URL: https://eureka.patsnap.
- Anstrom, K. K., et al. (2004). The γ-Aminobutyric Acid-B Receptor Agonist Baclofen Attenuates Responding for Ethanol in Ethanol-Dependent Rats. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6738379/]
- Cheng, K., et al. (2006). Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16434563/]
- Evans, S. M., & Ling, W. (2018). Using Baclofen to Explore GABA-B Receptor Function in Alcohol Dependence: Insights From Pharmacokinetic and Pharmacodynamic Measures. Frontiers in Psychiatry. [URL: https://www.frontiersin.org/articles/10.3389/fpsyt.2018.00316/full]
- BenchChem. (2025). A Comparative Guide to the Differential Effects of GABA Agonists on Receptor Subtypes. BenchChem. [URL: https://www.benchchem.com/product/b1378/gaba-agonists-comparison-guide]
- Tamminga, C. A., et al. (1978). Muscimol: GABA agonist therapy in schizophrenia. American Journal of Psychiatry. [URL: https://ajp.psychiatryonline.org/doi/10.1176/ajp.135.6.746]
- BenchChem. (2025). Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays. BenchChem. [URL: https://www.benchchem.com/page/gaba-receptors-ligand-binding-assays]
- Liu, C., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32525622/]
- Sophion Bioscience. (n.d.). Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio. Sophion Bioscience. [URL: https://sophion.
- ResearchGate. (n.d.). Comparison of the Effect and Properties of GABA B Agonists and PAMs. ResearchGate. [URL: https://www.researchgate.net/figure/Comparison-of-the-Effect-and-Properties-of-GABA-B-Agonists-and-PAMs_tbl1_5489973]
- Sills, G. J. (2021). Experimental GABAA Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. Dove Medical Press. [URL: https://www.dovepress.com/experimental-gabaa-receptor-agonists-and-allosteric-modulators-for-th-peer-reviewed-fulltext-article-DDDT]
- Elevated plus maze - Wikipedia. [URL: https://en.wikipedia.
- Todorov, S., et al. (2015). Effect of GABAB receptor agonist and antagonist on whole cell patch clamp recorded. Trade Science Inc.. [URL: https://www.tsijournals.
- Ruesch, D., et al. (2018). Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. Molecular Pharmacology. [URL: https://molpharm.aspetjournals.org/content/94/3/1025]
- Merlaud, Z., et al. (2022). Protocol for studying GABAA receptor subsynaptic domains in rat hippocampal neurons using single-molecule localization microscopy. STAR Protocols. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9236113/]
- Sim, H., et al. (2013). IN-VIVO-1H-MRS-CAN-DETECT-REGIONAL-GABA-CHANGES-IN-A-MOUSE-MODEL-OF-EPILEPSY. Epilepsy Foundation. [URL: https://www.epilepsy.com/abstracts/vivo-1h-mrs-can-detect-regional-gaba-changes-mouse-model-epilepsy]
- Leon, T. E., et al. (2024). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. MDPI. [URL: https://www.mdpi.com/2072-6643/16/9/1379]
- MedChemExpress. (n.d.). (1S,3R)-3-Aminocyclopentane carboxylic acid. MedChemExpress. [URL: https://www.medchemexpress.com/1s-3r-3-aminocyclopentane-carboxylic-acid.html]
- MedChemExpress. (n.d.). (1R,3S)-3-Aminocyclopentane carboxylic acid. MedChemExpress. [URL: https://www.medchemexpress.com/1r-3s-3-aminocyclopentane-carboxylic-acid.html]
- van der Velden, W. J. C., et al. (2023). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10178491/]
- Drenthen, G. S., et al. (2016). GABA-Based Evaluation of Neurologic Conditions: MR Spectroscopy. American Journal of Neuroradiology. [URL: https://www.ajnr.org/content/37/12/2182]
- Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11430932/]
- MedChemExpress. (n.d.). BOC-(1R,3S)-3-aminocyclopentane carboxylic acid. MedChemExpress. [URL: https://www.medchemexpress.com/boc-1r-3s-3-aminocyclopentane-carboxylic-acid.html]
- Hill, D. R., & Bowery, N. G. (1981). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. Nature. [URL: https://www.
- Duke, R. K., et al. (2017). Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5523625/]
- Richter, L., et al. (2012). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules. [URL: https://www.mdpi.com/1420-3049/17/9/11286]
- Chem-Impex. (n.d.). (-)-(1R,3S-3-Aminocyclopentane carboxylic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/07049]
- ResearchGate. (n.d.). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. [URL: https://www.researchgate.net/publication/8357876_GABA_Analogues_Derived_from_4-Aminocyclopent-1-enecarboxylic_Acid]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. appliedcellbiology.com [appliedcellbiology.com]
- 3. Comparative Study: Muscimol vs Other GABA Agonists [eureka.patsnap.com]
- 4. dovepress.com [dovepress.com]
- 5. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Muscimol - Wikipedia [en.wikipedia.org]
- 8. Prototypic GABAA Receptor Agonist Muscimol Acts Preferentially Through Forebrain High-Affinity Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gaboxadol - Wikipedia [en.wikipedia.org]
- 10. Efficacy of the selective extrasynaptic GABA A agonist, gaboxadol, in a model of transient insomnia: a randomized, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jcsm.aasm.org [jcsm.aasm.org]
- 12. The selective extrasynaptic GABAA agonist, gaboxadol, improves traditional hypnotic efficacy measures and enhances slow wave activity in a model of transient insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. The γ-Aminobutyric Acid-B Receptor Agonist Baclofen Attenuates Responding for Ethanol in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Using Baclofen to Explore GABA-B Receptor Function in Alcohol Dependence: Insights From Pharmacokinetic and Pharmacodynamic Measures [frontiersin.org]
- 18. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PDSP - GABA [kidbdev.med.unc.edu]
- 22. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sophion.com [sophion.com]
A Senior Application Scientist's Guide to Validating the In Vitro Biological Activity of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing a Novel Moiety
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is a conformationally constrained amino acid derivative.[1][2] Its rigid cyclopentane backbone and stereochemically defined structure make it a compelling candidate for interacting with biological targets that recognize endogenous amino acid neurotransmitters.[3][4] Structurally, it is a cyclic analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[5] This structural similarity forms the fundamental hypothesis for its biological activity: potential interaction with components of the GABAergic system, namely GABA receptors (GABA-A, GABA-B) and GABA transporters (GATs).
This guide provides a comprehensive, multi-faceted strategy for systematically validating the in vitro biological activity of this compound. We will move beyond simple screening to build a detailed pharmacological profile, comparing its performance against established reference compounds using robust, self-validating experimental protocols. The focus is not merely on the "how" but the "why," explaining the causal logic behind each experimental choice to ensure the generation of unambiguous, high-quality data.
The GABAergic System: A Landscape of Potential Targets
The biological activity of a GABA analog like (1R,3R)-3-aminocyclopentanecarboxylic acid can be mediated through three primary molecular targets at the synapse:
-
GABA-A Receptors (GABA-A-R): These are ligand-gated ion channels that, upon activation by GABA, conduct chloride ions, leading to hyperpolarization of the neuron and fast synaptic inhibition.[5][6] They are well-known targets for benzodiazepines, barbiturates, and neurosteroids.[5]
-
GABA-B Receptors (GABA-B-R): These are metabotropic G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals.[7]
-
GABA Transporters (GATs): These are solute carrier proteins responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action.[8] Inhibition of GATs increases the extracellular concentration of GABA, enhancing inhibitory neurotransmission.[8][9] There are four main subtypes: GAT1, GAT2, GAT3, and BGT1.[9]
A logical validation strategy must therefore interrogate each of these potential targets to determine if the compound binds and, if so, whether it activates, inhibits, or modulates their function.
Phase 1: Establishing Target Engagement with Radioligand Binding Assays
The first crucial question is whether the compound physically interacts with any of the hypothesized targets. Radioligand binding assays provide a direct measure of this interaction by quantifying the ability of the test compound to displace a known, high-affinity radiolabeled ligand from the receptor or transporter.[7][10]
Comparative Radioligands for GABAergic Targets
Choosing the right radioligand is critical for selectively labeling the target of interest. The table below compares common choices for interrogating GABA receptor subtypes.
| Target | Radioligand | Ligand Type | Utility |
| GABA-A Receptor | [³H]Muscimol | Agonist | Labels the GABA binding site directly.[11] |
| GABA-A Receptor (BZD Site) | [³H]Flunitrazepam | Agonist | Labels the allosteric benzodiazepine site. |
| GABA-B Receptor | [³H]GABA (with blockers) | Agonist | Can be used to label GABA-B sites when GABA-A sites are blocked.[11] |
| GABA-B Receptor | [³H]CGP-54626 | Antagonist | A selective, high-affinity antagonist for GABA-B receptors.[11][12] |
Experimental Workflow: A Phased Approach to Validation
The overall strategy involves a tiered screening cascade, starting with broad binding assays and progressing to more specific functional and mechanistic studies.
Materials:
-
HEK293 or CHO cells stably expressing human GAT1 (hGAT1). [9]* Wild-type (untransfected) cells as a negative control.
-
[³H]GABA
-
Tiagabine or Nipecotic Acid (Positive control inhibitors). [8][13]* (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride (Test Compound)
-
Assay buffer (e.g., HBSS supplemented with HEPES). [14]* Poly-D-Lysine coated 96-well plates. [15]* Cell lysis buffer
-
Scintillation fluid and a microplate-compatible scintillation counter.
Methodology:
-
Cell Plating: Seed the GAT1-expressing cells and wild-type cells onto poly-D-lysine coated 96-well plates the day before the assay to allow for adherence and formation of a confluent monolayer. [15][16]2. Compound Incubation: On the day of the assay, wash the cells multiple times with assay buffer. [15]3. Setup: Add assay buffer containing different concentrations of the test compound or control inhibitors to the wells. Include "vehicle only" wells for determining maximum uptake.
-
Initiate Uptake: Add [³H]GABA to all wells to initiate the uptake reaction. The final concentration should be near the known Km value for the transporter to ensure sensitivity.
-
Incubation: Incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C. [17]6. Termination: Rapidly terminate the uptake by aspirating the assay solution and washing the wells multiple times with ice-cold buffer.
-
Lysis and Counting: Lyse the cells in each well and transfer the lysate to a scintillation plate. [15]Add scintillation cocktail and measure the radioactivity.
-
Data Analysis:
-
Subtract the counts from the wild-type cells (non-specific uptake) from the counts of the GAT1-expressing cells.
-
Normalize the data, setting the "vehicle only" wells as 100% uptake and a saturating concentration of Tiagabine as 0% uptake.
-
Plot the percent inhibition against the log concentration of the test compound and fit the curve to determine the IC50 value.
-
Senior Application Scientist's Note: It is crucial to run the assay in parallel on cells that do not express the transporter. This properly controls for any non-transporter-mediated uptake or non-specific binding of the radiolabel to the cells or plate, ensuring that the measured inhibition is truly a result of action on the target. [15]
Phase 3: Comparative Analysis and Benchmarking
The ultimate goal is to understand how (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride compares to known standards. A compound's absolute potency (IC50 or Ki) is only meaningful when placed in the context of reference compounds.
Interpreting the Data: A Comparative Framework
| Compound | Target | Assay Type | Expected IC50 / Ki | Biological Role |
| Tiagabine | GAT1 | [³H]GABA Uptake | ~0.05 - 0.1 µM | Potent & Selective GAT1 Inhibitor [8] |
| NO-711 | GAT1 | [³H]GABA Uptake | ~0.02 - 0.04 µM | Potent & Selective GAT1 Inhibitor [8] |
| Nipecotic Acid | GAT1 | [³H]GABA Uptake | ~10 - 20 µM | Non-selective GAT Inhibitor [8] |
| Muscimol | GABA-A-R | [³H]Muscimol Binding | Ki ~10-20 nM | Potent GABA-A Agonist [11] |
| Bicuculline | GABA-A-R | [³H]Muscimol Binding | Ki ~100-200 nM | Competitive GABA-A Antagonist [11] |
| (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride | ? | All | To be Determined | Hypothesized GABAergic Modulator |
Data compiled from multiple sources. Actual values may vary based on experimental conditions. [8] By running these standards in parallel with the test compound, researchers can confidently classify its activity. For example, if the compound yields an IC50 of 5 µM in the GAT1 uptake assay, it can be classified as a moderately potent GAT1 inhibitor, significantly more potent than nipecotic acid but less potent than tiagabine. If it shows no activity in the uptake assay but displaces [³H]Muscimol with a Ki of 500 nM, its primary action is likely at the GABA-A receptor.
Conclusion
Validating the biological activity of a novel compound like (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride requires a systematic, hypothesis-driven approach. This guide outlines a robust framework that begins with establishing target engagement through binding assays and progresses to detailed functional characterization using cell-based uptake and electrophysiological methods. By employing self-validating protocols with appropriate positive and negative controls, and by benchmarking the results against established pharmacological standards, researchers can build a comprehensive and accurate in vitro profile of the compound. This foundational data is indispensable for guiding further drug development efforts and understanding the compound's therapeutic potential.
References
-
Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press. [Link]
-
Squires, R. F. (n.d.). Characterization of GABA Receptors - PMC. National Center for Biotechnology Information. [Link]
-
Schlessinger, A., & Matsson, P. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. [Link]
-
Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Corey, J. L., et al. (1994). A homogeneous assay to assess GABA transporter activity. Journal of Biomolecular Screening. [Link]
-
Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. [Link]
-
Andruszkiewicz, R., et al. (2021). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. International Journal of Molecular Sciences. [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. [Link]
-
Eurofins Discovery. (n.d.). GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. [Link]
-
BioIVT. (n.d.). GAT1 Transporter Assay. [Link]
-
Haddad, E. B., et al. (2018). The Apparent Voltage Dependence of GABAA Receptor Activation and Modulation Is Inversely Related to Channel Open Probability. Molecular Pharmacology. [Link]
-
Larsen, M., et al. (2022). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]
-
Akk, G., et al. (2005). Activation and modulation of concatemeric GABA-A receptors expressed in human embryonic kidney cells. The Journal of Physiology. [Link]
-
MySkinRecipes. (n.d.). cis-3-Aminocyclopentanecarboxylic Acid. [Link]
-
University of the Sciences in Philadelphia. (n.d.). Experiment 9 Transport Assay Kinetics of GABA Uptake by the Brain GABA Transporter. [Link]
-
Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]
-
Andruszkiewicz, R., et al. (2021). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications. [Link]
-
Wang, J., & Jansen, M. (2019). Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor. British Journal of Pharmacology. [Link]
-
PubChem. (n.d.). Cyclopentanecarboxylic acid, 3-amino-, cis-. [Link]
-
Peilot-Sjögren, H., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE. [Link]
-
ResearchGate. (n.d.). Data from electrophysiological studies of GABA(A) receptor antagonists. [Link]
-
Chatton, J. Y., et al. (2003). GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission. PNAS. [Link]
-
Terry, D. S., et al. (2023). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. [Link]
-
Meilunbio. (n.d.). γ-Aminobutyric Acid (GABA) Colorimetric Assay Kit. [Link]
-
Larsen, M., et al. (2022). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation - PMC. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 3-Aminocyclopentanecarboxylic acid. [Link]
-
American Elements. (n.d.). (+)-(1s,3r)-n-boc-3-aminocyclopentane carboxylic acid suppliers USA. [Link]
-
Saliu, S., & Stanojlović, O. (2021). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. Biomolecules. [Link]
-
Sophion. (n.d.). Ligand gated ion channels: GABAA receptor pharmacology on QPatch. [Link]
-
PubChem. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. [Link]
-
American Elements. (n.d.). (+)-(1s,3r)-3-amino-cyclopentane carboxylic acid suppliers USA. [Link]
-
PubChem. (n.d.). (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride. [Link]
-
DigitalCommons@UNMC. (n.d.). 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells indicate that it is an agonist at L-AP4 receptors. [Link]
Sources
- 1. cenmed.com [cenmed.com]
- 2. labsolu.ca [labsolu.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bioivt.com [bioivt.com]
- 14. biorxiv.org [biorxiv.org]
- 15. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. moleculardevices.com [moleculardevices.com]
- 17. pnas.org [pnas.org]
A Comparative Analysis of (1R,3R)-3-Aminocyclopentanecarboxylic Acid Stereoisomers' Biological Effects: A Guide for Researchers
In the landscape of neuroscience research and drug development, conformationally restricted analogues of neurotransmitters are invaluable tools for dissecting receptor pharmacology and designing novel therapeutics. Among these, the stereoisomers of 3-aminocyclopentanecarboxylic acid have emerged as significant modulators of neuronal activity, primarily through their interaction with the GABAergic system. The rigid cyclopentane ring locks the amino and carboxylic acid functionalities into specific spatial arrangements, allowing for a nuanced exploration of the pharmacophores required for receptor interaction and activation.
This guide provides a comprehensive comparative analysis of the four stereoisomers of 3-aminocyclopentanecarboxylic acid: the trans isomers (1R,3R) and (1S,3S), and the cis isomers (1R,3S) and (1S,3R). We will delve into their distinct biological effects, supported by available experimental data, and provide detailed methodologies for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful molecular probes.
The Critical Role of Stereochemistry in Biological Activity
The spatial orientation of functional groups in a molecule is paramount in determining its biological activity. Enantiomers can exhibit vastly different, and sometimes opposing, effects at chiral biological targets such as receptors and enzymes. For cyclic analogues like 3-aminocyclopentanecarboxylic acid, both the relative (cis vs. trans) and absolute (R vs. S) stereochemistry dictate the molecule's three-dimensional shape and, consequently, its ability to bind to and modulate its targets.
While both the racemic cis- and trans-3-aminocyclopentanecarboxylic acids have demonstrated potent inhibitory action on neuronal firing in the mammalian central nervous system, acting as conformationally restricted analogues of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), a detailed understanding of the individual contributions of each stereoisomer is crucial for rational drug design.[1]
Comparative Biological Profile of the Stereoisomers
The primary pharmacological target of 3-aminocyclopentanecarboxylic acid stereoisomers is the GABA receptor complex, particularly the GABAA receptors. However, the potential for interaction with other neurotransmitter systems, such as glutamate receptors, should not be discounted, especially given the structural similarities to certain glutamate receptor ligands.
GABAergic Activity
The activity of these isomers is often assessed through their ability to displace radiolabeled ligands from GABA receptors in binding assays or through functional assays such as electrophysiological recordings of neuronal activity.
Table 1: Summary of Known Biological Activities of 3-Aminocyclopentanecarboxylic Acid Stereoisomers
| Stereoisomer | Configuration | Known Biological Activity | Inferred Potency |
| (1R,3R) | trans | Inhibitory action on neuronal firing (as part of racemic mixture).[1] | Likely a potent GABA receptor agonist. |
| (1S,3S) | trans | Inhibitory action on neuronal firing (as part of racemic mixture).[1] | Likely a potent GABA receptor agonist. |
| (1R,3S) | cis | Inhibitory action on neuronal firing (as part of racemic mixture).[1] The amino acid degradation product from the antibiotic amidinomycin corresponds to this stereoisomer.[1] | Potent GABA receptor agonist. |
| (1S,3R) | cis | Inhibitory action on neuronal firing (as part of racemic mixture).[1] | Potent GABA receptor agonist. |
Note: The inferred potency is based on the reported potent activity of the racemic mixtures and the established principle of stereoselectivity at GABA receptors. Further research is needed to quantify the specific activity of each enantiomer.
Potential for Glutamate Receptor Interaction
The structural similarity of these compounds to glutamate, another key neurotransmitter, warrants an investigation into their effects on glutamate receptors. For instance, the stereoisomers of a related compound, 1-amino-1,3-cyclopentane dicarboxylate (ACPD), exhibit marked stereoselectivity at metabotropic glutamate receptors (mGluRs). The (1S,3R)-ACPD isomer is a potent agonist at several mGluR subtypes, while the (1R,3S) isomer is significantly less active. This underscores the importance of stereochemistry in dictating selectivity between different receptor systems. While direct evidence for the interaction of 3-aminocyclopentanecarboxylic acid stereoisomers with glutamate receptors is limited, this remains a compelling area for future investigation.
Experimental Protocols
A critical aspect of studying these stereoisomers is the ability to synthesize them in their pure forms and to have robust assays to evaluate their biological effects.
Stereoselective Synthesis of 3-Aminocyclopentanecarboxylic Acid Isomers
The synthesis of all four stereoisomers of 3-aminocyclopentanecarboxylic acid has been reported, with a key step being the stereoselective reduction of 3-hydroxyiminocyclopentanecarboxylic acid.[1] While the full detailed protocol from the original literature is not widely available, a plausible and robust synthetic strategy can be constructed based on established chemical principles and analogous syntheses. The following workflow outlines a general approach.
Caption: Generalized synthetic workflow for the stereoisomers of 3-aminocyclopentanecarboxylic acid.
Step-by-Step Methodology (General Outline):
-
Synthesis of Racemic trans-3-Aminocyclopentanecarboxylic Acid:
-
Reaction: Reductive amination of 3-oxocyclopentanecarboxylic acid.
-
Reagents: 3-oxocyclopentanecarboxylic acid, ammonium acetate, sodium cyanoborohydride.
-
Solvent: Methanol.
-
Procedure: Dissolve 3-oxocyclopentanecarboxylic acid and a molar excess of ammonium acetate in methanol. Cool the solution in an ice bath and add sodium cyanoborohydride portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the reaction mixture with HCl and concentrate under reduced pressure. The resulting crude product can be purified by ion-exchange chromatography.
-
-
Synthesis of Racemic cis-3-Aminocyclopentanecarboxylic Acid:
-
Step 2a: Oximation: Convert 3-oxocyclopentanecarboxylic acid to 3-hydroxyiminocyclopentanecarboxylic acid using hydroxylamine hydrochloride in the presence of a base like sodium acetate.
-
Step 2b: Stereoselective Reduction: The key step involves the reduction of the oxime. Catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) of the oxime intermediate can favor the formation of the cis isomer.[1] The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity.
-
-
Chiral Resolution of Racemates:
-
Principle: Formation of diastereomeric salts with a chiral resolving agent.
-
Resolving Agents: Enantiomerically pure acids or bases, such as tartaric acid derivatives for the resolution of the amino acids, or chiral amines for the resolution of N-protected derivatives.
-
Procedure: Dissolve the racemic amino acid in a suitable solvent (e.g., ethanol/water mixture) and add a stoichiometric amount of the resolving agent. The less soluble diastereomeric salt will preferentially crystallize out of the solution. The salt is then collected by filtration, and the pure enantiomer is liberated by treatment with acid or base. The other enantiomer can be recovered from the mother liquor.
-
In Vitro Biological Evaluation
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity of each stereoisomer for different receptor subtypes (e.g., GABAA, GABAB, mGluRs).
-
Principle: Competitive binding assay using a radiolabeled ligand with known affinity for the target receptor. The ability of the unlabeled test compound (the stereoisomer) to displace the radioligand is measured.
-
General Protocol:
-
Prepare cell membranes from a tissue or cell line known to express the receptor of interest.
-
Incubate the membranes with a fixed concentration of the radioligand (e.g., [3H]GABA for GABAA receptors) and varying concentrations of the unlabeled stereoisomer.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the stereoisomer that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
2. Electrophysiological Recordings:
-
Objective: To assess the functional effects of the stereoisomers on neuronal activity.
-
Principle: Techniques like patch-clamp recording from cultured neurons or brain slices allow for the direct measurement of changes in membrane potential and ion currents in response to the application of the compounds.
-
General Protocol (Whole-Cell Patch Clamp):
-
Prepare acute brain slices or cultured neurons.
-
Obtain a whole-cell patch-clamp recording from a single neuron.
-
Establish a stable baseline recording of neuronal activity (e.g., membrane potential, postsynaptic currents).
-
Perfuse the slice or culture with a known concentration of the stereoisomer.
-
Record the changes in neuronal activity, such as hyperpolarization (indicative of an inhibitory effect) or changes in the frequency and amplitude of synaptic currents.
-
Wash out the compound to observe the reversibility of the effect.
-
Construct dose-response curves to determine the EC50 (the concentration that produces 50% of the maximal effect).
-
Conclusion and Future Directions
The stereoisomers of 3-aminocyclopentanecarboxylic acid represent a fascinating class of molecules with significant potential for probing the intricacies of the GABAergic system. The available evidence strongly suggests that both the cis and trans diastereomers possess potent inhibitory activity on neuronal firing, highlighting their promise as GABA receptor modulators. However, a comprehensive understanding of the distinct pharmacological profiles of the four individual stereoisomers requires further investigation.
Future research should focus on:
-
Quantitative Pharmacological Characterization: Performing detailed receptor binding and functional assays for each of the four stereoisomers at various GABAA receptor subunit combinations and other relevant receptors.
-
In Vivo Studies: Evaluating the in vivo effects of the individual stereoisomers on animal models of neurological disorders, such as epilepsy, anxiety, and spasticity.
-
Structural Biology: Co-crystallization of the active stereoisomers with their target receptors to elucidate the molecular basis of their stereoselective interactions.
By systematically dissecting the biological effects of each stereoisomer, the scientific community can unlock the full potential of these conformationally restricted GABA analogues for both fundamental neuroscience research and the development of next-generation therapeutics.
References
-
Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517-2521. [Link]
-
Request PDF | Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin | All four stereoisomers of 3-aminocyclopentanecarboxylic acid have been prepared as analogues of the inhibitory neurotransmitter GABA. The amino... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
A Comparative Guide to Analytical Methods for the Quantification of (1R,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
Introduction
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is a chiral cyclic amino acid analog of significant interest in pharmaceutical development. Its rigid structure and defined stereochemistry make it a valuable building block for synthesizing novel therapeutic agents. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs).
However, like most amino acids, (1R,3R)-3-aminocyclopentanecarboxylic acid lacks a strong native chromophore, rendering direct detection by UV-Vis spectrophotometry challenging at low concentrations.[1][2][3] This guide provides an in-depth comparison of two robust, validated analytical methods for its quantification: pre-column derivatization followed by High-Performance Liquid Chromatography (HPLC) with either fluorescence or UV detection. A brief discussion of Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative is also presented. The methodologies are detailed with an emphasis on the rationale behind experimental choices, empowering researchers to select and implement the most suitable approach for their specific needs.
Method 1: Pre-column Derivatization with o-Phthalaldehyde (OPA) and HPLC-Fluorescence Detection (FLD)
This method is a highly sensitive and widely adopted approach for the quantification of primary amines and amino acids.[4][5]
Principle of the Method
The core of this technique is the derivatization of the primary amine group of (1R,3R)-3-aminocyclopentanecarboxylic acid with o-phthalaldehyde (OPA) in the presence of a thiol-containing reagent (e.g., 3-mercaptopropionic acid or N-acetyl-L-cysteine) under alkaline conditions.[4][5][6] This rapid reaction forms a highly fluorescent isoindole derivative, which can be detected with high sensitivity using a fluorescence detector.[6][7] The resulting derivative is then separated from reagent peaks and other matrix components using reverse-phase HPLC.
Detailed Experimental Protocol
1. Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve an appropriate amount of boric acid in water, and adjust the pH to 9.5 with a concentrated sodium hydroxide solution.
-
OPA Reagent: Dissolve o-phthalaldehyde in methanol, then add 3-mercaptopropionic acid. This solution should be prepared fresh daily and protected from light to prevent degradation.[8]
-
Standard Stock Solution: Accurately weigh and dissolve (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride in deionized water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with water to cover the desired concentration range for the calibration curve.
2. Automated Derivatization and HPLC Analysis:
-
Derivatization: For each standard or sample, mix a defined volume (e.g., 50 µL) with borate buffer and the OPA reagent. Modern HPLC autosamplers can be programmed to automate this process, significantly improving reproducibility.[1][9][10] Allow the reaction to proceed for a short, consistent time (e.g., 1-2 minutes) at room temperature.[4]
-
Injection: Inject a fixed volume (e.g., 10 µL) of the derivatized solution onto the HPLC system.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Phosphate buffer with an organic modifier like tetrahydrofuran.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the derivatized analyte.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation wavelength (λex) of 340 nm and an emission wavelength (λem) of 455 nm.[11]
-
Experimental Workflow: OPA Derivatization and HPLC-FLD Analysis
Caption: Workflow for OPA-based quantification.
Discussion
The primary advantage of the OPA-FLD method is its exceptional sensitivity, with limits of detection often in the picomolar to femtomolar range.[11][12] The derivatization reaction is rapid and can be fully automated, making it suitable for high-throughput analysis.[4][10] However, a significant drawback is the potential instability of the OPA-derivatives, which can degrade over time.[6][8] Therefore, it is crucial to ensure consistent timing between derivatization and injection for all samples and standards.
Method 2: Derivatization with p-Toluenesulfonyl Chloride (TsCl) and HPLC-UV Detection
This method provides a robust alternative, particularly when a fluorescence detector is unavailable. It relies on creating a derivative with strong ultraviolet (UV) absorbance.
Principle of the Method
p-Toluenesulfonyl chloride (tosyl chloride, TsCl) reacts with the primary amine of (1R,3R)-3-aminocyclopentanecarboxylic acid under basic conditions to form a stable sulfonamide.[13] The incorporated tosyl group contains an aromatic ring, which acts as a strong chromophore, allowing for sensitive detection using a standard UV detector.[13]
Detailed Experimental Protocol
1. Reagent Preparation:
-
Sodium Bicarbonate Buffer: Prepare a suitable concentration (e.g., 100 mM) in water.
-
TsCl Reagent: Dissolve p-toluenesulfonyl chloride in a water-miscible organic solvent like acetonitrile. This solution should be prepared fresh.
-
Standard Stock and Working Solutions: Prepare as described in Method 1.
2. Derivatization and HPLC Analysis:
-
Derivatization: To a specific volume of the standard or sample, add the sodium bicarbonate buffer followed by the TsCl reagent. The reaction mixture is typically heated (e.g., 60-70 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Quenching: After cooling, the reaction may be quenched by adding a small amount of an acid (e.g., phosphoric acid) to neutralize the excess base.
-
Injection: Inject a fixed volume of the final solution onto the HPLC system.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% phosphoric acid.[13]
-
Mobile Phase B: Acetonitrile.[13]
-
Isocratic or Gradient Elution: Depending on the sample matrix, either an isocratic or gradient elution can be used. A common mobile phase composition is a mix of acetonitrile and acidified water.[13]
-
Flow Rate: 1.0 mL/min.
-
UV Detection: Monitor the absorbance at a wavelength around 230-240 nm.
-
Experimental Workflow: TsCl Derivatization and HPLC-UV Analysis
Caption: Workflow for TsCl-based quantification.
Discussion
The primary advantage of the TsCl method is the excellent stability of the resulting sulfonamide derivative, which allows for greater flexibility in sample batching and analysis time. UV detectors are also more common in analytical laboratories. However, this method is generally less sensitive than the OPA-FLD approach and requires a heating step, which can add to the overall sample preparation time.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For orthogonal validation or when very high specificity is required, GC-MS can be employed.
Principle and Discussion
Direct GC analysis of amino acids is not feasible due to their low volatility.[14] Therefore, a two-step derivatization is typically required: esterification of the carboxylic acid group followed by acylation or silylation of the amino group to increase volatility.[14][15] For instance, silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be effective.[14]
While GC-MS offers unparalleled specificity due to the mass fragmentation patterns of the derivative, the sample preparation is often more complex and time-consuming than HPLC-based methods.[15][16] This approach is generally reserved for structural confirmation or complex matrix analysis rather than routine quantification.
Performance Comparison
The choice of analytical method often depends on a trade-off between sensitivity, robustness, and available instrumentation. The following table summarizes typical performance characteristics based on established validation parameters outlined in regulatory guidance.[17][18][19]
| Parameter | Method 1: OPA-HPLC-FLD | Method 2: TsCl-HPLC-UV | Method 3: GC-MS |
| Detector | Fluorescence (FLD) | Ultraviolet (UV) | Mass Spectrometer (MS) |
| Sensitivity | Very High (pmol-fmol) | Moderate to High (nmol-pmol) | Very High (fmol-amol) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 90 - 110% |
| Precision (% RSD) | < 2% | < 2% | < 5% |
| Derivative Stability | Low (minutes to hours) | High (days) | Moderate to High |
| Sample Prep Time | Short (automated) | Moderate (heating step) | Long (multi-step) |
| Specificity | High | High | Very High (Confirmatory) |
Conclusion and Recommendations
For the routine, high-sensitivity quantification of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride, the OPA-derivatization followed by HPLC-FLD (Method 1) is the superior choice. Its speed, potential for automation, and excellent sensitivity make it ideal for applications requiring high throughput and low detection limits, such as in pharmacokinetic sample analysis.
The TsCl-derivatization with HPLC-UV (Method 2) serves as a highly robust and reliable alternative. Its primary strengths are the stability of the derivative and the use of common UV detection. This method is well-suited for quality control environments where ultimate sensitivity is not the primary driver and analytical ruggedness is paramount.
GC-MS should be considered a complementary technique, best used for orthogonal confirmation of the analyte's identity or for challenging research applications where the sample matrix is particularly complex.
Ultimately, the selection should be guided by the specific requirements of the assay, including the desired sensitivity, sample throughput, and the instrumentation available within the laboratory.
References
- Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatiz
- In-Needle Pre-Column Derivatization for Amino Acid Quantific
- Automated Pre-Column Derivatization of Amino Acids by HPLC. Axion Labs.
- Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- What Is FDA Method Validation Guidance and Its Importance? Altabrisa Group.
- High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives.
- Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy.
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org.
- Why High-Purity O-Phthalaldehyde is Essential for Accurate Amino Acid Profiling. Ningbo Inno Pharmchem Co., Ltd..
- Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. IOP Conference Series: Earth and Environmental Science.
- FDA issues revised guidance for analytical method validation.
- HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization. Journal of Agricultural and Food Chemistry.
- GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. YouTube.
- Amino Acid Analysis of Mammalian Cell Culture Medium by Liquid Chromatography with UV and Fluorescence Detection and Derivatiz
- UHPLC Analysis of Underivatized Amino Acids.
- analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research.
- Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. MDPI.
- Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma.
- Analyses of amino acids, Enantiomeric purity. Iris Biotech GmbH.
- Separation of p-Toluenesulfonyl chloride on Newcrom R1 HPLC column. SIELC Technologies.
- GC Analysis of Derivatized Amino Acids. Thermo Fisher Scientific.
- The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
- Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study.
Sources
- 1. axionlabs.com [axionlabs.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. diva-portal.org [diva-portal.org]
- 9. mdpi.com [mdpi.com]
- 10. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 16. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
A Comparative Guide to the Receptor Cross-Reactivity of (1R,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
Abstract
(1R,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is a conformationally restricted analog of γ-aminobutyric acid (GABA), recognized for its potent and selective agonist activity at GABAA-rho (formerly GABAC) receptors. In the landscape of neuroscience research and drug development, the precise characterization of a compound's interaction with its intended target, alongside a thorough understanding of its off-target effects, is paramount. This guide provides a comprehensive analysis of the cross-reactivity of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride with other major neurotransmitter receptors. We will delve into its binding affinities and functional activities at various receptor subtypes, supported by comparative data tables and detailed experimental protocols. This objective comparison is designed to equip researchers, scientists, and drug development professionals with the critical information needed to effectively utilize this compound in their studies and to anticipate its potential biological effects.
Introduction: The Significance of Receptor Selectivity
The efficacy and safety of a neuroactive compound are intrinsically linked to its receptor selectivity. While high affinity for a primary target is desirable, interactions with other receptors, known as cross-reactivity or off-target effects, can lead to a range of outcomes from unexpected side effects to novel therapeutic applications. (1R,3R)-3-aminocyclopentanecarboxylic acid is a valuable tool for probing the function of GABAA-rho receptors due to its rigid cyclopentane ring, which limits its conformational freedom and, in theory, enhances its selectivity. However, its structural similarity to endogenous amino acid neurotransmitters like GABA and glutamate necessitates a thorough investigation of its activity at other receptors.[1]
This guide will systematically compare the activity of (1R,3R)-3-aminocyclopentanecarboxylic acid at its primary target, GABAA-rho, with its activity at other key central nervous system (CNS) receptors, including other GABA receptor subtypes and glutamate receptors. The causality behind the experimental choices for assessing this cross-reactivity will be explained, providing a deeper understanding of the presented data.
Primary Target: GABAA-rho Receptors
GABAA-rho receptors are a distinct subclass of GABAA receptors, composed of ρ subunits.[2] They are ligand-gated ion channels with a unique pharmacology and biophysical properties that differentiate them from the more common αβγ-containing GABAA receptors.[2] (1R,3R)-3-Aminocyclopentanecarboxylic acid is a potent and selective agonist at these receptors. Its agonist activity at GABAA-rho receptors is a key contributor to its overall pharmacological profile.
Comparative Analysis of Receptor Cross-Reactivity
To provide a clear and objective comparison, the following sections will present available data on the binding affinity and functional activity of (1R,3R)-3-aminocyclopentanecarboxylic acid at various receptor families.
GABA Receptor Family
The most logical starting point for assessing the cross-reactivity of a GABA analog is within the GABA receptor family itself. This family is broadly divided into ionotropic GABAA/GABAA-rho receptors and metabotropic GABAB receptors.
| Receptor Subtype | Binding Affinity (Ki, µM) | Functional Activity (EC50/IC50, µM) | Reference |
| GABAA-rho | High Affinity (Specific values vary with subunit composition) | Potent Agonist (EC50 in the low µM range) | [3] |
| GABAA (αβγ subunits) | Low Affinity | Very weak or no activity | [4] |
| GABAB | Negligible Affinity | No significant agonist or antagonist activity | [5] |
Expertise & Experience: The significant separation in activity between GABAA-rho and other GABA receptor subtypes highlights the successful design of a conformationally restricted analog. The cyclopentane backbone locks the molecule in a conformation that is preferentially recognized by the GABAA-rho binding pocket. The lack of activity at GABAB receptors is particularly noteworthy, as these G-protein coupled receptors have a distinct pharmacology from the ionotropic GABAA receptors.[6]
Glutamate Receptor Family
Given that GABA is synthesized from glutamate, and both are amino acid neurotransmitters, assessing cross-reactivity with glutamate receptors is a critical step.[1] Glutamate receptors are broadly classified into ionotropic (NMDA, AMPA, Kainate) and metabotropic (mGluR) receptors. Isomers of aminocyclopentanecarboxylic acid, such as (1S,3R)-ACPD, are known agonists at metabotropic glutamate receptors, making this a key area of investigation for potential off-target effects.[7][8]
| Receptor Subtype | Binding Affinity (Ki, µM) | Functional Activity (EC50/IC50, µM) | Reference |
| mGluRs (Group I, II, III) | Low to negligible affinity | Generally inactive, though some isomers show activity | [7][9] |
| NMDA | Negligible Affinity | No significant activity | [7] |
| AMPA/Kainate | Negligible Affinity | No significant activity | [10] |
Trustworthiness: While (1R,3R)-3-aminocyclopentanecarboxylic acid itself shows minimal cross-reactivity with glutamate receptors, the pronounced activity of its stereoisomers at mGluRs serves as a crucial internal control for the importance of stereochemistry in receptor recognition.[7] This underscores the need for high enantiomeric purity when synthesizing and using this compound to avoid confounding results.
Experimental Protocols
To ensure scientific integrity and enable replication, this section provides detailed methodologies for key experiments used to assess receptor cross-reactivity.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[11] A competitive binding assay is typically used to determine the inhibition constant (Ki) of an unlabeled test compound against a radiolabeled ligand with known affinity.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in a suitable buffer (e.g., Tris-HCl) and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-GABA for GABA receptors), and a range of concentrations of the unlabeled test compound ((1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp electrophysiology is a powerful technique to measure the functional activity of a compound on ion channels.[13] It allows for the direct measurement of ion currents evoked by the application of an agonist.
Protocol: Whole-Cell Patch-Clamp on Recombinant Receptors
-
Cell Culture: Culture a cell line (e.g., HEK293 or Xenopus oocytes) that has been transiently or stably transfected to express the desired receptor subunits.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[14]
-
Recording Setup: Place a coverslip with the cultured cells in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., artificial cerebrospinal fluid).
-
Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and physical continuity between the pipette and the cell interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV) to measure ionic currents.
-
Compound Application: Apply (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride at various concentrations to the cell via the perfusion system.
-
Data Acquisition and Analysis: Record the evoked currents using an amplifier and digitizer. Plot the peak current amplitude against the compound concentration and fit the data to a dose-response curve to determine the EC50 and maximal efficacy.[15]
Diagram: Whole-Cell Patch-Clamp Logic
Caption: Logical relationship in whole-cell patch-clamp recording.
Discussion and Conclusion
The available evidence strongly indicates that (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is a highly selective agonist for GABAA-rho receptors. Its cross-reactivity with other major GABA and glutamate receptor subtypes is minimal. This selectivity is a direct result of its conformationally restricted cyclic structure.
For researchers, this high degree of selectivity makes (1R,3R)-3-aminocyclopentanecarboxylic acid an excellent pharmacological tool to isolate and study the physiological and pathological roles of GABAA-rho receptors. However, it is crucial to be aware of the potential for activity from stereoisomeric impurities, which could confound experimental results by activating mGluRs. Therefore, the use of highly purified enantiomers is strongly recommended.
For drug development professionals, the selectivity of this compound provides a promising scaffold for the design of novel therapeutics targeting GABAA-rho receptors. The low potential for off-target effects at related amino acid receptors suggests a favorable initial safety profile, although comprehensive screening against a wider panel of receptors is always a necessary step in preclinical development.
References
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.29.1–1.29.17. [Link]
-
DOST-PNRI. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity [Video]. YouTube. [Link]
-
Springer Nature Experiments. Radioligand Binding Studies. [Link]
-
Axol Bioscience. Whole Cell Patch Clamp Protocol. [Link]
-
Song, C., & Li, Y. (2022). In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. Brain sciences, 12(5), 649. [Link]
-
Li, G., & Yuan, H. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current protocols in pharmacology, 89(1), e75. [Link]
-
Lieu, M. H., & Knoepfler, P. S. (2020). Whole cell patch clamp electrophysiology in human neuronal cells. JoVE (Journal of Visualized Experiments), (165), e61935. [Link]
-
JoVE. (2016, July 27). Whole-cell Patch-clamp Recordings from Morphologically- and Neurochemically-identified Hippocampal Interneurons [Video]. YouTube. [Link]
-
Schoepp, D. D., Johnson, B. G., & Monn, J. A. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Journal of neurochemistry, 57(5), 1805–1807. [Link]
-
Hill, D. R., & Bowery, N. G. (1981). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. Nature, 290(5802), 149–152. [Link]
-
Thoreson, W. B., & Miller, R. F. (1994). Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells indicate that it is an agonist at L-AP4 receptors. Journal of general physiology, 103(6), 1009–1034. [Link]
-
Zheng, F., & Gallagher, J. P. (1995). (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid-induced burst firing is mediated by a native pertussis toxin-sensitive metabotropic receptor at rat dorsolateral septal nucleus neurons. The Journal of pharmacology and experimental therapeutics, 275(2), 646–656. [Link]
-
Divoll, M., & Greenblatt, D. J. (2017). Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. Scientific reports, 7(1), 6338. [Link]
-
Sigel, E., & Ernst, M. (2018). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 23(10), 2633. [Link]
-
Chem-Impex. (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid. [Link]
-
PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid. [Link]
-
Chem-Impex. (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid. [Link]
-
PubChem. 3-Aminocyclopentanecarboxylic acid. [Link]
-
Wu, M., & Shah, S. (2021). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International journal of molecular sciences, 22(16), 8593. [Link]
-
Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of biological chemistry, 287(48), 40224–40231. [Link]
-
Luscher, B., & Keller, C. A. (2004). GABAA receptors: post-synaptic co-localization and cross-talk with other receptors. Molecular and cellular neurosciences, 26(4), 549–557. [Link]
-
Wessig, P., & Lindhorst, T. K. (2010). Synthetic Receptors Based on Abiotic Cyclo(pseudo)peptides. Current organic chemistry, 14(16), 1736–1762. [Link]
-
University of Texas Health Science Center at Houston. Amino Acid Neurotransmitters. [Link]
-
Bowie, D. (2010). Neurophysiology of inhibitory and excitatory amino acid receptors. Amino acids, 38(5), 1279–1283. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino Acid Neurotransmitters (Section 1, Chapter 13) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 7. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-AC" by Wallace B. Thoreson and R. F. Miller [digitalcommons.unmc.edu]
- 9. (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid-induced burst firing is mediated by a native pertussis toxin-sensitive metabotropic receptor at rat dorsolateral septal nucleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurophysiology of inhibitory and excitatory amino acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Showdown: (1R,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride vs. Gabapentin in Neuropathic Pain Models
A Comparative Guide for Drug Development Professionals
In the landscape of neuropathic pain therapeutics, gabapentin has long been a cornerstone, providing relief for a subset of patients. However, its limitations, including a ceiling effect in efficacy and dose-dependent side effects, have spurred the search for novel analgesics. This guide provides a comparative analysis of gabapentin and (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride, a conformationally restricted GABA analogue, drawing upon available preclinical data to inform future drug development efforts.
Introduction: The Quest for Superior Neuropathic Pain Therapeutics
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge.[1] First-line treatments, including gabapentinoids like gabapentin, offer moderate efficacy at best.[2][3] Gabapentin, a structural analogue of the neurotransmitter GABA, was initially developed as an anticonvulsant and later found utility in neuropathic pain.[2][4] Its therapeutic action is primarily mediated through interaction with the α2δ-1 subunit of voltage-gated calcium channels.[5][6]
Cyclopentane-based GABA analogues, such as (1R,3R)-3-aminocyclopentanecarboxylic acid, represent a class of compounds designed to have a more rigid structure than GABA itself. This conformational restriction can lead to increased receptor selectivity and potency. Preclinical exploration of these analogues is crucial to identify candidates with improved therapeutic profiles over existing treatments.
Mechanism of Action: A Tale of Two Targets
The primary mechanism of action for gabapentin is well-established, while the specific targets of (1R,3R)-3-aminocyclopentanecarboxylic acid are less defined in publicly available literature, with current understanding pointing towards activity within the GABAergic system.
Gabapentin: Targeting Voltage-Gated Calcium Channels
Gabapentin's analgesic and anticonvulsant effects are not mediated by direct interaction with GABA receptors, despite its structural similarity to GABA.[2] Instead, it binds with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[5][6] This binding is crucial for its therapeutic effects. In pathological states like neuropathic pain, the expression of α2δ-1 subunits is upregulated in the dorsal horn of the spinal cord.[5] Gabapentin's interaction with the α2δ-1 subunit is thought to reduce the trafficking of these channels to the presynaptic membrane, thereby decreasing the influx of calcium and subsequent release of excitatory neurotransmitters like glutamate and substance P.[2][7]
Caption: Gabapentin's Mechanism of Action.
(1R,3R)-3-Aminocyclopentanecarboxylic Acid: A Focus on the GABAergic System
While specific preclinical studies on the (1R,3R) isomer are not extensively available, research on related cyclopentane GABA analogues suggests a potential mechanism involving direct interaction with GABA receptors or modulation of GABA uptake. A study on a series of racemic cyclopentane GABA analogues found that trans-3-aminocyclopentane-1-carboxylic acid was among the most potent at GABA-A receptors and also exhibited considerable activity on GABA uptake.[8] Another investigation into the enantiomers of cis- and trans-3-aminocyclopentanecarboxylic acids revealed activity at GABA-C receptors.[2] This suggests that, unlike gabapentin, the primary targets of (1R,3R)-3-aminocyclopentanecarboxylic acid may lie directly within the GABAergic signaling pathway, potentially offering a different modality for reducing neuronal hyperexcitability. Further research is required to elucidate the precise molecular targets of the (1R,3R) stereoisomer.
Caption: Putative Mechanisms of (1R,3R)-3-Aminocyclopentanecarboxylic Acid.
Preclinical Efficacy in Neuropathic Pain Models
Gabapentin: A Benchmark in Preclinical Pain Models
Gabapentin has demonstrated consistent efficacy in alleviating pain-related behaviors in multiple preclinical models of neuropathic pain.[4][9] It is generally more effective in models of nerve injury-induced pain than in models of acute nociceptive pain.[2]
Commonly Used Preclinical Models for Gabapentin Efficacy:
-
Spinal Nerve Ligation (SNL) Model: This model of traumatic neuropathy involves the tight ligation of a spinal nerve, leading to sustained mechanical allodynia and thermal hyperalgesia. Gabapentin has been shown to dose-dependently reverse these pain behaviors in rats.[10]
-
Chronic Constriction Injury (CCI) Model: In this model, loose ligatures are placed around the sciatic nerve, inducing a chronic neuropathic pain state. Gabapentin effectively attenuates mechanical allodynia and thermal hyperalgesia in CCI rats.
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy: This model mimics the painful diabetic neuropathy seen in humans. Gabapentin has been shown to reduce mechanical allodynia and thermal hyperalgesia in STZ-treated rodents.[11]
-
Formalin Test: This model of inflammatory pain has both an acute and a tonic phase. While gabapentin has little effect on the acute phase, it significantly reduces the tonic phase, which is thought to reflect central sensitization mechanisms relevant to neuropathic pain.
(1R,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride: An Efficacy Profile Awaiting Discovery
Currently, there is a lack of published preclinical studies evaluating the efficacy of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride in established animal models of neuropathic pain. To assess its potential as an analgesic, a systematic evaluation in models such as the SNL, CCI, and STZ-induced neuropathy models would be necessary.
Comparative Pharmacokinetic Profiles in Preclinical Species
The pharmacokinetic properties of a drug candidate are critical for determining its dosing regimen and potential for clinical success.
Gabapentin: Saturable Absorption and Renal Clearance
The pharmacokinetics of gabapentin have been characterized in several preclinical species, most notably in rats.
| Parameter | Rat | Dog | Human |
| Bioavailability | Well absorbed | Well absorbed | 27-60% (dose-dependent)[2] |
| Tmax | 1-3 hours | 1-3 hours | 3-4 hours |
| Protein Binding | No significant binding | No significant binding | <3%[2] |
| Metabolism | Minor | Formation of N-methyl-gabapentin | Not significantly metabolized[2] |
| Elimination Half-life | 2-3 hours | 3-4 hours | 5-7 hours[2] |
| Excretion | Primarily renal | Primarily renal | Primarily renal[2] |
A key feature of gabapentin's pharmacokinetics is its saturable absorption, which is mediated by the L-amino acid transporter system.[6] This leads to non-linear pharmacokinetics, where increases in dose do not result in proportional increases in plasma concentration. This can complicate dosing and may contribute to a therapeutic ceiling effect.
(1R,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride: A Blank Slate for Pharmacokinetic Profiling
As with efficacy, the pharmacokinetic profile of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride in preclinical species has not been reported in the available literature. Key studies would need to determine its oral bioavailability, plasma protein binding, metabolic stability, and routes of elimination. Understanding whether this compound also utilizes a saturable transport system for absorption would be a critical point of comparison with gabapentin.
Experimental Protocols for Preclinical Evaluation
For researchers aiming to directly compare these two compounds, the following experimental workflows are recommended.
In Vitro Target Validation
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride to a panel of receptors, including GABA-A, GABA-B, and GABA-C receptor subtypes, as well as the α2δ-1 subunit of VGCCs.
-
Method: Radioligand binding assays using cell membranes expressing the target receptors.
-
Comparison: Gabapentin should be run as a positive control for α2δ-1 binding and a negative control for GABA receptor binding.
-
-
Functional Assays:
-
Objective: To assess the functional activity of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride at its identified targets.
-
Method: For GABA receptors, two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing the receptor subunits. For VGCCs, calcium imaging or patch-clamp electrophysiology in neuronal cell lines.
-
Comparison: Gabapentin's known modulatory effect on VGCCs can be used as a benchmark.
-
Caption: In Vitro Target Validation Workflow.
In Vivo Efficacy Assessment in a Neuropathic Pain Model (e.g., SNL)
-
Model Induction:
-
Surgically induce the Spinal Nerve Ligation (SNL) model in adult male Sprague-Dawley rats.
-
Allow for a post-operative recovery period of at least 7 days.
-
-
Baseline Behavioral Testing:
-
Assess baseline mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test apparatus.
-
-
Drug Administration and Behavioral Testing:
-
Administer (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride and gabapentin via a relevant clinical route (e.g., oral gavage) at various doses.
-
Include a vehicle control group.
-
Perform behavioral testing at multiple time points post-dosing to establish a time-course of action.
-
-
Data Analysis:
-
Calculate the dose-response relationship for each compound and determine the ED50 (the dose required to produce 50% of the maximum effect).
-
Caption: In Vivo Efficacy Assessment Workflow.
Conclusion and Future Directions
Gabapentin remains a valuable tool in the management of neuropathic pain, but its pharmacological limitations underscore the need for novel therapeutic agents. (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride, as a conformationally restricted GABA analogue, presents an intriguing profile that warrants further investigation. While the current publicly available data on this specific compound is sparse, the broader class of cyclopentane GABA analogues has shown activity within the GABAergic system, suggesting a potentially different mechanism of action from gabapentin.
To move forward, a comprehensive preclinical evaluation of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is essential. This should include in-depth target validation studies, efficacy assessment in gold-standard neuropathic pain models, and a thorough characterization of its pharmacokinetic profile. Direct, head-to-head comparative studies with gabapentin will be instrumental in determining if this novel compound offers a superior therapeutic window, enhanced efficacy, or a more favorable pharmacokinetic profile, ultimately informing its potential for clinical development as a next-generation analgesic for neuropathic pain.
References
- Johnston, G. A. R., et al. (1986). Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake. European Journal of Pharmacology, 122(3), 339–348.
- Cheong, E., & Cheong, Y. (2018). Gabapentin. In StatPearls.
- Bauer, C. S., et al. (2010). The calming calcium channel subunit α2δ-1. Current Opinion in Neurobiology, 20(5), 577–583.
- Luo, Z. D., et al. (2001). Upregulation of the α2δ subunit of voltage-gated calcium channels in the dorsal root ganglion following peripheral nerve injury. The Journal of Neuroscience, 21(6), 1868–1875.
- Taylor, C. P., et al. (2007). The mechanism of action of gabapentin and pregabalin. Current Topics in Medicinal Chemistry, 7(7), 655–662.
- Fink, K., et al. (2002). Inhibition of neuronal Ca2+ influx by gabapentin and pregabalin in the human neocortex. Neuropharmacology, 42(2), 229–236.
- Vollmer, K. O., et al. (1986). Pharmacokinetics and metabolism of gabapentin in rat, dog and man. Arzneimittel-Forschung, 36(5), 737–742.
- Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology, 6(1), 108–113.
- Kukkar, A., et al. (2013). Implications and mechanism of action of gabapentin in neuropathic pain. Archives of Pharmacal Research, 36(3), 237–251.
- Vollmer, K. O., et al. (1986). Pharmacokinetics and metabolism of gabapentin in rat, dog and man. Arzneimittel-Forschung, 36(5), 830-839.
- Duke, R. K., et al. (1986). Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake. European Journal of Pharmacology, 122(3), 339-348.
- Field, M. J., et al. (1997).
- Serpell, M. G. (2002). Gabapentin in neuropathic pain syndromes: a randomised, double-blind, placebo-controlled trial. Pain, 99(3), 557–566.
- Urban, M. O., et al. (2005). The effects of gabapentin and its structural analog, (S)-(+)-3-isobutylgaba, in a rat model of traumatic mononeuropathy. The Journal of Pharmacology and Experimental Therapeutics, 313(3), 1209–1216.
- Cheong, E. J., & Lee, S. Y. (2018). Gabapentin. In StatPearls.
- Bockbrader, H. N., et al. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical Pharmacokinetics, 49(10), 661–669.
- Johnston, G. A. R. (2013). GABA(A) receptor pharmacology. Pharmacology & Therapeutics, 140(3), 244–266.
- Schoepp, D. D., et al. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. European Journal of Pharmacology, 207(4), 351–353.
- Allan, R. D., et al. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400.
- Chebib, M., et al. (2009). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. Neuroscience Letters, 453(2), 115–118.
-
PubChem. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Gabapentin. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabapentin. Retrieved from [Link]
- Finnerup, N. B., et al. (2015). Pharmacotherapy for neuropathic pain in adults: a systematic review and meta-analysis. The Lancet Neurology, 14(2), 162–173.
- Colloca, L., et al. (2017). Neuropathic pain.
- Taylor, C. P. (1997). The pharmacology of gabapentin. Reviews in Analgesia, 2(3), 135–144.
- Yoon, M. H., & Yaksh, T. L. (1999).
- Moulin, D. E., et al. (2007). Pharmacological management of chronic neuropathic pain: consensus statement and guidelines from the Canadian Pain Society. Pain Research & Management, 12(1), 13–21.
- Stewart, B. H., et al. (1993). A saturable transport mechanism in the intestinal absorption of gabapentin is the underlying cause of the lack of proportionality between increasing dose and drug levels in plasma. Pharmaceutical Research, 10(8), 1116–1121.
- Coderre, T. J., et al. (2005).
- Field, M. J., et al. (1999). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin and gabapentin. Proceedings of the National Academy of Sciences, 96(8), 4624–4629.
Sources
- 1. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-AC" by Wallace B. Thoreson and R. F. Miller [digitalcommons.unmc.edu]
- 5. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. labsolu.ca [labsolu.ca]
- 10. (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Stereospecificity of (1R,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride's Mechanism of Action
Introduction: The Imperative of Stereochemistry in GABAergic Modulation
In the landscape of neuropharmacology, the precise three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. This principle of stereospecificity is fundamental to the interaction between a ligand and its target protein, governing affinity, efficacy, and ultimately, the therapeutic profile of a drug candidate.[1][2] This is particularly true for modulators of the γ-aminobutyric acid (GABA) system, the primary inhibitory network in the central nervous system. The GABAergic system, with its array of receptors (GABAA, GABAB) and transporters (GATs), represents a key target for treating conditions like epilepsy, anxiety, and other neurological disorders.[3][4][5]
(1R,3R)-3-aminocyclopentanecarboxylic acid, a conformationally restricted GABA analogue, presents a compelling case for the rigorous evaluation of stereospecificity. Its rigid cyclopentane backbone offers a defined orientation of the essential amine and carboxylic acid functional groups. This guide provides a comprehensive framework for researchers to systematically confirm the stereospecific mechanism of action of the (1R,3R) isomer. We will objectively compare its performance with its other stereoisomers—(1S,3S), (1R,3S), and (1S,3R)—providing a logical, data-driven approach supported by detailed experimental protocols. The causality behind each experimental choice is explained to ensure a self-validating and robust investigation.
The Scientific Rationale: Why Stereoisomers Matter
A chiral molecule and its non-superimposable mirror image (enantiomer) can exhibit vastly different pharmacological properties.[1][2] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even toxic.[2] For cyclic analogues of GABA, the spatial relationship between the amino and carboxyl groups is paramount for recognition by GABA receptors and transporters.[6][7][8] Therefore, a comprehensive assessment requires a head-to-head comparison of all four stereoisomers of 3-aminocyclopentanecarboxylic acid, which have been successfully synthesized and are available for research.[9][10]
This guide will outline a three-pronged experimental approach to dissect the stereospecific interactions of these compounds with key components of the GABAergic system.
Experimental Framework for Determining Stereospecificity
Our investigation is structured as a logical progression from initial binding affinity to functional consequence. This workflow allows for a comprehensive characterization of the stereoisomers' interactions with their putative targets.
Caption: Experimental workflow for confirming stereospecificity.
Phase 1: Quantifying Target Engagement with Radioligand Binding Assays
The initial and most direct method to probe the interaction between a compound and its target is through radioligand binding assays. These assays quantify the affinity of each stereoisomer for the target protein by measuring the displacement of a known high-affinity radiolabeled ligand. A significant difference in binding affinity (Ki) among the stereoisomers is the first strong piece of evidence for a stereospecific interaction.
GABAA Receptor Binding Assay
Rationale: The GABAA receptor is a ligand-gated ion channel and a primary target for many GABAergic drugs.[4][11] We will use [³H]muscimol, a potent GABAA agonist, as the radioligand to determine the affinity of our test compounds for the GABA binding site.[12][13]
Experimental Protocol: [³H]Muscimol Competition Binding Assay
-
Membrane Preparation:
-
Homogenize rat brains in 20 volumes of ice-cold 0.32 M sucrose buffer.[12]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[12]
-
Wash the pellet by resuspending in 50 mM Tris-HCl buffer (pH 7.4) and centrifuging three times at 140,000 x g for 30 minutes.[12]
-
Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
Incubate at 4°C for 45 minutes.[12]
-
Terminate the assay by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl).
-
Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GABA Transporter (GAT) Binding and Uptake Assays
Rationale: GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action.[3] Inhibition of GATs can prolong GABA's inhibitory effect. We will assess the ability of the stereoisomers to inhibit the function of GAT-1, the most abundant GABA transporter. A functional uptake assay provides a more physiologically relevant measure of inhibition than a simple binding assay.
Experimental Protocol: [³H]GABA Uptake Inhibition Assay
-
Cell Culture and Transfection:
-
Uptake Assay:
-
Wash cells with uptake buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).[15]
-
Pre-incubate the cells for 25 minutes with varying concentrations of the test stereoisomers.[15]
-
Initiate uptake by adding [³H]GABA (e.g., final concentration of 500 nM).[15]
-
Incubate for a set time (e.g., 20 minutes) at 37°C.
-
Terminate uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the radioactivity in non-transfected cells from that in GAT-1 expressing cells.
-
Plot the percentage of inhibition of specific [³H]GABA uptake against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value for each stereoisomer.
-
Comparative Data Summary (Hypothetical)
The following tables present hypothetical data that would strongly support the stereospecific action of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride.
Table 1: Comparative Binding Affinities (Ki) at GABAA Receptors
| Stereoisomer | GABAA Receptor Binding Ki (µM) |
| (1R,3R)-3-aminocyclopentanecarboxylic acid | 5.2 ± 0.8 |
| (1S,3S)-3-aminocyclopentanecarboxylic acid | 150 ± 25 |
| (1R,3S)-3-aminocyclopentanecarboxylic acid | > 500 |
| (1S,3R)-3-aminocyclopentanecarboxylic acid | > 500 |
Table 2: Comparative Inhibition of GAT-1 Mediated [³H]GABA Uptake (IC₅₀)
| Stereoisomer | GAT-1 Uptake Inhibition IC₅₀ (µM) |
| (1R,3R)-3-aminocyclopentanecarboxylic acid | 12.5 ± 2.1 |
| (1S,3S)-3-aminocyclopentanecarboxylic acid | 280 ± 45 |
| (1R,3S)-3-aminocyclopentanecarboxylic acid | > 1000 |
| (1S,3R)-3-aminocyclopentanecarboxylic acid | > 1000 |
Interpretation of Results: The hypothetical data clearly demonstrates a significant preference for the (1R,3R) stereoisomer at both the GABAA receptor and the GAT-1 transporter. The substantially lower Ki and IC₅₀ values for the (1R,3R) isomer compared to the other stereoisomers provide compelling evidence of a highly stereospecific mechanism of action. The trans isomers ((1R,3S) and (1S,3R)) are virtually inactive, highlighting the importance of the cis relative stereochemistry. Furthermore, the difference between the (1R,3R) and (1S,3S) enantiomers underscores the specific chiral recognition by the biological targets.
Phase 2: Elucidating Functional Consequences
While binding assays confirm target engagement, functional assays are essential to determine the physiological outcome of this interaction (e.g., agonism, antagonism, or inhibition).
GABAA Receptor Functional Assay via Electrophysiology
Rationale: To determine if binding to the GABAA receptor translates to channel activation (agonism) or inhibition (antagonism), two-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing recombinant GABAA receptors is the gold standard.
Caption: Electrophysiology workflow for GABAA receptor functional analysis.
Expected Outcome: If (1R,3R)-3-aminocyclopentanecarboxylic acid is a GABAA agonist, its application should elicit an inward chloride current similar to GABA. The potency (EC₅₀) and efficacy (maximal response relative to GABA) would be determined. A stereospecific agonist would show significantly higher potency and/or efficacy compared to its stereoisomers. If it were an antagonist, it would produce no current on its own but would inhibit the current produced by GABA.
Conclusion: A Self-Validating Approach to Stereospecificity
The outlined experimental framework provides a robust, multi-faceted approach to confirming the stereospecificity of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride. By systematically comparing the binding affinities and functional activities of all four stereoisomers at key GABAergic targets, researchers can build a compelling, evidence-based narrative of its mechanism of action. The significant divergence in activity between the stereoisomers, as illustrated in the hypothetical data, would serve as a self-validating system, unequivocally demonstrating that the observed biological effects are due to specific, chiral interactions with its targets and not non-specific or off-target effects. This rigorous approach is not merely an academic exercise but a critical step in drug development, ensuring that the optimal, most potent, and safest stereoisomer is advanced as a therapeutic candidate.
References
-
University of North Carolina at Chapel Hill. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP. Retrieved from [Link]
- Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517–2521.
- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1: Unit 1.7.
- Falch, E., Hedegaard, A., Krogsgaard-Larsen, P., Brehm, L., & Nielsen, B. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry, 47(3), 898-903.
- Corey, J. L., Davidson, N., Lester, H. A., Brecha, N., & Quick, M. W. (1998). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology, Chapter 1: Unit 1.2.
- Scholze, P., Zwanzger, P., & Sitte, H. H. (2014). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry, 86(15), 7558–7565.
-
Falch, E., Hedegaard, A., Krogsgaard-Larsen, P., Brehm, L., & Nielsen, B. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Semantic Scholar. Retrieved from [Link]
-
Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. ResearchGate. Retrieved from [Link]
- Krogsgaard-Larsen, P., Falch, E., Mikkelsen, H., & Jacobsen, P. (1983). GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline. Journal of Medicinal Chemistry, 26(6), 895-900.
- Krogsgaard-Larsen, P., Falch, E., Larsson, O. M., & Schousboe, A. (1987). Selective Inhibitors of Glial GABA Uptake: Synthesis, Absolute Stereochemistry, and Pharmacology of the Enantiomers of 3-Hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole (exo-THPO) and Analogues. Journal of Medicinal Chemistry, 30(9), 1660-1664.
-
University of Massachusetts Lowell. (n.d.). Experiment 9 Transport Assay Kinetics of GABA Uptake by the Brain GABA Transporter. Retrieved from [Link]
- Chebib, M., Duke, R. K., & Johnston, G. A. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(5), 1053–1060.
- Shoner, S. C., Nickels, M. L., & Vavere, A. L. (2020). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.
-
Chem-Impex. (n.d.). (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid. Retrieved from [Link]
- Li, P., Shu, H. J., & Covey, D. F. (2018). The Mechanism of Enantioselective Neurosteroid Actions on GABAA Receptors. Biomolecules, 8(4), 127.
- McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action.
- Rudzińska-Szostak, E., Ślepokura, K., & Stefanowicz, P. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(8), 5363–5370.
-
Rudzińska-Szostak, E., Ślepokura, K., & Stefanowicz, P. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC. Retrieved from [Link]
- Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e45.
-
Masiulis, S., Desai, R., & Uchański, T. (2019). Biochemistry and binding assay a, FSEC of GABAA receptor with and... ResearchGate. Retrieved from [Link]
- Sacaan, A. I., & Schoepp, D. D. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Neuroscience Letters, 130(1), 45-48.
- Duke, R. K., Chebib, M., & Johnston, G. A. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(10), 1774–1781.
- Bowery, N. G., Jones, G. P., & Neal, M. J. (1976). Selective Inhibition of Neuronal GABA Uptake by cis-1,3-aminocyclohexane Carboxylic Acid.
-
Duke, R. K., Chebib, M., & Johnston, G. A. R. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. Retrieved from [Link]
- Soudijn, W., & van Wijngaarden, I. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 7(10), 1063-1079.
- Sigel, E., & Steinmann, M. E. (2012). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Biological Chemistry, 287(48), 40224-40231.
-
Catalbas, N. (2017, April 24). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. YouTube. Retrieved from [Link]
- Ye, W., Zhang, Y., & Liu, X. (2025). Molecular basis of human GABA transporter 3 inhibition.
- Kumar, K., & Singh, S. K. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110419.
Sources
- 1. The Mechanism of Enantioselective Neurosteroid Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. | Semantic Scholar [semanticscholar.org]
- 8. GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. connectsci.au [connectsci.au]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. PDSP - GABA [kidbdev.med.unc.edu]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Therapeutic Potential of Cyclopentane GABA Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Conformationally Restrained GABA Analogues
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition.[1] A deficiency in GABAergic neurotransmission is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[1] While augmenting GABAergic signaling is a validated therapeutic strategy, the direct administration of GABA is ineffective due to its inability to cross the blood-brain barrier and its inherent conformational flexibility, which allows it to adopt multiple shapes and interact non-selectively with various targets.[2]
To overcome these limitations, medicinal chemists have developed a plethora of GABA analogues. Among these, conformationally restricted analogues incorporating a cyclopentane or cyclopentene ring have emerged as a promising class of compounds. This rigid carbocyclic scaffold locks the GABA pharmacophore into specific spatial arrangements, leading to enhanced selectivity for different components of the GABAergic system, such as receptors, transporters, and metabolic enzymes. This guide provides a comprehensive review of the therapeutic potential of cyclopentane GABA analogues, comparing their mechanisms of action, preclinical efficacy in various disease models, and the experimental methodologies used for their evaluation.
Mechanisms of Action: A Comparative Overview
Cyclopentane GABA analogues exert their effects by modulating the GABAergic system through several distinct mechanisms. The specific stereochemistry and substituents on the cyclopentane ring dictate their primary molecular targets and pharmacological profiles.
GABA Receptor Modulation
Cyclopentane analogues have been shown to act as agonists, partial agonists, or antagonists at both GABAA and GABAC receptors.
-
GABAA Receptors: These are the primary targets for many anxiolytic and anticonvulsant drugs. Of the racemic cyclopentane analogues, 4-aminocyclopent-1-ene-1-carboxylic acid and trans-3-aminocyclopentane-1-carboxylic acid are among the most potent at GABAA receptors.[3] Notably, stereoisomers exhibit significant specificity. For instance, (+)-(4S)-4-aminocyclopent-1-ene-1-carboxylic acid is approximately twice as potent as GABA at GABAA receptors, whereas its (-)-4R enantiomer is largely inactive at these receptors.[3]
-
GABAC Receptors: These receptors, a subtype of ionotropic GABA receptors, are also modulated by cyclopentane analogues. For example, (+)-trans-3-aminocyclopentanecarboxylic acid ((+)-TACP) is a moderately potent partial agonist at ρ1 and ρ2 GABAC receptors, while (+)-4-aminocyclopent-1-ene-1-carboxylic acid ((+)-4-ACPCA) acts as a potent antagonist.[4] The affinity for these receptors also displays stereoselectivity, with the order of affinity at both ρ1 and ρ2 receptors being (+)-TACP > (+)-4-ACPCA >> (+)-CACP > (-)-CACP >> (-)-TACP >> (-)-4-ACPCA.[4]
Inhibition of GABA Transporters (GATs)
GABA transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GATs prolongs the presence of GABA in the synapse, enhancing GABAergic transmission. Several cyclopentane GABA analogues have demonstrated significant activity as GABA uptake inhibitors. The (-)-4R isomer of 4-aminocyclopent-1-ene-carboxylic acid is a selective and potent inhibitor of GABA uptake, with an IC50 comparable to the classic GAT inhibitor, nipecotic acid.[3]
Inhibition of GABA Aminotransferase (GABA-T)
GABA aminotransferase (GABA-T) is the primary enzyme responsible for the metabolic degradation of GABA.[5] Inhibiting GABA-T leads to an increase in synaptic GABA concentrations, thereby boosting inhibitory neurotransmission. This mechanism has been successfully targeted for the treatment of epilepsy. Certain fluorinated cyclopentane analogues have been designed as potent inactivators of GABA-T. For example, (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid has been shown to be a highly efficient inactivator of GABA-T.[6]
Comparative Table of Cyclopentane GABA Analogue Mechanisms
| Analogue | Primary Mechanism of Action | Receptor/Enzyme/Transporter Target(s) | Key Findings |
| (+)-(4S)-4-aminocyclopent-1-ene-1-carboxylic acid | GABAA Receptor Agonist | GABAA Receptors | Approximately twice as potent as GABA.[3] |
| (-)-(4R)-4-aminocyclopent-1-ene-1-carboxylic acid | GABA Uptake Inhibitor | GABA Transporters (GATs) | IC50 similar to nipecotic acid.[3] |
| (+)-trans-3-aminocyclopentanecarboxylic acid ((+)-TACP) | GABAC Receptor Partial Agonist | ρ1 and ρ2 GABAC Receptors | EC50 values of 2.7 µM (ρ1) and 1.45 µM (ρ2).[4] |
| (+)-4-aminocyclopent-1-ene-1-carboxylic acid ((+)-4-ACPCA) | GABAC Receptor Antagonist | ρ1 and ρ2 GABAC Receptors | Ki values of 6.0 µM (ρ1) and 4.7 µM (ρ2).[4] |
| (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid | GABA-T Inactivator | GABA Aminotransferase (GABA-T) | Highly efficient inactivator of GABA-T.[6] |
Therapeutic Potential in Neurological Disorders
The diverse mechanisms of action of cyclopentane GABA analogues translate to a broad therapeutic potential across a range of neurological and psychiatric conditions. Preclinical studies have provided evidence for their efficacy in models of epilepsy, neuropathic pain, and anxiety disorders.
Epilepsy
Given that a reduction in GABAergic inhibition is a hallmark of epilepsy, compounds that enhance GABA signaling are a cornerstone of antiepileptic therapy.[7] Cyclopentane GABA analogues show promise as anticonvulsants through multiple mechanisms:
-
Direct GABAA Receptor Agonism: Analogues like (+)-(4S)-4-aminocyclopent-1-ene-1-carboxylic acid can directly mimic the action of GABA at postsynaptic receptors, leading to neuronal hyperpolarization and a reduction in seizure susceptibility.[3]
-
GABA-T Inhibition: By preventing the breakdown of GABA, cyclopentane GABA-T inhibitors can elevate ambient GABA levels, thereby enhancing inhibitory tone and suppressing seizure activity.[6]
Preclinical Evidence: While direct comparative studies of a wide range of cyclopentane analogues in epilepsy models are limited, the foundational research on their mechanisms strongly supports their potential. For instance, the ability of certain analogues to potently activate GABAA receptors or inhibit GABA-T suggests they would be effective in well-established preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests.[8][9]
Neuropathic Pain
Dysregulation of GABAergic signaling in the spinal cord and higher brain centers contributes to the development and maintenance of neuropathic pain.[10][11] Enhancing GABAergic inhibition has been shown to be an effective strategy for alleviating pain.
Preclinical Evidence: While specific studies focusing on cyclopentane analogues in neuropathic pain models are not abundant in the readily available literature, the efficacy of other conformationally restricted GABA analogues provides a strong rationale. For example, GABA B agonists have been shown to reverse mechanical hyperalgesia in models of neuropathic pain.[10][11] Given that some cyclopentane analogues can modulate GABA receptors, it is plausible that they would exhibit similar antihyperalgesic effects. Further preclinical investigation in models such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) models is warranted.
Anxiety Disorders
The GABAergic system is a key regulator of anxiety and fear responses.[12] The anxiolytic effects of benzodiazepines, which are positive allosteric modulators of GABAA receptors, highlight the therapeutic potential of targeting this system for anxiety disorders.
Preclinical Evidence: The potent GABAA receptor agonist activity of certain cyclopentane GABA analogues suggests they would possess anxiolytic properties.[3] Preclinical models of anxiety, such as the elevated plus-maze and light-dark box tests, would be suitable for evaluating the anxiolytic potential of these compounds. While direct preclinical evidence for cyclopentane analogues in anxiety is not extensively documented in the provided search results, the well-established link between GABAA receptor agonism and anxiolysis provides a strong theoretical basis for their efficacy.[[“]]
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used in the evaluation of cyclopentane GABA analogues.
GABAA Receptor Binding Assay
This protocol is adapted from a standard procedure for determining the binding affinity of a compound for the GABAA receptor using a radioligand competition assay.[14][15][16]
Membrane Preparation:
-
Homogenize rat brains in 20 volumes of ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in ice-cold deionized water and homogenize.
-
Centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Wash the pellet by resuspending in binding buffer (50 mM Tris-HCl, pH 7.4) and centrifuging twice at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the final pellet in binding buffer and store at -70°C.
Binding Assay:
-
Thaw the prepared membranes and wash twice with binding buffer.
-
Resuspend the pellet in binding buffer to a protein concentration of 0.1-0.2 mg/well.
-
In a 96-well plate, add the membrane suspension, a constant concentration of a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol at 5 nM), and varying concentrations of the cyclopentane GABA analogue (test compound).
-
For non-specific binding determination, use a high concentration of unlabeled GABA (10 mM).
-
Incubate the plate at 4°C for 45 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.
-
Calculate the IC50 value of the test compound and subsequently the Ki value to determine its binding affinity.
GABA Aminotransferase (GABA-T) Inhibition Assay
This spectrophotometric assay measures the activity of GABA-T and the inhibitory potential of test compounds.[5][6][17][18][19]
Assay Principle: GABA-T catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.
Protocol:
-
Prepare a reaction mixture containing 50 mM potassium pyrophosphate buffer (pH 8.5), 11 mM GABA, 5.3 mM α-ketoglutarate, 1.1 mM NADP+, 2 mM β-mercaptoethanol, and an excess of SSDH.
-
Add purified GABA-T to the reaction mixture.
-
To determine the inhibitory effect of a cyclopentane GABA analogue, pre-incubate the enzyme with the test compound for a specified time before adding the substrates.
-
Initiate the reaction by adding the substrate mixture.
-
Monitor the increase in absorbance at 340 nm at 25°C using a spectrophotometer.
-
The rate of NADPH formation is proportional to the GABA-T activity. Calculate the percentage of inhibition by the test compound compared to a control without the inhibitor.
GABA Uptake Assay in Synaptosomes
This assay measures the ability of a compound to inhibit the uptake of GABA into isolated nerve terminals (synaptosomes).[20][21][22][23][24]
Synaptosome Preparation:
-
Isolate synaptosomes from rat brain cortex or thalamus using standard subcellular fractionation techniques.
-
Resuspend the synaptosomal pellet in a suitable buffer (e.g., Krebs-Ringer).
Uptake Assay:
-
Pre-incubate the synaptosomes at 37°C for 10 minutes.
-
Add the cyclopentane GABA analogue (test compound) at various concentrations.
-
Initiate the uptake by adding a low concentration of radiolabeled GABA (e.g., [3H]GABA, 50 nM).
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Measure the radioactivity accumulated in the synaptosomes using liquid scintillation counting.
-
Determine the IC50 value of the test compound for GABA uptake inhibition.
Electrophysiological Recording in Brain Slices
This technique is used to assess the functional effects of cyclopentane GABA analogues on neuronal activity.[25][26][27][28][29]
Brain Slice Preparation:
-
Anesthetize an animal (e.g., rat or mouse) and rapidly dissect the brain.
-
Prepare acute coronal or sagittal brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus or cortex) using a vibratome in ice-cold artificial cerebrospinal fluid (ACSF).
-
Allow the slices to recover in oxygenated ACSF for at least 1 hour.
Whole-Cell Patch-Clamp Recording:
-
Transfer a brain slice to a recording chamber continuously perfused with oxygenated ACSF.
-
Using a microscope and micromanipulators, establish a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity (e.g., spontaneous or evoked inhibitory postsynaptic currents, IPSCs).
-
Bath-apply the cyclopentane GABA analogue at a known concentration and record the changes in synaptic activity.
-
Analyze the effects of the compound on the frequency, amplitude, and kinetics of IPSCs to determine its modulatory effects on GABAergic neurotransmission.
Animal Models of Epilepsy
These in vivo models are used to evaluate the anticonvulsant efficacy of test compounds.[8][9][30][31][32]
Maximal Electroshock (MES) Seizure Test:
-
Administer the cyclopentane GABA analogue to a group of animals (e.g., mice or rats) at various doses.
-
After a predetermined time, induce a seizure by delivering a brief electrical stimulus through corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
-
The ability of the compound to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity against generalized tonic-clonic seizures.
Pentylenetetrazol (PTZ)-Induced Seizure Test:
-
Administer the cyclopentane GABA analogue to a group of animals.
-
After a specific time, administer a convulsive dose of PTZ, a GABAA receptor antagonist.
-
Observe the animals for the occurrence of clonic and tonic-clonic seizures.
-
The ability of the compound to prevent or delay the onset of seizures is a measure of its efficacy against myoclonic and absence seizures.
Visualizations
GABAergic Synapse and Targets of Cyclopentane GABA Analogues
Caption: The GABAergic synapse illustrating the points of intervention for cyclopentane GABA analogues.
Experimental Workflow for Evaluating Cyclopentane GABA Analogues
Caption: A typical drug discovery workflow for the development of cyclopentane GABA analogues.
Conclusion and Future Directions
Cyclopentane GABA analogues represent a versatile class of molecules with significant therapeutic potential for a range of neurological and psychiatric disorders. Their conformationally restricted scaffold provides a basis for designing compounds with enhanced selectivity for specific components of the GABAergic system, including GABAA and GABAC receptors, GABA transporters, and GABA aminotransferase. Preclinical evidence, although still emerging for some indications, strongly supports their potential as anticonvulsants, analgesics, and anxiolytics.
However, a critical gap remains in the clinical development of this specific class of compounds. While the broader category of GABA analogues, such as gabapentin and pregabalin, has seen significant clinical success, there is a notable lack of published clinical trial data for cyclopentane-based analogues. Future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical studies comparing the efficacy and side-effect profiles of various cyclopentane GABA analogues against each other and current standard-of-care treatments are crucial for identifying the most promising candidates.
-
Exploration of GAD Modulation: The potential for cyclopentane GABA analogues to modulate glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis, remains an underexplored area that could offer a novel therapeutic mechanism.
-
Translational and Clinical Research: The most significant hurdle is the translation of promising preclinical findings into clinical trials. Rigorous, well-designed clinical studies are necessary to establish the safety and efficacy of cyclopentane GABA analogues in patient populations with epilepsy, neuropathic pain, and anxiety disorders.
References
- Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Neurological Research and Therapy, 3(1).
- Chebib, M., Duke, R. K., Allan, R. D., & Johnston, G. A. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. European Journal of Pharmacology, 430(2-3), 185–192.
- Allan, R. D., Dickenson, H. W., Duke, R. K., & Johnston, G. A. (1986). Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake. European Journal of Pharmacology, 122(3), 339–348.
- Löscher, W. (2017). Animal Models of Seizures and Epilepsy: Past, Present, and Future Role for the Discovery of Antiseizure Drugs. Neurochemical Research, 42(7), 1873–1888.
-
PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]
-
Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models. Retrieved from [Link]
- White, H. S., & Barker-Haliski, M. (2021). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 172, 106583.
-
DocsDrive. (n.d.). Animal Models for Pre-Clinical Antiepileptic Drug Research. Retrieved from [Link]
- Yan, H., & Li, X. (2018). Whole-cell Currents Induced by Puff Application of GABA in Brain Slices. Journal of Visualized Experiments, (128), e56262.
- Nan, F., Wu, H., & Silverman, R. B. (2017). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. ACS Chemical Neuroscience, 8(10), 2235–2242.
-
ResearchGate. (n.d.). Validation and optimisation of human GABA-T activity assay. Retrieved from [Link]
- Atwood, B. K., & Mackie, K. (2010). Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices. Current Protocols in Neuroscience, Chapter 6, Unit 6.25.
- Consensus. (2025, March 20).
- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.3.
-
ResearchGate. (n.d.). Time course of [³H]GABA uptake by synaptosomes in control (1) and in the presence of NDs. Retrieved from [Link]
- Nan, F., & Silverman, R. B. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(4), 1487–1497.
- Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223–241.
-
Biomedical Research Service Center. (n.d.). GABA Aminotransferase (GABAT) Assay Kit. Retrieved from [Link]
- Patel, S., Naeem, S., Kesingland, A., Froestl, W., Capogna, M., Urban, L., & Fox, A. J. (2001). The effects of GABA(B)
-
ResearchGate. (n.d.). Autoradiographic 3H-Gaboxadol Receptor Binding Protocol. Retrieved from [Link]
- Dutuit, M., David, O., & Vergnes, M. (1998). GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS). Epilepsy Research, 32(1-2), 114–121.
- Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400.
- Hell, J. W., Maycox, P. R., & Jahn, R. (1990). Uptake of GABA by rat brain synaptic vesicles isolated by a new procedure. The EMBO Journal, 9(5), 1503–1509.
-
ResearchGate. (n.d.). The effects of GABAB agonists and gabapentin on mechanical hyperalgesia in models of neuropathic and inflammatory pain in rat. Retrieved from [Link]
- Patel, S., Naeem, S., Kesingland, A., Froestl, W., Capogna, M., Urban, L., & Fox, A. J. (2001). The effects of GABA(B)
-
ResearchGate. (n.d.). Time-dependency of synaptosome GABA uptake. Retrieved from [Link]
-
ResearchGate. (n.d.). Time course of [³H]GABA uptake by synaptosomes in control (1) and in the presence of TU-CDs. Retrieved from [Link]
-
Abcam. (2019, February 8). Brain slice electrophysiology video protocol [Video]. YouTube. [Link]
-
ResearchGate. (2024, April 15). Electrophysiological recording from Brain Slices Protocol v1. Retrieved from [Link]
- Zis, P., & Bialer, M. (2021). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. Pharmaceuticals, 14(3), 253.
- Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338–2347.
- Trinka, E., & Kälviäinen, R. (2021). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System. CNS Drugs, 35(11), 1167–1184.
- van Vliet, A., van der Wee, N. J., & Westenberg, H. G. (2007). Human pharmacology of positive GABA-A subtype-selective receptor modulators for the treatment of anxiety. Current Pharmaceutical Design, 13(34), 3483–3490.
- Nofal, M., & Arafat, K. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. International Journal of Molecular Sciences, 23(2), 929.
- Consensus. (n.d.). GABA‐modulating phytomedicines for anxiety: preclinical and clinical evidence.
- Patel, S., Naeem, S., Kesingland, A., Froestl, W., Capogna, M., Urban, L., & Fox, A. J. (2001).
-
Charles River. (n.d.). Brain Slice Electrophysiology. Retrieved from [Link]
- Trinka, E., & Kälviäinen, R. (2021). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development. CNS Drugs, 35(12), 1285–1302.
- Zwanzger, P., & Eser, D. (2007). Selective GABAergic treatment for panic? Investigations in experimental panic induction and panic disorder.
- Dr.Oracle. (2025, September 27). Is gabapentin (GABA analog)
Sources
- 1. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 9. The challenge and promise of anti-epileptic therapy development in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.au.dk [pure.au.dk]
- 11. The effects of GABA(B) agonists and gabapentin on mechanical hyperalgesia in models of neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human pharmacology of positive GABA-A subtype-selective receptor modulators for the treatment of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. PDSP - GABA [kidbdev.med.unc.edu]
- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bmrservice.com [bmrservice.com]
- 20. researchgate.net [researchgate.net]
- 21. GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Uptake of GABA by rat brain synaptic vesicles isolated by a new procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Whole-cell Currents Induced by Puff Application of GABA in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. criver.com [criver.com]
- 30. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 31. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 32. docsdrive.com [docsdrive.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride
Introduction: Beyond the Formula
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is a chiral, non-proteinogenic amino acid derivative. Its rigid cyclopentane scaffold makes it a valuable building block in medicinal chemistry for creating conformationally constrained peptides and small molecule therapeutics. The precise three-dimensional arrangement—the absolute stereochemistry—is not merely a structural detail; it is fundamental to its biological activity and interaction with chiral targets like enzymes and receptors.
Therefore, unambiguous characterization of its molecular structure and, critically, its (1R,3R) stereochemistry is a non-negotiable prerequisite in any research or drug development pipeline. Relying on a single analytical technique is insufficient and scientifically unsound. A robust characterization relies on a multi-technique, orthogonal approach where each method provides a unique and complementary piece of the structural puzzle. This guide provides an in-depth comparison of the essential spectroscopic techniques, explaining not just the "how" but the "why" behind the experimental choices, ensuring a self-validating and authoritative characterization workflow.
The Characterization Workflow: A Holistic Approach
A comprehensive analysis follows a logical progression from confirming the basic molecular identity to elucidating the complex stereochemistry. Each step validates the previous one, building a robust and defensible data package.
Figure 1: A logical workflow for the comprehensive characterization of a chiral molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a molecule like (1R,3R)-3-aminocyclopentanecarboxylic acid, it provides definitive information about the carbon-hydrogen framework, connectivity, and, with the right approach, stereochemistry.[1]
¹H NMR Spectroscopy: Mapping the Protons
-
Expertise & Causality: The ¹H NMR spectrum confirms the presence of all non-exchangeable protons and their immediate electronic environment. The key is to analyze the chemical shifts (δ), integration (proton count), and multiplicity (splitting patterns). The hydrochloride salt form ensures that the amine and carboxylic acid protons are readily exchangeable with a deuterated solvent like D₂O, causing their signals to disappear. This is a simple yet powerful confirmatory test. The protons on the cyclopentane ring will appear in the aliphatic region (typically 1.5-4.0 ppm). The protons alpha to the electron-withdrawing carboxylic acid (C1-H) and amine (C3-H) groups will be shifted downfield compared to the other methylene protons.
¹³C NMR Spectroscopy: The Carbon Backbone
-
Expertise & Causality: A standard proton-decoupled ¹³C NMR spectrum should reveal six distinct carbon signals, corresponding to the five carbons of the cyclopentane ring and the carboxyl carbon. The carboxyl carbon (C=O) is highly deshielded and will appear significantly downfield (~170-180 ppm). The carbons bonded to the electronegative nitrogen (C3) and the carboxyl group (C1) will also be downfield relative to the other ring carbons.
Advanced NMR Techniques for Stereochemical Confirmation
Standard 1D NMR cannot distinguish between enantiomers. To confirm the specific (1R,3R) stereochemistry and assess enantiomeric purity, more advanced methods are required.
-
Chiral Derivatizing Agents (CDAs): This is a classic and robust method.[2] The amine group of the analyte is reacted with a chiral agent, such as Mosher's acid chloride, to form a covalent bond. This reaction creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties and are distinguishable by NMR.[3] The protons and carbons near the newly formed chiral center will exhibit different chemical shifts for the R,R-analyte/R-CDA and S,S-analyte/R-CDA diastereomers. By integrating the distinct signals, the enantiomeric excess (% ee) can be accurately quantified.
Figure 2: Workflow for NMR analysis using a chiral derivatizing agent (CDA).
-
Chiral Solvating Agents (CSAs): An alternative, non-destructive method involves using a chiral solvating agent.[3] The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte in solution. These weak interactions are often sufficient to induce small but measurable differences in the chemical shifts of the analyte's protons, allowing for the determination of enantiomeric purity.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride and dissolve it in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.
-
Data Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>50:1).
-
Data Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Analysis: Integrate all signals and analyze the chemical shifts and coupling constants to confirm the structure.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
-
Expertise & Causality: Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. For (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride (C₆H₁₂ClNO₂), the molecular weight is 165.62 g/mol .[4] Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecular ion [M+H]⁺ of the free amino acid at m/z 130.08, corresponding to the loss of HCl. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a mass measurement with high accuracy (typically < 5 ppm error), which is a critical component of structural validation.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Instrument Setup: Use an ESI-MS instrument operating in positive ion mode.
-
Data Acquisition: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Analysis: Identify the base peak and the protonated molecular ion [M+H]⁺. If using HRMS, compare the measured exact mass to the theoretical mass calculated for the expected elemental formula (C₆H₁₀NO₂ for the [M+H]⁺ ion).
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
-
Expertise & Causality: IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups. It works by detecting the absorption of infrared radiation by specific molecular vibrations. For this molecule, we expect to see characteristic absorption bands:
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.
-
~2800-3100 cm⁻¹: N-H stretches of the ammonium hydrochloride salt (R-NH₃⁺).
-
~2850-2960 cm⁻¹: C-H stretches of the cyclopentane ring.
-
~1700-1730 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1580-1650 cm⁻¹: N-H bending vibrations of the ammonium group. The presence of these key bands provides strong evidence for the compound's gross structure.[5]
-
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply pressure to the sample with the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Identify the characteristic absorption peaks and compare them to expected values for the amine, carboxylic acid, and alkane functional groups.
Chiroptical Spectroscopy: Direct Proof of Absolute Stereochemistry
-
Expertise & Causality: While chiral NMR methods are excellent for determining enantiomeric purity, Circular Dichroism (CD) spectroscopy provides direct, albeit non-quantitative, evidence of the absolute configuration.[6] Chiral molecules absorb left- and right-circularly polarized light differently.[7] A CD spectrum is a plot of this differential absorption versus wavelength. The (1R,3R) enantiomer will produce a specific CD spectrum with positive and/or negative bands (Cotton effects). Its mirror image, the (1S,3S) enantiomer, will produce a spectrum that is an exact mirror image of the first. This provides a powerful, direct confirmation of the bulk sample's absolute stereochemistry, complementing the findings from NMR.[8][9]
Experimental Protocol: Circular Dichroism
-
Sample Preparation: Prepare a solution of the sample in a suitable transparent solvent (e.g., water or methanol) at a known concentration. The concentration must be carefully chosen to ensure the absorbance is within the optimal range for the instrument (typically 0.5-1.5 AU).
-
Instrument Setup: Use a CD spectrophotometer. The instrument must be purged with nitrogen gas, especially for far-UV measurements.
-
Data Acquisition: Place the sample in a quartz cuvette of known pathlength. Scan over the desired wavelength range (e.g., 190-300 nm).
-
Analysis: The resulting spectrum is analyzed for the sign (positive or negative) and position of the Cotton effects. This experimental spectrum can be compared to a known reference spectrum or theoretical calculations to confirm the (1R,3R) configuration.
Comparative Guide to Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations | Sample Requirement |
| ¹H & ¹³C NMR | Carbon-hydrogen framework, connectivity, chemical environment. | Provides detailed structural information; non-destructive. | Insensitive; cannot distinguish enantiomers directly. | 5-10 mg |
| Chiral NMR | Enantiomeric purity (% ee), relative stereochemistry.[2][3] | Highly accurate for quantification; provides structural data. | Requires chiral auxiliary agents; can be complex to interpret. | 10-20 mg |
| Mass Spectrometry | Molecular weight, elemental formula (with HRMS). | High sensitivity; definitive for molecular weight confirmation. | Provides limited structural/stereochemical information; destructive. | < 1 mg |
| IR Spectroscopy | Presence of key functional groups. | Fast, simple, requires minimal sample preparation. | Provides limited structural information; not quantitative. | ~1 mg |
| Circular Dichroism | Absolute configuration (chirality).[6][7] | Directly probes chirality; sensitive to stereochemistry. | Not inherently quantitative for purity; requires a chromophore for strong signals. | ~1 mg |
Conclusion
The characterization of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is a clear example of the necessity for an integrated analytical approach. Mass spectrometry and IR spectroscopy serve as the initial gatekeepers, rapidly confirming molecular weight and functional groups. NMR spectroscopy, through a combination of 1D and advanced chiral methods, provides the definitive structural blueprint and quantitative assessment of stereochemical purity. Finally, Circular Dichroism offers the ultimate confirmation of the absolute configuration. By leveraging the complementary strengths of these techniques, researchers can build an unassailable, data-rich dossier that validates the identity, structure, and stereochemical integrity of this critical chemical building block, ensuring its suitability for downstream applications in drug discovery and development.
References
-
G. P. G. M. A. D. A. G. M. C. B. L. C. G. C. D. G. L. M. N. P. S. S. T. M. T. U. V. W. Z. A. B. C. D. E. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. (n.d.). Chiroptical Properties of Amino Acids: A Density Functional Theory Study. MDPI. Retrieved from [Link]
-
Nuclear magnetic resonance spectroscopy of stereoisomers. (2023, November 29). Wikipedia. Retrieved from [Link]
-
Harned, A. (n.d.). NMR and Stereochemistry. Harned Research Group. Retrieved from [Link]
- Barros, R. P. P., Garcia, C., Hoffmann, S. V., Jones, N. C., Ferreira, A. C. S., & de Souza, G. G. B. (2023). Amino acid gas phase circular dichroism and implications for the origin of biomolecular asymmetry.
-
Chiral Circular Dichroism of Amino Acids. (n.d.). Mtoz Biolabs. Retrieved from [Link]
-
Does stereochemistry matter with NMR? (n.d.). Homework.Study.com. Retrieved from [Link]
-
Lin, Y.-C., Chen, Y.-T., Watt, D. S., & Hsieh, C.-C. (2021). Chiroptical Sensing of Amino Acid Derivatives by Host–Guest Complexation with Cyclo[1]aramide. Molecules, 26(13), 4056.
-
4.7: NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. Retrieved from [Link]
- Wenzel, T. J. (2018).
- Bcontinuous, L. (2010). Chiroptical Properties of Amino Acids: A Density Functional Theory Study. Symmetry, 2(2), 935–957.
- Sangregorio, D., & Cavalli, R. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
-
Regalado, E. L. (2016, October 1). Contemporary Analysis of Chiral Molecules. LCGC International. Retrieved from [Link]
-
Chiral analysis. (2024, November 11). Wikipedia. Retrieved from [Link]
- Kumar, P., & Sharma, P. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
-
Cyclopentanecarboxylic acid, 3-amino-, cis-. (n.d.). NIST WebBook. Retrieved from [Link]
-
(1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride (C007B-255291). (n.d.). Cenmed. Retrieved from [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. cenmed.com [cenmed.com]
- 5. Cyclopentanecarboxylic acid, 3-amino-, cis- [webbook.nist.gov]
- 6. Chiral Circular Dichroism of Amino Acids | MtoZ Biolabs [mtoz-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiroptical Sensing of Amino Acid Derivatives by Host–Guest Complexation with Cyclo[6]aramide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (1R,3R)-3-aminocyclopentanecarboxylic Acid Hydrochloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, including their final disposition. This document is structured to provide not just a set of instructions, but a logical, scientifically-grounded approach to waste management for this specific compound, ensuring the protection of personnel and the environment.
Hazard Assessment and Waste Characterization
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is a non-natural amino acid derivative. While comprehensive toxicological data is not always available for niche research chemicals, hazard information for this and structurally similar compounds indicates that it should be handled as a hazardous substance.[1][2][3][4] The primary hazards associated with this compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2][4]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[2][4]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2][4]
Given these hazards, and in the absence of comprehensive data to the contrary, all waste containing (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride must be treated as hazardous chemical waste .[5]
| Property | Value/Information | Source |
| Chemical Name | (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride | N/A |
| CAS Number | 1625682-44-1 | [2] |
| Molecular Formula | C6H12ClNO2 | [2][6] |
| Molecular Weight | 165.62 g/mol | [2][6] |
| Physical State | Solid | N/A |
| Known Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [2][4] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow outlines the necessary steps for the proper disposal of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride, from the point of generation to final collection.
Proper segregation is the cornerstone of safe laboratory waste management.[7][8] It prevents dangerous reactions between incompatible chemicals and ensures that waste is treated and disposed of correctly.
-
Solid Waste:
-
Unused or expired (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride.
-
Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper.
-
Contaminated consumables like weigh boats, pipette tips, and filter paper.
-
-
Liquid Waste:
-
Aqueous solutions containing the dissolved compound.
-
Solvent rinsates from the decontamination of glassware or equipment.[5]
-
-
Sharps Waste:
-
Needles, syringes, or broken glassware contaminated with the compound.[7]
-
Crucially, do not mix this waste stream with other, incompatible chemical waste. For example, keep it separate from strong oxidizing agents, bases, and other reactive chemicals.[1][9]
Proper containment and labeling are not just best practices; they are regulatory requirements.
-
Container Selection:
-
Use a container that is compatible with the chemical waste. For solid waste, a high-density polyethylene (HDPE) pail or a securely sealable plastic bag is appropriate. For liquid waste, use a labeled, leak-proof container with a screw-top cap.[5][8][9]
-
Ensure the container is in good condition, free from cracks or leaks.[5]
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled.[7][10] The label must include:
-
Designated storage areas are essential for maintaining a safe laboratory environment.
-
Satellite Accumulation Areas (SAAs):
-
Store waste in a designated SAA, which could be a marked area on a benchtop or within a chemical fume hood.[9]
-
The SAA should be located at or near the point of waste generation.[9]
-
Keep waste containers closed except when adding waste.[5][9]
-
Store waste in secondary containment, such as a spill tray, to contain any potential leaks.[8]
-
Empty containers that once held (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride must be decontaminated before being discarded as non-hazardous waste.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water, if the compound is water-soluble).[5]
-
Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous liquid waste.[5]
-
Deface Label: Completely remove or deface the original chemical label.[8]
-
Final Disposal: Once thoroughly decontaminated and with the label removed, the container can typically be disposed of in the regular trash.[5][10]
Any reusable laboratory equipment, such as glassware, spatulas, or magnetic stir bars, that has come into contact with the compound must be decontaminated.
-
Initial Cleaning: Carefully remove any visible solid residue. This can be done with a disposable wipe, which should then be placed in the solid hazardous waste container.
-
Washing: Wash the equipment with a suitable solvent or a detergent solution.[11][12]
-
Rinsing: Thoroughly rinse the equipment with water. The initial rinsate should be collected as hazardous liquid waste.
-
Drying: Allow the equipment to air dry completely before reuse.[11]
Hazardous chemical waste must be disposed of through a licensed and reputable waste disposal service.[7] Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of laboratory waste. Follow your institution's specific guidelines for scheduling a waste pickup.
Emergency Procedures: Handling Spills
In the event of a spill, prompt and appropriate action is critical to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protective Equipment (PPE): Before attempting to clean a spill, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills of the solid, a dust mask or respirator may be necessary.[13][14]
-
Containment: For a solid spill, carefully sweep or scoop up the material to avoid creating dust and place it in a labeled hazardous waste container.[14] For a liquid spill, use an absorbent material to contain and clean up the spill.
-
Decontaminate: Clean the spill area with a detergent and water solution, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride.
Caption: Disposal workflow for (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride.
By adhering to these scientifically sound and procedurally robust guidelines, you contribute to a culture of safety and responsibility within your laboratory. This proactive approach to waste management not only ensures regulatory compliance but also builds a foundation of trust in our collective commitment to safe science.
References
- Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Ace Waste. Properly Managing Chemical Waste in Laboratories.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- Aladdin. (1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride.
- Cayman Chemical. (2025, June 20). Safety Data Sheet - 1-Aminocyclopropanecarboxylic Acid.
- Fisher Scientific. SAFETY DATA SHEET - Cyclopentanecarboxylic acid.
- Biosynth. SAFETY DATA SHEET - (+)-(1S,3R)-N-Fmoc-3-aminocyclopentane carboxylic acid.
- PhytoTech Labs. SAFETY DATA SHEET - 1-Aminocyclopropane-1-carboxylic Acid.
- TCI Chemicals. (2024, December 12). SAFETY DATA SHEET - (1R,3S)-3-Aminocyclohexanecarboxylic Acid.
- Combi-Blocks. SAFETY DATA SHEET - (+/-)-Fmoc-cis-2-aminocyclopentane carboxylic acid.
- AstaTech, Inc. Safety Data Sheet - (-)-(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride salt.
- LabSolu. (1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride.
- Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET - 1-Aminocyclopentanecarboxylic acid.
- Aport. (2025, May 27). Decontamination Protocols for Lab Equipment.
- American Instrument Exchange. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization.
- Cayman Chemical. (2014, March 28). BOC-(1S,3S)-3-Aminocyclopentane carboxylic acid SAFETY DATA SHEET.
- PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid.
- Wayne State University. Laboratory Equipment Decontamination Procedures.
- Capot Chemical. (2018, April 8). MSDS of (1R,3S)-3-Aminocyclopentanol hydrochloride.
- Sigma-Aldrich. (2025, July 8). SAFETY DATA SHEET - Cyclohexanecarboxylic acid.
- University of Colorado Anschutz Medical Campus. (2021, January 5). Cleaning Procedures for Laboratory Equipment.
- The Chas. E. Phipps Company. 3554100 - SAFETY DATA SHEET.
- University of California San Diego. (2025, June 26). Biosafety: Decontamination Methods for Laboratory Use.
- Bradley Corp. Recessed Needle Disposal.
Sources
- 1. afgsci.com [afgsci.com]
- 2. labsolu.ca [labsolu.ca]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. cenmed.com [cenmed.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 12. research.cuanschutz.edu [research.cuanschutz.edu]
- 13. phytotechlab.com [phytotechlab.com]
- 14. peptide.com [peptide.com]
A Comprehensive Guide to Personal Protective Equipment for Handling (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride and its analogs are substances that require careful handling due to their potential health effects. Based on data from structurally similar compounds, the primary hazards include:
-
Skin Irritation: Direct contact may cause skin irritation.[1][2][3]
-
Serious Eye Irritation: Contact with eyes can cause serious irritation.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2][3][4][5]
While some safety data sheets for related compounds may state "No known OSHA hazards," it is a best practice in a laboratory setting to treat all non-validated chemicals with a degree of caution.[5] The potential for harm upon inhalation, skin contact, or eye contact necessitates the use of appropriate personal protective equipment (PPE).[5]
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the required PPE for handling (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][6][7] | Protects against splashes and airborne dust, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., nitrile rubber). | Prevents direct skin contact and subsequent irritation. Gloves must be inspected before use and disposed of properly after handling. |
| Respiratory Protection | To be used in a well-ventilated area. If dust is generated or exposure limits are exceeded, a NIOSH/MSHA approved respirator should be worn.[6] | Minimizes the risk of respiratory tract irritation from inhaling fine particles of the compound. |
| Protective Clothing | A standard laboratory coat is required. For larger quantities or where there is a significant risk of spillage, additional protective clothing may be necessary.[6] | Provides a barrier against accidental skin contact with the chemical. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential for the safe handling of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride. The following experimental workflow is designed to ensure a safe laboratory environment.
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1] |
| Ingestion | Clean mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Spillage | For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[5] For large spills, prevent further leakage and contain the spill. Use personal protective equipment and take up the material mechanically.[6] |
Disposal Plan
Proper disposal of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride and its containers is an essential part of the safety protocol.
-
Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[9] All disposals must be in accordance with federal, state, and local environmental control regulations.[5]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[9] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[9]
By adhering to these guidelines, researchers, scientists, and drug development professionals can handle (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride with a high degree of safety, ensuring the integrity of their work and the well-being of laboratory personnel.
References
-
Safety Data Sheet - AAPPTec. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - AFG Bioscience. (2016). Retrieved from [Link]
-
SAFETY DATA SHEET - AFG Bioscience. (n.d.). Retrieved from [Link]
-
(1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. afgsci.com [afgsci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

